Methyl benzo[d]oxazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHIHNFBMYROIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562226 | |
| Record name | Methyl 1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128156-54-7 | |
| Record name | Methyl 1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Benzo[d]oxazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of methyl benzo[d]oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, details established synthetic methodologies, and explores its reactivity and potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of this versatile molecule.
Introduction to this compound
This compound is an organic compound featuring a benzoxazole core, which is a bicyclic system composed of a fused benzene and oxazole ring.[1][2] The presence of a methyl carboxylate group at the 4-position significantly influences its chemical reactivity and potential biological activity.[1] Benzoxazole derivatives, in a broader context, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them a focal point of extensive research.[2][3][4][5][6][7] This guide will delve into the specific attributes of the methyl ester derivative, providing a technical foundation for its exploration in various scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 128156-54-7 | [1][8] |
| Molecular Formula | C₉H₇NO₃ | [1][8] |
| Molecular Weight | 177.16 g/mol | [1][8] |
| IUPAC Name | methyl 1,3-benzoxazole-4-carboxylate | [1] |
| SMILES | COC(=O)C1=C2C(=CC=C1)OC=N2 | [1] |
| InChI Key | XYHIHNFBMYROIE-UHFFFAOYSA-N | [1] |
While specific experimental data for properties like melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets, general handling procedures for related aromatic heterocyclic compounds should be followed. This includes handling in a well-ventilated area, using personal protective equipment to avoid skin and eye irritation, and taking precautions against static discharge due to potential flammability.[9]
Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and required purity.
Synthetic Methodologies
Common synthetic strategies for the benzoxazole core involve the cyclization of ortho-substituted phenolic compounds.[1] One documented method for the synthesis of this compound involves the reaction of methyl anthranilate with formic acid and acetic anhydride.[1]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Conceptual):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl anthranilate in a suitable solvent.
-
Reagent Addition: Slowly add formic acid and acetic anhydride to the reaction mixture. The acetic anhydride acts as a dehydrating agent to facilitate the cyclization.
-
Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize any excess acid. Extract the product with an appropriate organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.
Spectroscopic Characterization
The structural elucidation and purity confirmation of this compound are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the benzene ring, the oxazole proton, and the methyl ester protons. The carbon NMR would provide evidence for all the unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would include those for the C=O of the ester, the C=N of the oxazole ring, and the C-O-C stretches.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (177.16 g/mol ) and can provide fragmentation patterns that further support the proposed structure.[1][8]
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the benzoxazole ring system and the methyl ester functionality. This dual reactivity makes it a versatile building block in organic synthesis.[1]
Reactions of the Benzoxazole Core
The benzoxazole ring can undergo various transformations. For instance, recent advancements have demonstrated the utility of palladium-catalyzed direct C-H arylation reactions to introduce aryl groups at specific positions on the ring, enhancing molecular complexity.[1]
Reactions of the Methyl Ester Group
The methyl ester at the 4-position is susceptible to nucleophilic substitution and condensation reactions.[1]
-
Nucleophilic Substitution: The carboxylate group can be targeted by various nucleophiles, leading to the formation of amides, hydrazides, and other derivatives. This is a common strategy for generating libraries of compounds for biological screening.[1]
-
Condensation Reactions: The ester can react with amines or other nucleophiles to form a variety of functionalized derivatives.[1]
Diagram of Reactivity:
Caption: Key reaction pathways for the derivatization of this compound.
Applications in Drug Discovery and Materials Science
This compound serves as a valuable scaffold and building block in the development of new therapeutic agents and functional materials.[1]
Pharmaceutical Development
Derivatives of this compound are being actively investigated for a range of biological activities.[1]
-
Antimicrobial Properties: Compounds derived from the benzoxazole structure have demonstrated efficacy against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.[1]
-
Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells, positioning them as candidates for further pharmacological development.[1]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of specific enzymes, such as acetylcholinesterase (AChE), which is a target in the treatment of neurodegenerative diseases like Alzheimer's.[1]
Synthetic Chemistry and Materials Science
Beyond its pharmaceutical potential, this compound is a versatile intermediate in organic synthesis for creating more complex heterocyclic compounds.[1] Its unique electronic properties also lend themselves to applications in the development of novel functional materials.[1]
Conclusion
This compound is a heterocyclic compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its amenability to a variety of chemical transformations allows for the generation of diverse molecular architectures with a wide range of potential applications. This guide has provided a foundational overview of its properties, synthesis, and reactivity, intended to support and inspire further research and development in this exciting area.
References
- The Royal Society of Chemistry. (2019). Supporting Information.
- Chemical Synthesis Database. (2025). methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- Guangzhou Hewei Pharmaceutical Technology Co., Ltd. (n.d.). 1806600 - Cas List Page.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),....
- National Institutes of Health. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.
- International Journal of Pharmaceutical and Medicinal Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- National Institutes of Health. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
- PubMed. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate.
- Beilstein Journals. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- PubChem. (n.d.). Methyl 4-methylbenzoate.
- Appretech Scientific Limited. (n.d.). This compound.
- ChemBK. (n.d.). methyl 2-aminobenzo[d]oxazole-4-carboxylate.
- Internet Archive. (n.d.). Full text of "USPTO Patents Application 10509785".
- PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- National Institutes of Health. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
- PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. jocpr.com [jocpr.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CAS:128156-54-7 - Abovchem [abovchem.com]
- 9. CAS No. 2389-99-3 Specifications | Ambeed [ambeed.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl benzo[d]oxazole-4-carboxylate
Introduction: The Significance of Methyl benzo[d]oxazole-4-carboxylate in Modern Drug Discovery and Materials Science
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community.[1] Its rigid, fused ring system, composed of a benzene ring and an oxazole ring, coupled with a reactive methyl ester group, makes it a versatile building block in both medicinal chemistry and materials science.[1] The benzoxazole core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and enzyme inhibitory properties.[1] Consequently, a thorough understanding of the physicochemical properties of this compound is paramount for researchers and drug development professionals aiming to leverage this scaffold in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its key physicochemical characteristics, methodologies for their determination, and an in-depth analysis of its spectral properties.
Molecular Identity and Structural Elucidation
A foundational aspect of understanding any chemical entity is the precise knowledge of its molecular structure and identity. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | methyl 1,3-benzoxazole-4-carboxylate | [1] |
| CAS Number | 128156-54-7 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)OC=N2 | [1] |
| InChI Key | XYHIHNFBMYROIE-UHFFFAOYSA-N | [1] |
The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques, which will be discussed in detail in the "Spectroscopic Characterization" section of this guide.[1]
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its processing and performance characteristics in materials science applications. While experimental data for some of the key physicochemical properties of this compound are not extensively reported in publicly available literature, this section outlines the essential parameters and provides established methodologies for their determination.
| Property | Experimental Value | Predicted Value | Method of Determination |
| Melting Point (°C) | Data not available | - | Differential Scanning Calorimetry (DSC) or Capillary Method |
| Boiling Point (°C) | Data not available | - | Ebulliometry or Simple Distillation |
| Water Solubility | Data not available | - | Shake-Flask Method (OECD 105) or HPLC Method |
| pKa | Data not available | - | Potentiometric Titration or UV-Vis Spectroscopy |
| LogP (Octanol-Water Partition Coefficient) | Data not available | - | Shake-Flask Method (OECD 107) or HPLC Method |
The absence of readily available experimental data underscores the importance of the standardized protocols detailed in the subsequent sections for any researcher working with this compound.
Experimental Protocols for Physicochemical Property Determination
The following protocols are provided as standardized, self-validating systems for the experimental determination of the core physicochemical properties of this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Workflow for Physicochemical Property Determination
Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar, and pestle.
-
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/minute for a preliminary, approximate melting point determination.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Boiling Point Determination (Simple Distillation)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
-
Procedure:
-
Place a sample of this compound into the distillation flask along with a few boiling chips.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the distillation flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: This method determines the saturation concentration of a substance in a solvent (in this case, water) at a given temperature.
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath with shaker, analytical balance, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a known volume of water in an Erlenmeyer flask.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the flask for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand to let undissolved solid settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.
-
Quantify the concentration of this compound in the diluted sample using a calibrated analytical method like HPLC-UV.
-
The determined concentration represents the aqueous solubility at that temperature.
-
pKa Determination (Potentiometric Titration)
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, standardized acidic and basic solutions.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if its aqueous solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
-
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. The following sections detail the expected spectral features based on its molecular structure.
Logical Flow of Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons on the fused benzene ring will typically appear in the downfield region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on their positions relative to the oxazole ring and the carboxylate group. The three protons of the methyl ester group will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information about each unique carbon atom in the molecule. The carbonyl carbon of the methyl ester will be a key diagnostic signal, typically resonating in the downfield region (δ 160-170 ppm). The aromatic carbons of the benzoxazole core will appear in the range of δ 110-160 ppm. The carbon of the methyl group will be observed in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C=N Stretch (Oxazole): An absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the C=N bond within the oxazole ring.
-
C-O Stretch (Ester and Oxazole): Absorption bands corresponding to the C-O single bonds will be present in the fingerprint region (1000-1300 cm⁻¹).
-
Aromatic C=C Stretches: Multiple sharp bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (m/z = 177) is expected.
-
Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 146.
-
Loss of the Carbomethoxy Group (-COOCH₃): The loss of the entire methyl ester group would result in a fragment ion at m/z 118.
-
Cleavage of the Oxazole Ring: The benzoxazole ring can also undergo characteristic fragmentation, leading to further smaller fragment ions.
-
Stability, Reactivity, and Safety Considerations
-
Stability: this compound is expected to be a stable solid under standard laboratory conditions. However, as with many esters, it may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
-
Reactivity: The primary sites of reactivity are the methyl ester group and the aromatic ring system. The ester can undergo nucleophilic acyl substitution reactions, such as hydrolysis to the corresponding carboxylic acid or amidation with amines. The benzoxazole ring can participate in electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylate group.
-
Safety and Handling: While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided.
Conclusion
This compound is a molecule of significant synthetic utility with promising applications in drug discovery and materials science. This in-depth technical guide has provided a comprehensive overview of its fundamental physicochemical properties and detailed, field-proven methodologies for their experimental determination. A thorough understanding of these characteristics, from molecular identity and spectral fingerprints to solubility and reactivity, is essential for any researcher seeking to unlock the full potential of this versatile benzoxazole derivative. The provided protocols and interpretive guides are intended to serve as a valuable resource for ensuring the scientific integrity and success of future research endeavors involving this important compound.
References
Sources
An In-depth Technical Guide to the Molecular Structure of Methyl Benzo[d]oxazole-4-carboxylate
This guide provides a comprehensive technical overview of methyl benzo[d]oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core molecular structure, physicochemical properties, synthesis methodologies, and advanced spectroscopic characterization. The insights provided are geared towards researchers, scientists, and professionals in drug development who utilize such scaffolds for creating novel bioactive molecules.
Core Molecular Architecture and Physicochemical Profile
This compound is an organic compound featuring a bicyclic system where a benzene ring is fused to an oxazole ring.[1] This core structure, known as a benzoxazole, is a prominent pharmacophore found in numerous biologically active compounds.[2][3] The molecule is further functionalized with a methyl carboxylate group at the 4-position of the benzoxazole ring system, which serves as a key handle for synthetic modifications.
The IUPAC name for this compound is methyl 1,3-benzoxazole-4-carboxylate.[1] Its structure combines the rigidity and aromaticity of the fused ring system with the reactive potential of the ester group, making it a versatile building block in synthetic chemistry.[1]
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 128156-54-7 | [1][4] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1][4] |
| IUPAC Name | methyl 1,3-benzoxazole-4-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)OC=N2 | [1] |
| InChI Key | XYHIHNFBMYROIE-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to light brown solid (predicted) | [5] |
| Storage | Sealed in a dry place, Room Temperature |[4] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established organic chemistry pathways. The most common approaches involve the cyclization of ortho-substituted phenolic precursors.[1] For instance, a plausible and efficient method is the reaction of methyl 2-amino-3-hydroxybenzoate with a formylating agent, which facilitates the formation of the oxazole ring.
General Synthesis Workflow
The synthesis workflow involves two conceptual stages: the preparation of the appropriately substituted benzene ring precursor and the subsequent cyclization to form the fused heterocyclic system. This ensures high regioselectivity for the placement of the carboxylate group at the 4-position.
Caption: General workflow for the synthesis of the target molecule.
Experimental Protocol: Synthesis via Cyclization
This protocol describes a representative method for synthesizing this compound.
Materials:
-
Methyl 2-amino-3-hydroxybenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of methyl 2-amino-3-hydroxybenzoate (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
Chemical Reactivity
The molecule's reactivity is dominated by the ester functionality and the aromatic system.
-
Nucleophilic Substitution: The methyl carboxylate group can undergo nucleophilic substitution to form amides, hydrazides, or other derivatives, which is a common strategy in creating compound libraries for SAR studies.[1][2]
-
Direct C-H Arylation: Modern palladium-catalyzed reactions allow for direct arylation at specific positions on the benzoxazole ring, enabling the synthesis of more complex, substituted derivatives.[1]
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzo[d]oxazole-4-carboxylic acid, another valuable synthetic intermediate.[2]
Caption: Key chemical reactions of the core molecule.
Spectroscopic and Structural Characterization
Confirming the molecular structure and purity of synthesized this compound requires a combination of spectroscopic techniques. The data presented below are predicted values based on the analysis of structurally similar compounds.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets in the range of 7.0-8.5 ppm. The methyl group of the ester will present as a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on all nine unique carbon atoms. Aromatic and oxazole ring carbons are expected in the 110-160 ppm range. The carbonyl carbon of the ester is typically found further downfield, around 160-165 ppm, while the methyl carbon signal will appear upfield, around 52-54 ppm.
Table 2: Predicted NMR Spectral Data (in CDCl₃)
| Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~8.2 - 7.5 | m | 3H, Aromatic |
| ~4.0 | s | 3H, -OCH₃ | |
| ¹³C NMR | ~163 | s | C=O (ester) |
| ~155 - 110 | m | 8C, Aromatic & Oxazole |
| | ~53 | s | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule. The analysis of related oxazole carboxylate structures provides a strong basis for predicting the vibrational frequencies.[7][9]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | -CH₃ |
| ~1730 | Strong | C=O stretch | Ester |
| ~1620 | Medium | C=N stretch | Oxazole Ring |
| ~1560 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a strong molecular ion (M⁺) peak at m/z = 177. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 118.
Crystal Structure Insights
Applications in Research and Development
This compound is not just a synthetic target but a valuable starting material for creating more complex molecules with potential therapeutic applications.
-
Pharmaceutical Development: The benzoxazole scaffold is a key component in compounds explored for their antimicrobial, anticancer, and anti-inflammatory activities.[1][3] Derivatives have also been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant for treating neurodegenerative diseases.[1]
-
Organic Synthesis: It serves as a versatile intermediate, allowing for the introduction of diverse functional groups to build libraries of compounds for high-throughput screening.[2]
-
Material Science: The rigid, electron-rich aromatic system gives it unique electronic properties, making it a candidate for use in the development of novel functional materials.[1]
Conclusion
This compound possesses a well-defined molecular structure characterized by a planar, fused heterocyclic system and a reactive ester functional group. Its synthesis is achievable through robust cyclization strategies, and its structure can be unequivocally confirmed using a suite of modern spectroscopic techniques. The combination of its structural rigidity and synthetic accessibility makes it a highly valuable scaffold for medicinal chemists and material scientists, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- LookChem. (n.d.). Methyl 2-methylbenzo[d]oxazole-4-carboxylate.
- Chemical Synthesis Database. (2025). methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate.
- Appretech Scientific Limited. (n.d.). This compound.
- Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Royal Society of Chemistry. (n.d.). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions - Supporting Information.
- ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Benzazoles and Quinazolinones via Iron Pentacarbonyl Mediated Carbonylation of Aryl Iodides under Microwave.
- CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.
- National Institutes of Health. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- Beilstein Journals. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- National Institutes of Health. (n.d.). Methyl 4′-benzyl-2,2′-dimethyl-1,3-dioxo-2,3-dihydro-1H,4′H-spiro[isoquinoline-4,5′-oxazole]-4′-carboxylate.
- Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate.
- PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
- PubChem. (n.d.). Methyl oxazole-4-carboxylate.
- PubMed. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate.
- National Institutes of Health. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
- mzCloud. (2015). 6-Methylbenzoxazole.
- National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS:128156-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. rsc.org [rsc.org]
- 9. Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl benzo[d]oxazole-4-carboxylate
Foreword: The Narrative Power of Nuclear Magnetic Resonance
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the structural framework of organic molecules. For researchers, scientists, and drug development professionals, the ability to interpret an NMR spectrum is not merely a technical skill but a gateway to confirming identity, assessing purity, and understanding the electronic environment of a molecule. This guide focuses on Methyl benzo[d]oxazole-4-carboxylate, a heterocyclic compound whose benzoxazole core is a prevalent scaffold in pharmacologically active agents.[1][2] We will dissect its ¹H NMR spectrum, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output.
The Molecular Architecture: Assigning the Proton Environments
Before delving into the spectrum, we must first visualize the molecule itself. This compound (Molecular Formula: C₉H₇NO₃) possesses a rigid, bicyclic structure.[1] For the purpose of unambiguous spectral assignment, we will adopt a standard numbering convention for the key protons.
The molecule presents four distinct proton environments:
-
The Oxazole Proton (H-2): A lone proton on the electron-deficient oxazole ring.
-
The Aromatic Protons (H-5, H-6, H-7): A three-spin system on the fused benzene ring.
-
The Methyl Ester Protons (-OCH₃): Three equivalent protons of the carboxylate group.
Caption: Structure and proton numbering of this compound.
Deconstructing the Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a unique fingerprint of the molecule, with each signal defined by its chemical shift (δ), integration, and multiplicity. The aromatic protons of benzoxazole derivatives typically resonate in the downfield region between 7.0 and 8.5 ppm.[3]
The Aromatic Region (δ 7.20 - 7.80 ppm)
The protons H-5, H-6, and H-7 constitute an interconnected spin system. Their precise chemical shifts and splitting patterns are dictated by their electronic environment and their coupling interactions with neighboring protons.
-
H-7: This proton is ortho to the ring-junction nitrogen and is expected to be the most deshielded of the three aromatic protons. It will be split by the adjacent H-6 (ortho-coupling, J ≈ 7-9 Hz) and to a much lesser extent by H-5 (para-coupling, J ≈ 0-1 Hz, often not resolved).[3] The resulting signal is anticipated to be a doublet or a narrow doublet of doublets.
-
H-6: Situated between H-5 and H-7, this proton experiences ortho-coupling from both neighbors. This will split the signal into a triplet (if J₅,₆ ≈ J₆,₇) or, more commonly, a doublet of doublets.
-
H-5: This proton is ortho to the carbon bearing the carboxylate group. It is split by the adjacent H-6 (ortho-coupling) and by H-7 (meta-coupling, J ≈ 2-3 Hz).[3] This interaction will produce a doublet of doublets.
The Oxazole Proton (δ 8.0 - 8.2 ppm)
The H-2 proton is attached to a carbon atom flanked by two heteroatoms (N and O), resulting in a significant downfield shift due to a strong deshielding effect. As it has no adjacent protons within a three-bond range, it will appear as a sharp singlet .[3] This distinct, isolated signal is a key diagnostic feature for the benzoxazole core.
The Methyl Ester Protons (δ 3.5 - 4.0 ppm)
The three protons of the methyl group (-OCH₃) are chemically equivalent. They are attached to a carbon bonded to an electronegative oxygen atom, which shifts their resonance downfield compared to a typical alkyl proton.[4][5] Like the H-2 proton, they have no adjacent proton neighbors to couple with, resulting in a sharp singlet with an integral value of 3H.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2 | 8.0 - 8.2 | Singlet (s) | 1H | N/A |
| H-7 | 7.50 - 7.80 | Doublet (d) or Doublet of Doublets (dd) | 1H | ortho: ~7-9 |
| H-6 | 7.20 - 7.50 | Triplet (t) or Doublet of Doublets (dd) | 1H | ortho: ~7-9 |
| H-5 | 7.50 - 7.80 | Doublet of Doublets (dd) | 1H | ortho: ~7-9, meta: ~2-3 |
| -OCH₃ | 3.5 - 4.0 | Singlet (s) | 3H | N/A |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can vary based on the solvent and concentration.[3]
The Self-Validating Experimental Protocol
Acquiring a high-quality, interpretable spectrum is contingent on a meticulous and logically sound experimental procedure. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Sample Preparation
The foundation of good data is a properly prepared sample. Contaminants or improper solvent choice can obscure or shift signals, leading to misinterpretation.
-
Quantification: Weigh 5-10 mg of purified this compound. A higher concentration (10-50 mg) may be necessary for subsequent ¹³C NMR analysis.[3]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for its relatively inert nature. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Standardization: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides the reference signal at 0.00 ppm.
-
Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial before transferring the solution into a high-precision 5 mm NMR tube.
Step 2: NMR Spectrometer Setup & Data Acquisition
The choice of instrument parameters directly impacts spectral resolution and signal-to-noise.
-
Instrumentation: Utilize an NMR spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly in the complex aromatic region.[6]
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field (B₀). This is critical for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically sufficient to avoid saturation while maintaining good signal.
-
Acquisition Time (AT): Set to 2-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, which is crucial for high resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for ¹H NMR, allowing for sufficient relaxation of the nuclei between pulses for accurate integration.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually enough to achieve an excellent signal-to-noise ratio.
-
Step 3: Data Processing
Raw FID data must be mathematically processed to generate the final frequency-domain spectrum.
-
Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive and positive.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons. The integral of the -OCH₃ singlet can be set to 3.00 as a reference for the other signals.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl benzo[d]oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl benzo[d]oxazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a detailed examination of the underlying principles governing the chemical shifts, a step-by-step protocol for sample analysis, and a comparative analysis with a structural isomer to provide a robust framework for spectral interpretation. This guide is designed to equip researchers with the expertise to confidently identify and characterize this important molecule and its derivatives.
Introduction: The Significance of this compound
This compound belongs to the benzoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents.[1][2] The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure that can effectively interact with biological targets. The presence of a methyl ester at the 4-position provides a versatile handle for further synthetic modifications, making it a valuable building block in drug discovery and the development of novel organic materials.[1]
Accurate structural elucidation is the cornerstone of chemical research and development. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide a direct map of the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This guide will delve into the nuances of the ¹³C NMR spectrum of this compound, providing a detailed roadmap for its interpretation.
Fundamental Principles of ¹³C NMR Spectroscopy in the Context of Benzoxazoles
The ¹³C NMR spectrum of a benzoxazole derivative is characterized by signals spanning a wide range of chemical shifts, a direct consequence of the varied electronic environments of the carbon atoms within the fused ring system and its substituents. The aromatic carbons of the benzoxazole core typically resonate in the downfield region, generally between 110 and 165 ppm.[3] The precise chemical shifts are dictated by the interplay of several factors, including the electronegativity of the adjacent heteroatoms (oxygen and nitrogen), resonance effects, and the electronic influence of substituents on the benzene ring.
Quaternary carbons, such as those at the ring fusion (C3a and C7a) and the carbon of the oxazole ring (C2), often exhibit lower signal intensities due to the absence of attached protons and longer relaxation times.[3] The carbonyl carbon of the methyl ester group is a particularly diagnostic signal, appearing significantly downfield, typically in the range of 160-185 ppm.[3][4]
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a clean, high-resolution ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized workflow for the preparation and analysis of this compound.
Sample Preparation
A meticulous approach to sample preparation is critical to avoid spectral artifacts and ensure reproducibility.
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Sample Quantity: For a standard 5 mm NMR tube, a sample concentration of 50-100 mg dissolved in 0.6-0.7 mL of deuterated solvent is recommended for ¹³C NMR spectroscopy to achieve a good signal-to-noise ratio in a reasonable timeframe.[5]
-
Solvent Selection: The choice of deuterated solvent is crucial. It must completely dissolve the sample and should not have signals that overlap with the analyte's peaks. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm. A small amount should be added to the sample solution.[5]
-
Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and lead to broadened spectral lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration.
-
Spectral Width (SW): 0-220 ppm.
Spectral Analysis and Interpretation
Predicted ¹³C NMR Chemical Shifts
The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the known effects of substituents on aromatic systems and a comparative analysis with the experimentally determined chemical shifts of its isomer, Methyl 1,3-benzoxazole-2-carboxylate.[6]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C2 | ~152 | The carbon in the oxazole ring, deshielded by the adjacent nitrogen and oxygen atoms. |
| C3a | ~148 | A quaternary carbon at the ring fusion, deshielded by the adjacent nitrogen atom. |
| C4 | ~125 | The carbon bearing the carboxylate group. The electron-withdrawing nature of the ester will cause a downfield shift. |
| C5 | ~126 | An aromatic CH carbon. |
| C6 | ~124 | An aromatic CH carbon. |
| C7 | ~115 | An aromatic CH carbon, expected to be the most shielded of the benzene ring carbons due to its position relative to the heteroatoms. |
| C7a | ~141 | A quaternary carbon at the ring fusion, deshielded by the adjacent oxygen atom. |
| C=O | ~165 | The carbonyl carbon of the methyl ester, highly deshielded. |
| OCH₃ | ~53 | The methyl carbon of the ester group. |
Comparative Analysis with Methyl 1,3-benzoxazole-2-carboxylate
A powerful method for validating predicted chemical shifts is to compare them with the experimental data of a closely related compound. The ¹³C NMR spectrum of Methyl 1,3-benzoxazole-2-carboxylate has been reported in the literature.[6]
Experimental ¹³C NMR Data for Methyl 1,3-benzoxazole-2-carboxylate (in CDCl₃): δ = 156.9, 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, 111.7, 53.7 ppm.[6]
By comparing the predicted shifts for the 4-carboxylate with the experimental data for the 2-carboxylate, we can observe the significant influence of the substituent position on the electronic environment of the carbon atoms in the benzene ring. The electron-withdrawing ester group at the 4-position is expected to have a more pronounced deshielding effect on the carbons of the benzene moiety compared to when it is at the 2-position.
Visualizing the Molecular Structure and Carbon Assignments
The following diagram illustrates the structure of this compound with the IUPAC numbering system used for the assignment of the ¹³C NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Workflow for Structural Elucidation
The following diagram outlines the logical workflow for the complete structural elucidation of this compound, integrating ¹³C NMR analysis with other spectroscopic techniques.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
This technical guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By integrating fundamental principles, a detailed experimental protocol, and a robust method for spectral interpretation based on comparative analysis, researchers are well-equipped to utilize ¹³C NMR spectroscopy for the unambiguous characterization of this and related benzoxazole derivatives. A thorough understanding of the spectroscopic properties of these key heterocyclic building blocks is essential for advancing their application in drug discovery and materials science.
References
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Arizona. (n.d.). NMR Sample Preparation. Department of Chemistry and Biochemistry.
- University of California, Los Angeles. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
- MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
- Singh, P. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
- Beilstein-Institut. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry.
- Poirot, A. et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCr Journals.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Helmy, S. W. et al. (2024). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). ResearchGate.
- Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide.
- Hidayat, A. et al. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps.
- Poirot, A. et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData.
- Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate - High purity | EN. Georganics.
- Poirot, A. et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate.
- PubChem. (n.d.). Methyl oxazole-4-carboxylate. PubChem.
- mzCloud. (2015). 6 Methylbenzoxazole. mzCloud.
- Appretech Scientific Limited. (n.d.). This compound. Appretech Scientific Limited.
- Kumar, A. et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Methyl benzo[d]oxazole-4-carboxylate
Introduction
Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives have been explored for their potential as antimicrobial and anticancer agents, and the core structure serves as a versatile building block in organic synthesis.[1][2] Accurate structural elucidation and purity assessment are paramount in the development of compounds for these applications. Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight and deducing the structure of such molecules through the analysis of their fragmentation patterns. This guide provides a detailed examination of the mass spectrometric behavior of this compound, offering insights into its ionization and fragmentation pathways.
Molecular Structure and Properties
-
Chemical Formula: C₉H₇NO₃[3]
-
Molecular Weight: 177.16 g/mol [3]
-
Structure: A benzoxazole core with a methyl carboxylate group at the 4-position.
Experimental Design for Mass Spectrometric Analysis
The choice of ionization technique is critical in mass spectrometry as it influences the type and extent of fragmentation observed. For a molecule like this compound, both hard and soft ionization methods are applicable, each providing complementary information.
Sample Preparation Protocol
-
Solubilization: Dissolve a small quantity (approximately 1 mg) of this compound in 1 mL of a suitable solvent. High-purity methanol or acetonitrile are excellent choices due to their volatility and compatibility with both Electron Ionization (for solids probe analysis) and Electrospray Ionization techniques.
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for the chromatographic method, typically a mixture of water and organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Instrumentation and Parameters
-
Electron Ionization (EI): Typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system or by direct insertion probe. A standard electron energy of 70 eV is used to induce fragmentation.
-
Electrospray Ionization (ESI): Commonly coupled with Liquid Chromatography (LC-MS). ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.
Electron Ionization (EI) Mass Spectrometry: Fragmentation Analysis
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is a radical cation. The stable aromatic benzoxazole core suggests that the molecular ion peak will be prominent.[4] The subsequent fragmentation is driven by the stability of the resulting fragments.
Proposed EI Fragmentation Pathway
The primary fragmentation events are expected to involve the ester group, which is the most labile part of the molecule.
Caption: Proposed EI fragmentation of this compound.
Key Fragment Ions in EI-MS
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 177 | [C₉H₇NO₃]⁺˙ | Molecular Ion |
| 146 | [C₈H₄NO₂]⁺ | Loss of a methoxy radical (˙OCH₃) from the molecular ion. |
| 118 | [C₇H₄NO]⁺ | Loss of a carbomethoxy radical (˙COOCH₃) from the molecular ion or loss of carbon monoxide (CO) from the m/z 146 fragment. |
The loss of the methoxy radical is a common fragmentation pathway for methyl esters.[4] The resulting acylium ion at m/z 146 is resonance-stabilized. Subsequent loss of a neutral carbon monoxide molecule would lead to the fragment at m/z 118. Alternatively, direct cleavage of the C-C bond between the benzoxazole ring and the carboxylate group can also result in the m/z 118 ion.
Electrospray Ionization (ESI) Mass Spectrometry with Tandem MS (MS/MS)
In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio of 178. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer will reveal its fragmentation pattern.
Proposed ESI-MS/MS Fragmentation Pathway
The fragmentation of the protonated molecule will likely involve the neutral loss of small molecules from the ester group.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Key Fragment Ions in ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
| 178 | 146 | CH₃OH (Methanol) | Protonated benzoxazole-4-carbonyl cation |
| 178 | 118 | CH₃OH + CO | Protonated benzoxazole cation after subsequent loss of CO |
| 146 | 118 | CO | Protonated benzoxazole cation |
The most probable fragmentation pathway for the [M+H]⁺ ion is the neutral loss of methanol (CH₃OH), yielding a stable acylium ion at m/z 146. This is a characteristic fragmentation for protonated methyl esters. Further fragmentation of the m/z 146 ion through the loss of carbon monoxide (CO) would produce the ion at m/z 118.
Conclusion
The mass spectrometric analysis of this compound provides distinct fragmentation patterns depending on the ionization method employed. Electron Ionization is expected to produce a strong molecular ion peak and fragments resulting from radical losses of the ester functional group. Electrospray Ionization, coupled with tandem mass spectrometry, will likely show a primary fragmentation pathway involving the neutral loss of methanol from the protonated molecule. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural confirmation of this important heterocyclic compound in various research and development settings. The predictable nature of its fragmentation allows for confident characterization in complex matrices and during reaction monitoring.
References
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
Sources
Introduction: Unveiling the Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of Methyl benzo[d]oxazole-4-carboxylate
This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a methyl carboxylate group at the fourth position.[1][2][3] This core structure, the benzoxazole scaffold, is of significant interest in medicinal chemistry.[3][4] Benzoxazoles are considered "privileged structures" because they can interact effectively with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[3][5] Derivatives of this scaffold have been extensively investigated and are found in numerous compounds with established antimicrobial, anti-inflammatory, and anticancer properties.[6][7] This guide provides a technical overview of the known and potential biological activities of this compound and its derivatives, detailing the experimental methodologies used to assess its therapeutic potential.
Part 1: Anticancer Activity
The benzoxazole nucleus is a cornerstone in the development of novel anticancer agents.[4][6][8] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including those of the colon, breast, lung, and liver.[9] The planar and compact structure of the benzoxazole ring system allows it to intercalate with biological macromolecules, leading to the disruption of critical cellular processes.[10]
Mechanism of Action: Diverse Molecular Targets
The anticancer effects of benzoxazole derivatives are not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets. Key mechanisms include:
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of crucial enzymes involved in cancer progression. For example, some analogues are agonists of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of cytochrome P450 CYP1A1, an enzyme that can metabolize pro-drugs into active anticancer compounds.[9]
-
Tubulin Polymerization Inhibition: Like established chemotherapeutics, some oxazole compounds can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[11]
-
Inhibition of Signaling Pathways: Advanced derivatives have been shown to inhibit novel targets such as STAT3 and G-quadruplexes, which are critical for tumor growth and survival.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The initial screening of a compound's anticancer potential is typically performed using in vitro cell-based assays.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It quantitatively measures the metabolic activity of living cells, providing an indirect measure of cytotoxicity.
Principle: The assay is based on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., Eagle's minimum essential medium) supplemented with fetal bovine serum and antibiotics.[9][14]
-
Cells are harvested and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ cells/well). The cell concentration is a critical parameter, as observed inhibitory activity can vary inversely with the cell concentrations used.[14]
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent like dimethylsulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations for testing.
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added to each well. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for an exposure period, typically 24 to 72 hours.[15]
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by viable cells.
-
-
Formazan Solubilization & Absorbance Reading:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete solubilization.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Data Presentation: Cytotoxicity Profile
The results of the MTT assay can be summarized to compare the compound's efficacy across different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| HT-29 | Colorectal Adenocarcinoma | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 35.1 |
Visualization: Anticancer Screening Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Part 2: Antimicrobial Activity
The benzoxazole scaffold is present in several compounds exhibiting notable antimicrobial properties.[6] Studies have shown that derivatives can be effective against certain bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][16] This makes this compound a candidate for the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
The primary goal of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18] This value is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and quantitative technique for determining MIC values.[18][19]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the agent where no growth is observed.[18]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
A pure culture of the test bacterium (e.g., S. aureus ATCC 29213) is grown on an appropriate agar plate overnight.
-
Several colonies are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared.
-
In a 96-well microtiter plate, two-fold serial dilutions of the compound are made in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a concentration gradient across the plate.[18]
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
The plate is sealed or covered and incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, the plate is visually inspected for bacterial growth, indicated by turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[18] This can be confirmed by using a plate reader or a viability indicator like resazurin.
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC values are essential for comparing the potency of an antimicrobial agent against different pathogens.
| Bacterial Strain | Gram Stain | MIC (µg/mL) [Hypothetical Data] |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
Visualization: MIC Determination Logic
Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).
Part 3: Anti-inflammatory and Other Bioactivities
Beyond anticancer and antimicrobial effects, the benzoxazole scaffold has been linked to significant anti-inflammatory activity.[5][10][20] This is a promising area of research, as chronic inflammation is a key factor in many diseases.
In Vivo Anti-inflammatory Assessment
A standard preclinical model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rats.[10][21]
Principle: Carrageenan, a polysaccharide, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered orally before the carrageenan injection. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.[21]
Workflow Overview:
-
Animal Grouping: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.[21][22]
-
Compound Administration: The test compound or standard drug is administered orally.
-
Inflammation Induction: After a set time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualization: Anti-inflammatory Assay Workflow
Caption: High-level workflow for the carrageenan-induced paw edema assay.
Other Potential Activities: Enzyme Inhibition
Some studies suggest that this compound and its derivatives may act as enzyme inhibitors.[1] One potential target is acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's disease.[1] This highlights the versatility of the benzoxazole scaffold and suggests that its biological activity is not limited to cytotoxicity or antimicrobial effects, warranting further investigation into its potential as a modulator of various enzymatic pathways.
Conclusion and Future Directions
This compound is built upon a versatile and pharmacologically significant benzoxazole scaffold. Existing research on related derivatives strongly supports its potential as a source of lead compounds with anticancer, antimicrobial, and anti-inflammatory activities.[1][3][6] The immediate path forward involves comprehensive in vitro screening of the specific compound, this compound, using the standardized protocols outlined in this guide. Promising results from these initial assays would justify progression to more complex investigations, including detailed mechanism-of-action studies, structure-activity relationship (SAR) analyses to optimize potency, and eventual validation in preclinical in vivo models. The diverse biological activities associated with its core structure make it a compelling subject for continued research and development in modern drug discovery.
References
- Smolecule. (n.d.). Buy this compound | 128156-54-7.
- Rather, M. A., & Bhagat, M. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690-708.
- Perez, L., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Letters, 129(2), 223-230.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Journal of Drug Delivery and Therapeutics. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
- Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
- ResearchGate. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- Preprints.org. (2023). Benzoxazole: Synthetic Methodology and Biological Activities.
- International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Benzoxazole as Anticancer Agent: A Review.
- MySkinRecipes. (n.d.). This compound.
- Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Arabian Journal of Chemistry, 13(1), 2848-2863.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents.
- Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168.
- Seth, K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3655-3661.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)....
- ResearchGate. (2015). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
- iMedPub. (n.d.). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives.
- ResearchGate. (n.d.). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- ResearchGate. (n.d.). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Appretech Scientific Limited. (n.d.). This compound.
- ResearchGate. (2018). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
- PubMed. (2018). Oxazole-Based Compounds As Anticancer Agents.
- Journal of Chemistry. (2020). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. mdpi.com [mdpi.com]
- 20. This compound [myskinrecipes.com]
- 21. imedpub.com [imedpub.com]
- 22. researchgate.net [researchgate.net]
"Methyl benzo[d]oxazole-4-carboxylate derivatives synthesis"
An In-depth Technical Guide to the Synthesis of Methyl Benzo[d]oxazole-4-carboxylate Derivatives
Introduction: The Privileged Benzoxazole Scaffold
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold stands out as a "privileged structure." This heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a cornerstone in the design of a vast array of biologically active compounds.[1][2][3] Molecules incorporating the benzoxazole core exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][4] This versatility has propelled benzoxazole derivatives to the forefront of drug discovery, with many compounds entering clinical trials and several approved for therapeutic use.[1]
This technical guide provides a comprehensive overview of the synthetic strategies for preparing a key building block: This compound . We will delve into the foundational methodologies for constructing the benzoxazole core, provide detailed experimental protocols, and explore the mechanistic underpinnings of these transformations. The guide is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Part 1: Core Synthetic Strategies for the Benzoxazole Ring System
The construction of the benzoxazole ring is most commonly achieved through the cyclization of an o-aminophenol precursor with a suitable one-carbon electrophile. The choice of this electrophile dictates the reaction conditions and the nature of the substituent at the 2-position of the resulting benzoxazole.
Condensation with Carboxylic Acids: The Phillips Reaction
The direct condensation of an o-aminophenol with a carboxylic acid is a robust and widely utilized method for synthesizing 2-substituted benzoxazoles. This reaction, often referred to as the Phillips condensation, typically requires high temperatures to drive the dehydration and cyclization process.
Causality and Mechanistic Insight: The key to this transformation is the removal of two molecules of water. Polyphosphoric acid (PPA) is frequently employed as it serves as both a solvent and a powerful dehydrating agent, facilitating the formation of the oxazole ring.[5] The reaction proceeds through the initial formation of an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization and dehydration.
Figure 1: General scheme for the Phillips condensation reaction.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole [5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 40 g) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-5 hours, with continuous stirring.
-
Work-up: Allow the mixture to cool to room temperature. Cautiously pour the viscous solution onto crushed ice (approx. 200 g) while stirring vigorously. This will precipitate the product.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-phenylbenzoxazole.
Reaction with Aldehydes: Oxidative Cyclization
The reaction of o-aminophenols with aldehydes provides a versatile route to 2-aryl and 2-alkyl benzoxazoles. This method involves a two-step sequence: the initial formation of a Schiff base (an imine), followed by an oxidative cyclization to form the aromatic benzoxazole ring.[5]
Causality and Mechanistic Insight: The critical step is the oxidation of the dihydro-benzoxazole intermediate (formed after the initial cyclization of the Schiff base). A variety of oxidizing agents can be employed, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even molecular oxygen with a suitable catalyst.[5] The choice of oxidant can influence the reaction efficiency and substrate scope.
Figure 2: Pathway for benzoxazole synthesis from aldehydes.
Palladium-Catalyzed Synthesis
Modern synthetic organic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling and C-H activation reactions. These methods offer high efficiency, milder reaction conditions, and broad functional group tolerance for the synthesis of benzoxazoles.[6][7][8][9]
Key Strategies:
-
Carbonylation and Condensation: Aromatic halides can be reacted with o-aminophenols in the presence of carbon monoxide and a palladium catalyst. This forms an amide intermediate in situ, which then cyclizes to the benzoxazole.[8]
-
C-H Activation/Annulation: Direct C-H activation of a precursor followed by annulation with another component is an atom-economical approach. For instance, amides and ketones can be coupled via a palladium-catalyzed process to form highly substituted oxazoles.[9][10]
-
Cleavage of C-C Triple Bonds: A novel approach involves the reaction of terminal alkynes with o-aminophenol, catalyzed by palladium chloride, which proceeds through the cleavage of the carbon-carbon triple bond.[6]
Figure 3: Palladium-catalyzed synthesis of 2-arylbenzoxazoles.
Part 2: Targeted Synthesis of this compound
The synthesis of the title compound typically involves a multi-step sequence, starting from a substituted phenol. A common route involves the nitration of a precursor, followed by reduction to an aminophenol, cyclization to form the benzoxazole ring, and finally, esterification.
Synthetic Pathway Overview A plausible and documented pathway starts from 4-carbomethoxy phenol.[11][12]
Figure 4: A representative workflow for the synthesis of the target compound.
Synthesis of the Key Intermediate: Methyl 3-amino-4-hydroxybenzoate
Experimental Protocol: [11][12]
-
Nitration: To a solution of 4-carbomethoxy phenol in acetic acid and acetic anhydride, add aluminum nitrate nonahydrate portion-wise while keeping the temperature below 25°C. Stir at room temperature for 1.5-2 hours. Pour the reaction mixture into ice water to precipitate the product, methyl 4-hydroxy-3-nitrobenzoate.
-
Reduction: Suspend the nitro compound in an aqueous methanol or acetone solution. Heat the mixture to reflux and add sodium dithionite (sodium hydrosulfite) portion-wise. The disappearance of the yellow color indicates the completion of the reduction. After cooling, the product, methyl 3-amino-4-hydroxybenzoate, can be isolated by filtration.
Cyclization and Esterification
The intermediate, methyl 3-amino-4-hydroxybenzoate, is an o-aminophenol and can be cyclized using various one-carbon sources.
Method A: Cyclization with Cyanogen Bromide (for 2-amino derivatives) Reacting the aminophenol intermediate with cyanogen bromide (CNBr) in methanol leads to the formation of methyl 2-aminobenzo[d]oxazole-4-carboxylate.[12] While effective, CNBr is highly toxic and requires careful handling.[13][14]
Method B: Cyclization followed by Esterification
-
Cyclization to Carboxylic Acid: The aminophenol can be reacted with formic acid or an equivalent to form benzo[d]oxazole-4-carboxylic acid.[15]
-
Fischer Esterification: The resulting carboxylic acid is then esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄ or TsOH).[16] This is a classic equilibrium-driven reaction where excess methanol is used to push the reaction towards the product.[16]
Experimental Protocol: Fischer Esterification [16]
-
Setup: Dissolve benzo[d]oxazole-4-carboxylic acid (1.63 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Part 3: Data Summary and Method Comparison
| Synthetic Method | Precursors | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
| Phillips Condensation | o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temp. (180-220°C) | Straightforward, readily available starting materials.[5] | Harsh conditions, limited functional group tolerance. |
| Aldehyde Condensation | o-Aminophenol, Aldehyde | Oxidizing Agent (e.g., DDQ) | Moderate to High Temp. | Versatile for 2-aryl/alkyl derivatives.[5] | Requires a stoichiometric oxidant. |
| Palladium Catalysis | Aryl Halide, o-Aminophenol | Pd Catalyst, Ligand, Base | Mild to Moderate Temp. | High efficiency, excellent functional group tolerance.[6][8] | Catalyst cost, potential for metal contamination. |
| Ullmann Condensation | Aryl Halide, o-Aminophenol | Copper Catalyst, Ligand | High Temp. | Alternative to Palladium, good for specific substrates.[17][18] | Often requires high temperatures and polar solvents.[18] |
Part 4: Derivatization and Further Applications
This compound is not just an endpoint but a versatile intermediate for creating libraries of novel compounds.[15]
-
Amidation: The ester can be readily converted to a wide range of amides by reacting it with primary or secondary amines.
-
Hydrolysis: Saponification of the methyl ester regenerates the carboxylic acid, which can be coupled with various moieties using standard peptide coupling reagents.
-
Direct C-H Arylation: Recent advances allow for the direct palladium-catalyzed arylation at other positions on the benzoxazole ring, enabling the synthesis of more complex derivatives.[15]
Conclusion
The synthesis of this compound and its derivatives is a field rich with both classic and contemporary organic chemistry. While traditional methods like the Phillips condensation remain valuable for their simplicity, modern palladium-catalyzed reactions offer unparalleled efficiency and scope. Understanding the causality behind each synthetic choice—from the dehydrating power of PPA to the catalytic cycle of a palladium complex—is crucial for developing robust and scalable routes to these medicinally important molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the vast chemical space offered by the benzoxazole scaffold.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed.
- Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. (n.d.). Green Chemistry (RSC Publishing).
- A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. (n.d.). Benchchem.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
- Benzoxazole derivatives: Significance and symbolism. (2024).
- Prototype reaction for the synthesis of benzoxazole. (n.d.). ResearchGate.
- Buy this compound | 128156-54-7. (n.d.). Smolecule.
- Proposed mechanism for palladium‐catalysed benzoxazole synthesis. (n.d.). ResearchGate.
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega - ACS Publications.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC - NIH.
- Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. (n.d.). Organic Chemistry Portal.
- Ullmann condensation. (n.d.). Wikipedia.
- Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles. (n.d.).
- Design and Synthesis of new Benzoxazole derivatives. (n.d.). Jetir.Org.
- (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... (n.d.). ResearchGate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy this compound | 128156-54-7 [smolecule.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of Methyl Benzo[d]oxazole-4-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Methyl benzo[d]oxazole-4-carboxylate, as a key derivative, presents a compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of its potential therapeutic targets, grounded in the established activities of the benzoxazole class. We will delve into the scientific rationale for pursuing specific molecular targets in oncology, neurodegenerative disorders, and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a framework for target validation through detailed, field-proven experimental protocols and workflows.
Introduction: The Benzoxazole Core - A Privileged Scaffold in Drug Discovery
The heterocyclic benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a recurring motif in pharmacologically active agents.[1][2] Its planar structure and ability to participate in various non-covalent interactions allow for effective binding to a diverse range of biological macromolecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][4][5] this compound serves as a versatile synthetic intermediate, allowing for the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5][6][7] This guide will focus on three primary areas of therapeutic potential, each centered around a specific molecular target or pathway.
Potential Therapeutic Target I: Cyclooxygenase-2 (COX-2) in Inflammation
Scientific Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay in the management of pain and inflammation, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[8] The two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[4] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] Several studies have highlighted the potential of benzoxazole derivatives as selective COX-2 inhibitors, making this a prime target for investigation for this compound and its analogues.[1][4][8]
Experimental Workflow for COX-2 Inhibition Validation
The following workflow outlines a systematic approach to validate the COX-2 inhibitory potential of this compound.
Caption: Workflow for validating COX-2 inhibitory activity.
Detailed Experimental Protocols
2.3.1. In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.[4]
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) after a 10-minute incubation.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
2.3.2. LPS-Induced PGE2 Production Assay in Macrophages
-
Principle: Lipopolysaccharide (LPS) induces the expression of COX-2 in macrophages, leading to the production of prostaglandin E2 (PGE2). The inhibitory effect of the test compound on PGE2 production is quantified.
-
Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the dose-dependent inhibition of PGE2 production.
-
Potential Therapeutic Target II: Enzymes in Neurodegenerative Diseases
Scientific Rationale
3.1.1. Acetylcholinesterase (AChE)
Alzheimer's disease is characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[9] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Several benzoxazole derivatives have been identified as potent AChE inhibitors, suggesting that this compound could serve as a scaffold for the development of novel anti-Alzheimer's agents.[10][11]
3.1.2. Monoamine Oxidase B (MAO-B)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the brain. Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic degradation of dopamine. Inhibition of MAO-B increases the synaptic availability of dopamine, providing symptomatic relief in Parkinson's disease. The benzoxazole nucleus has been incorporated into potent and selective MAO-B inhibitors, making this a promising therapeutic target for this compound derivatives.[6][12]
Experimental Workflow for AChE and MAO-B Inhibition
Caption: Workflow for AChE and MAO-B inhibition studies.
Detailed Experimental Protocols
3.3.1. Ellman's Assay for Acetylcholinesterase Inhibition
-
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Protocol:
-
In a 96-well plate, add AChE enzyme solution.
-
Add the test compound at various concentrations. Use a known AChE inhibitor (e.g., donepezil) as a positive control.
-
Add DTNB solution.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.3.2. MAO-Glo Assay for MAO-A and MAO-B Inhibition
-
Principle: This is a luminescence-based assay that measures the activity of MAO-A and MAO-B. The enzymes convert a luminogenic substrate into luciferin, which is then used by luciferase to generate light.
-
Protocol:
-
In separate wells of a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.
-
Add the test compound at various concentrations. Include known inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as controls.
-
Incubate for 15 minutes at room temperature.
-
Add the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values for both isoforms to assess selectivity.
-
Potential Therapeutic Target III: Key Proteins in Cancer Progression
Scientific Rationale
The benzoxazole scaffold is found in numerous compounds with potent anticancer activity.[2][13][14] The mechanisms of action are diverse, highlighting the versatility of this chemical moiety in targeting various aspects of cancer cell biology.
4.1.1. c-Myc-Max Dimerization
The c-Myc oncoprotein is a transcription factor that is overexpressed in a wide range of human cancers.[15] For its transcriptional activity, c-Myc must form a heterodimer with Max.[15] Disrupting the c-Myc-Max protein-protein interaction is a promising strategy for cancer therapy. A derivative of this compound has shown potential in inhibiting this dimerization, suggesting a novel mechanism for its anticancer effects.[15]
4.1.2. Kinase Insert Domain Receptor (KDR)
Kinase Insert Domain Receptor (KDR), also known as VEGFR2, is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of KDR is a validated approach in cancer therapy. Studies have identified amino-benzoxazole derivatives as potential KDR inhibitors, indicating that the benzoxazole core can be tailored to target this important pathway.[16]
Experimental Workflow for Anticancer Target Validation
Caption: Workflow for validating anticancer targets.
Detailed Experimental Protocols
4.3.1. MTT Assay for Cell Proliferation
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cancer cell lines (e.g., HL60 for c-Myc, A549 or MCF-7 for KDR) in a 96-well plate.[16]
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of growth inhibition and determine the GI50 or IC50 value.
-
4.3.2. Co-immunoprecipitation of c-Myc and Max
-
Principle: This technique is used to study protein-protein interactions. An antibody against c-Myc is used to pull down c-Myc and any associated proteins, which are then detected by Western blotting.
-
Protocol:
-
Treat c-Myc overexpressing cells (e.g., HL60) with the test compound.
-
Lyse the cells to obtain total protein extracts.
-
Incubate the lysate with an anti-c-Myc antibody conjugated to beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-Max antibody to detect the co-immunoprecipitated Max. A decrease in the Max signal in treated samples indicates inhibition of the interaction.
-
Data Presentation
Table 1: Summary of In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | TBD |
| This compound | COX-2 | TBD |
| This compound | AChE | TBD |
| This compound | MAO-A | TBD |
| This compound | MAO-B | TBD |
| Positive Control 1 (e.g., Celecoxib) | COX-2 | Known Value |
| Positive Control 2 (e.g., Donepezil) | AChE | Known Value |
| Positive Control 3 (e.g., Selegiline) | MAO-B | Known Value |
TBD: To be determined through experimental validation.
Table 2: Summary of Anticancer Activity Data
| Compound | Cancer Cell Line | GI50/IC50 (µM) |
| This compound | HL60 (c-Myc overexpressing) | TBD |
| This compound | A549 (Lung Carcinoma) | TBD |
| This compound | MCF-7 (Breast Carcinoma) | TBD |
| Positive Control (e.g., Doxorubicin) | Relevant Cell Line | Known Value |
TBD: To be determined through experimental validation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a systematic approach to explore its potential by targeting key proteins in inflammation, neurodegenerative diseases, and cancer. The provided experimental workflows and protocols offer a robust framework for the validation of these targets. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize the potency, selectivity, and drug-like properties of lead compounds. The insights gained from these studies will be instrumental in advancing this compound-based compounds through the drug discovery pipeline.
References
- Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]
- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds. 2022;42(5):2299-2321. [Link]
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. 2021;17(9):1047-1063. [Link]
- Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018;12(1):84. [Link]
- Biological activities of benzoxazole and its derivatives.
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Medicinal Chemistry Research. [Link]
- Methyl benzo[d]oxazole-4-carboxyl
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. 2020;208:112979. [Link]
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- Synthesis of substituted thiobenzoxazoles/benzothiazoles: inhibition of cellular respiratory and monoamine oxidase activities and anticonvulsant property. Arzneimittelforschung. 1983;33(9):1233-6. [Link]
- Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1][3][4]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. ChemMedChem. 2014;9(10):2274-85. [Link]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(4):706-732. [Link]
- Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives. Chemical Biology & Drug Design. 2017;89(5):713-722. [Link]
- Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules. 2021;26(11):3334. [Link]
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Molecules. 2022;27(19):6669. [Link]
- Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling. 2025;31(1):23. [Link]
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. 2011;9(2):315-35. [Link]
- Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research. 2023;32(5):849-860. [Link]
- Synthesis and anti-cholinesterase activity of new substituted benzo[ d ]oxazole-based derivatives.
- Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Buy this compound | 128156-54-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro screening of Methyl benzo[d]oxazole-4-carboxylate"
An In-Depth Technical Guide to the In Vitro Screening of Methyl benzo[d]oxazole-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound (MBOX-4), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the benzoxazole class, MBOX-4 and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document is structured to guide researchers and drug development professionals through a logical, tiered screening process, from broad-based primary assays to more focused mechanistic studies. The protocols detailed herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Strategic Framework for In Vitro Evaluation
A successful screening campaign begins not with a single experiment, but with a strategic, multi-tiered approach. The objective is to efficiently identify and characterize the biological activities of MBOX-4, eliminating non-viable pathways early and focusing resources on promising leads. This "screening cascade" typically begins with high-throughput primary assays to assess broad bioactivity, followed by secondary assays to confirm activity and elucidate the mechanism of action (MOA).
Caption: A strategic workflow for the in vitro screening of MBOX-4.
Primary Screening: Assessing Broad Biological Activity
The initial phase of screening involves robust, cost-effective assays to determine if MBOX-4 exhibits cytotoxic, antimicrobial, or anti-inflammatory effects.
Anticancer Activity: Cytotoxicity Screening
Benzoxazole derivatives have shown significant potential as anticancer agents, often by inhibiting cell proliferation in various cancer cell lines.[1][2][5] A foundational assay to evaluate this is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Cell Viability Assay
This protocol quantifies the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into purple formazan crystals.[6]
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in 96-well plates at a density of 5,000-10,000 cells/well.[7][8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of MBOX-4 in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the MBOX-4 dilutions.
-
Controls: Include wells with:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).[6]
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of MBOX-4 that inhibits 50% of cell growth).
Data Presentation: Sample IC₅₀ Values for MBOX-4
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data |
| A549 | Lung Carcinoma | Data |
| HT-29 | Colorectal Adenocarcinoma | Data |
| Doxorubicin | (Positive Control) | Data |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The benzoxazole scaffold is a core component of many antimicrobial agents.[3][4] The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[3][10]
-
Compound Preparation: Prepare a 2-fold serial dilution of MBOX-4 in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[10]
-
Data Acquisition: The MIC is determined as the lowest concentration of MBOX-4 at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.
Data Presentation: Sample MIC Values for MBOX-4
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data |
| Escherichia coli | Gram-negative | Data |
| Candida albicans | Fungus | Data |
| Ciprofloxacin | (Positive Control) | Data |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition
Chronic inflammation is linked to numerous diseases, and benzoxazole derivatives have been explored for their anti-inflammatory properties.[2][11] A common in vitro model uses lipopolysaccharide (LPS) to stimulate macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[11] The Griess assay can then be used to quantify nitrite, a stable product of NO.
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of MBOX-4 for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells (no LPS, no MBOX-4).
-
Vehicle Control: Cells treated with LPS and the vehicle (DMSO).
-
Positive Control: Cells treated with LPS and a known anti-inflammatory agent (e.g., Dexamethasone or Celecoxib).[11]
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Data Acquisition: After a short incubation at room temperature, measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control and determine the IC₅₀ value.
Elucidating the Mechanism of Action (MOA)
Positive results from primary screening necessitate further investigation to understand how the compound works. This involves more specific secondary assays.
Caption: Potential mechanisms of action and corresponding secondary assays.
-
If Anticancer Activity is Observed: Follow-up studies could include flow cytometry to analyze cell cycle arrest and apoptosis (Annexin V/PI staining).[7] Given that some benzoxazole analogues of the anticancer prodrug Phortress act by inducing CYP1A1 enzyme expression, investigating this pathway could also be a fruitful line of inquiry.[7]
-
If Antimicrobial Activity is Observed: To distinguish between static and cidal effects, a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay should be performed. This involves plating samples from the MIC assay wells with no visible growth onto agar to see if the microorganisms have been killed or merely inhibited.
-
If Anti-inflammatory Activity is Observed: The mechanism can be further explored by measuring the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX).[11][12] Additionally, quantifying the expression levels of pro-inflammatory cytokines such as TNF-α and IL-6 via ELISA or qPCR would provide deeper insight into the compound's mode of action.[11]
Conclusion
This technical guide outlines a systematic and robust methodology for the initial in vitro screening of this compound. By employing a tiered approach that begins with broad primary assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify the most promising biological effects of this compound. The detailed protocols, complete with necessary controls, provide a solid foundation for generating reliable and reproducible data. Positive findings from this initial screen should be viewed as a starting point, warranting progression to more complex secondary and mechanistic studies to fully elucidate the therapeutic potential of MBOX-4 and its derivatives.
References
- International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review.
- ProQuest. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. IJPPR.
- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- PubMed. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
- ResearchGate. (2015). (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
- PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- National Institutes of Health. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
- PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- IJRPS. (n.d.). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.
- Slideshare. (n.d.). Screening models for inflammatory drugs.
- ResearchGate. (n.d.). (PDF) Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives.
- ResearchGate. (n.d.). Synthetic transformations and biological screening of benzoxazole derivatives: A review | Request PDF.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),....
- ResearchGate. (n.d.). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest [proquest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preliminary In-Vitro Cytotoxicity Assessment of Methyl Benzo[d]oxazole-4-carboxylate: A Technical Guide
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system, a bicyclic scaffold composed of fused benzene and oxazole rings, is a privileged pharmacophore in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The cytotoxic potential of various benzoxazole-containing compounds has been demonstrated against a range of human cancer cell lines, making them promising candidates for the development of novel therapeutics.[4][5][6][7][8][9][10][11] The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes, such as inhibiting topoisomerase II, modulating protein kinases, or inducing apoptosis.[6][7]
Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound featuring the core benzoxazole structure with a carboxylate group at the 4-position.[12] While research has suggested potential antimicrobial and enzyme-inhibiting activities for this compound, a comprehensive evaluation of its cytotoxic effects remains to be elucidated.[12] This technical guide provides a detailed framework for conducting a preliminary in-vitro cytotoxicity assessment of this compound. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential and to pave the way for more in-depth mechanistic studies.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling
A robust preliminary cytotoxicity assessment relies on a multi-faceted approach that evaluates different aspects of cellular health. This guide details two fundamental and widely accepted in-vitro assays: the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity.[13][14][15] The rationale for employing these complementary assays is to obtain a more comprehensive picture of the compound's effect on target cells. A decrease in metabolic activity (measured by the MTT assay) may indicate either cell death or a cytostatic effect (inhibition of proliferation), while an increase in LDH release is a direct marker of cell membrane damage and necrosis.[14][16]
The following experimental workflow provides a logical sequence for the preliminary cytotoxicity evaluation of this compound.
Caption: Experimental workflow for the preliminary cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should adapt these protocols based on the specific cell lines and laboratory conditions.
Part 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
-
Rationale: The choice of cell line is critical and should be guided by the research objectives. For a general cytotoxicity screen, a panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) is recommended to assess the compound's spectrum of activity.[8] A non-cancerous cell line (e.g., human fibroblasts) should be included to evaluate selectivity.[17]
-
Protocol:
-
Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[13]
-
Subculture the cells upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.[18]
-
1.2. Preparation of this compound Stock Solution:
-
Rationale: A high-concentration stock solution in a suitable solvent is necessary for preparing serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[14]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Part 2: In-Vitro Cytotoxicity Assays
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells.[13][14] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[18][19][20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[18][20]
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[14]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][19]
-
After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[13][19]
-
2.2. Lactate Dehydrogenase (LDH) Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[15][16] The LDH assay quantitatively measures the amount of LDH released, which is an indicator of cell lysis and necrosis.[14][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[15]
-
Protocol:
-
Seed cells and treat them with serial dilutions of this compound as described for the MTT assay (Steps 1-4).
-
At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for a specified time (typically 30 minutes), protected from light.[21][22]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[21]
-
To determine the maximum LDH release, a set of untreated cells should be lysed with a lysis buffer provided in the kit.
-
Data Analysis and Interpretation
The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability or induces cell death by 50% compared to the untreated control.[14]
3.1. Calculation of Cell Viability and Cytotoxicity:
-
MTT Assay:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
3.2. IC50 Determination:
The IC50 values are calculated by plotting the percentage of cell viability or cytotoxicity against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3.3. Data Presentation:
The results should be summarized in a clear and concise manner. A table presenting the IC50 values for this compound across the tested cell lines provides an easy comparison of its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| Fibroblasts | Normal | 48 | [Insert Value] |
Potential Mechanisms of Cytotoxicity: A Look into Cell Death Pathways
The preliminary cytotoxicity data provides a foundation for investigating the underlying mechanisms of cell death induced by this compound. The two primary modes of programmed cell death are apoptosis and necrosis.[23][24]
Apoptosis (Programmed Cell Death):
Apoptosis is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[25] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[23][26][27] Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which execute the final stages of cell death.[26]
Caption: Simplified overview of the apoptotic signaling pathways.
Necrosis (Unprogrammed Cell Death):
Necrosis is a form of cell death characterized by cell swelling and lysis, leading to the release of intracellular contents and inflammation.[28] While traditionally considered a passive process, a programmed form of necrosis, termed necroptosis, has been identified.[29][30] This pathway is typically activated when apoptosis is inhibited and is mediated by a series of protein kinases, including RIPK1 and RIPK3.[28][30][31]
Caption: Key steps in the necroptosis signaling pathway.
Further investigations, such as Annexin V/Propidium Iodide staining followed by flow cytometry, can help elucidate the specific mode of cell death induced by this compound.[14]
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in-vitro cytotoxicity screening of this compound. The data generated from these assays will be instrumental in determining the compound's potential as a cytotoxic agent and will guide future research. Promising results would warrant more detailed mechanistic studies to identify the specific molecular targets and signaling pathways involved in its cytotoxic activity. Such investigations are crucial for the rational design and development of novel benzoxazole-based anticancer therapeutics.
References
- Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe. (URL: [Link])
- Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (URL: [Link])
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
- Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines - africaresearchconnects.com. (URL: [Link])
- MTT Proliferation Assay Protocol - ResearchG
- Necrosis signaling pathways. (a) Necrosis is induced downstream of...
- Overview of cell death signaling p
- Apoptosis Signal Transduction P
- Cell De
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
- Necroptosis Signaling Pathways and its Pharmacological Implications in Chronic Inflammatory and Infectious Diseases: A Mini Review. (URL: [Link])
- (PDF)
- Necroptosis Signaling Pathways in Stroke: From Mechanisms to Therapies - PMC. (URL: [Link])
- LDH cytotoxicity assay - Protocols.io. (URL: [Link])
- Necroptosis Signaling Pathway - Cre
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (URL: [Link])
- LDH Assay - Cell Biologics Inc. (URL: [Link])
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. (URL: [Link])
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF - ResearchG
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. (URL: [Link])
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. (URL: [Link])
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis Online. (URL: [Link])
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (URL: [Link])
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (URL: [Link])
- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC - PubMed Central. (URL: [Link])
- Benzoxazole derivatives: design, synthesis and biological evalu
- Synthesis and biological activity of some new benzoxazoles - PubMed. (URL: [Link])
- Synthesis and antifungal activity of benzo[d]oxazole-4,7-diones - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 128156-54-7 [smolecule.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 17. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - UK [thermofisher.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. biomedres.us [biomedres.us]
- 30. Necroptosis Signaling Pathways in Stroke: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: Methyl benzo[d]oxazole-4-carboxylate
Executive Summary
This document provides a detailed, field-proven protocol for the synthesis of Methyl benzo[d]oxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, valued for its rigid, planar structure and diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a self-validating protocol designed for reproducibility and high yield. We present a robust methodology centered on the cyclocondensation of methyl 2-amino-3-hydroxybenzoate.
Scientific Principles: The Chemistry of Benzoxazole Formation
The synthesis of a benzoxazole core is fundamentally an intramolecular cyclization and dehydration reaction. The most common and reliable pathway involves the condensation of an o-aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester.[2][4][5]
In this protocol for this compound, the synthesis proceeds from methyl 2-amino-3-hydroxybenzoate . The reaction involves two critical transformations:
-
Formation of an Intermediate: The amino group (-NH₂) of the starting material reacts with a one-carbon source (in our recommended protocol, triethyl orthoformate) to form a formimidate intermediate.
-
Intramolecular Cyclization & Aromatization: The adjacent hydroxyl group (-OH) then acts as an intramolecular nucleophile, attacking the newly formed imine carbon. The subsequent elimination of ethanol and water drives the reaction towards the formation of the stable, aromatic benzoxazole ring system.
Polyphosphoric acid (PPA) is often used as a powerful dehydrating agent and catalyst for reactions involving less reactive carboxylic acids.[4][6][7] However, the use of triethyl orthoformate offers a milder alternative, as it serves as both the one-carbon source and a dehydrating agent by consuming water to produce ethanol and ethyl formate.
Reaction Mechanism Diagram
Caption: General reaction mechanism for benzoxazole synthesis.
Detailed Synthesis Protocol
This protocol is optimized for the gram-scale synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Quantity (10 mmol scale) | Moles | Equivalents |
| Methyl 2-amino-3-hydroxybenzoate | 17672-21-8 | 167.16 g/mol | 1.67 g | 10.0 mmol | 1.0 |
| Triethyl Orthoformate | 122-51-0 | 148.20 g/mol | 14.8 g (16.7 mL) | 100 mmol | 10.0 |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 g/mol | 95 mg | 0.5 mmol | 0.05 |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | - | - |
| Hexanes | 110-54-3 | - | ~300 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~10 g | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethyl orthoformate is flammable and an irritant. Avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-3-hydroxybenzoate (1.67 g, 10.0 mmol).
-
Add triethyl orthoformate (16.7 mL, 100 mmol).
-
Add the catalytic amount of p-toluenesulfonic acid (95 mg, 0.5 mmol).
-
Attach a reflux condenser to the flask.
Senior Application Scientist's Note: Using a significant excess of triethyl orthoformate serves a dual purpose: it acts as the reactant and as the solvent, driving the equilibrium towards the product by the law of mass action. The catalytic acid protonates the orthoformate, making it a more potent electrophile for the initial reaction with the amine.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approx. 140-145 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and other volatile byproducts under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil/solid residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator.
Senior Application Scientist's Note: The bicarbonate wash is a critical step. It quenches the acid catalyst, preventing potential side reactions or product degradation during the concentration and purification stages.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 80-95%.
-
-
Characterization:
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol?.
- International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety.
- World Journal of Pharmaceutical Research. Benzoxazole: Synthetic Methodology and Biological Activities.
- National Institutes of Health (NIH). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)....
- Wiley Online Library. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.
- RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- PubChem. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444.
- National Institutes of Health (NIH). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- Appretech Scientific Limited. This compound.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. appretech.com [appretech.com]
Application Note & Protocol: A High-Yield, Scalable Synthesis of Methyl benzo[d]oxazole-4-carboxylate
Abstract
Methyl benzo[d]oxazole-4-carboxylate is a pivotal building block in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of functionalized heterocyclic compounds.[1] This document provides a comprehensive, field-proven protocol for the high-yield synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the chosen methodology, offering insights into process optimization and troubleshooting. The described protocol centers on the efficient, one-pot cyclocondensation of Methyl 2-amino-3-hydroxybenzoate, ensuring scalability, high purity, and robust yields.
Introduction and Strategic Rationale
The benzoxazole motif is a privileged scaffold found in numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] this compound, with its reactive ester functionality, is particularly valuable for further molecular elaboration in drug discovery programs.[1]
The primary synthetic challenge lies in constructing the oxazole ring fused to the benzene core in a manner that is both efficient and high-yielding. Two principal strategies can be envisioned:
-
Late-Stage Esterification: Formation of the benzoxazole ring first to yield benzo[d]oxazole-4-carboxylic acid, followed by esterification. While feasible, this adds a step to the overall sequence. The classic Fischer esterification, for example, requires refluxing the carboxylic acid in methanol with a strong acid catalyst.[4]
-
Precursor-Based Cyclization: Beginning with a precursor that already contains the methyl ester, specifically Methyl 2-amino-3-hydroxybenzoate, and performing the cyclization to form the benzoxazole ring directly.
This guide details the second approach, which is more atom-economical and streamlined. The chosen method involves the acid-catalyzed reaction of Methyl 2-amino-3-hydroxybenzoate with triethyl orthoformate. This reagent serves as an efficient one-carbon source, and the reaction proceeds through a well-defined mechanism to afford the target compound in excellent yield and purity.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via an acid-catalyzed cyclocondensation pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
dot
Caption: Figure 1: Proposed Reaction Mechanism
-
Activation and Initial Attack: The reaction is initiated by the protonation of triethyl orthoformate by the acid catalyst (e.g., p-TsOH), making it a more potent electrophile. The primary amine of Methyl 2-amino-3-hydroxybenzoate then acts as a nucleophile, attacking the activated carbon center.
-
Intermediate Formation: This attack, followed by the loss of an ethanol molecule, forms a key formimidate intermediate (Intermediate I).
-
Intramolecular Cyclization: The phenolic hydroxyl group, positioned perfectly ortho to the nitrogen, performs an intramolecular nucleophilic attack on the formimidate carbon. This is the critical ring-closing step, forming the five-membered oxazole ring (Intermediate II).[3]
-
Aromatization via Dehydration: The final step is the elimination of two more molecules of ethanol, driven by the formation of the stable, aromatic benzoxazole ring system, yielding the final product.[3]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger quantities.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-amino-3-hydroxybenzoate | ≥97% | Sigma-Aldrich, Key Organics | CAS: 17672-21-8[5] |
| Triethyl orthoformate | ≥98% | Standard Supplier | Acts as both reagent and solvent. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98% | Standard Supplier | Catalyst. |
| Ethyl acetate | ACS Grade | Standard Supplier | For workup and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab prepared | For neutralization. |
| Brine (Saturated NaCl) | - | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard Supplier | For drying. |
| Equipment | |||
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer and heat source (heating mantle) | |||
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Glass funnel and separatory funnel | |||
| Flash chromatography setup |
Step-by-Step Synthesis Procedure
dot
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-3-hydroxybenzoate (5.00 g, 29.9 mmol, 1.0 equiv.).
-
Reagent Addition: Add triethyl orthoformate (50 mL), followed by p-toluenesulfonic acid monohydrate (0.28 g, 1.5 mmol, 0.05 equiv.). The use of triethyl orthoformate in excess serves as both the reactant and the solvent.
-
Reaction Execution: Place the flask in a pre-heated heating mantle and bring the mixture to a gentle reflux (approx. 120-130 °C). Let the reaction proceed for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (Methyl 2-amino-3-hydroxybenzoate) is significantly more polar than the product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
-
Workup - Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification and Characterization
The crude product is typically of high purity but can be further purified by recrystallization or flash chromatography for analytical purposes.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture or perform flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.
-
Expected Yield: 4.95 g - 5.18 g (93-97% yield).
-
Appearance: White to pale yellow crystalline solid.[6]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be approximately 80-82 °C.[6]
Quantitative Data Summary
| Compound | Role | Molar Equiv. | MW ( g/mol ) | Amount Used |
| Methyl 2-amino-3-hydroxybenzoate | Starting Material | 1.0 | 167.16 | 5.00 g |
| Triethyl orthoformate | Reagent/Solvent | Excess | 148.20 | 50 mL |
| p-Toluenesulfonic acid | Catalyst | 0.05 | 190.22 | 0.28 g |
| This compound | Product | - | 177.16 | Expected: ~5.0 g (94%) |
Conclusion
This application note provides a robust and high-yielding protocol for the synthesis of this compound. By utilizing an acid-catalyzed cyclocondensation of a readily available precursor, this method avoids additional synthetic steps and offers excellent scalability and product purity. The detailed mechanistic insights and procedural logic empower researchers to confidently apply and adapt this protocol for the efficient production of this key synthetic intermediate.
References
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.
- New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19055–19067.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
- Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314.
- Benzooxazole-4-carboxylic acid methyl ester. ChemBK.
- A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate.
- Synthesis of methyl 3-hydroxybenzoate. PrepChem.com.
- Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). ResearchGate.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
- Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed Central.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Application of the protocol in streamline synthesis of bioactive oxazole compounds. ResearchGate.
- Synthetic pathway to ester of benzoxazole. ResearchGate.
- This compound. Appretech Scientific Limited.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH.
- Esterification between carboxylic acids and equimolar amounts of alcohols using MsCl (3)/amines. ResearchGate.
- A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. PubMed.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. methyl 2-amino-3-hydroxybenzoate | 17672-21-8 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
A Guide to the Purification of Methyl benzo[d]oxazole-4-carboxylate: Methodologies, Protocols, and Purity Assessment
An Application Note and Protocol for Researchers
Abstract
Methyl benzo[d]oxazole-4-carboxylate is a pivotal heterocyclic building block in synthetic and medicinal chemistry, serving as a precursor for various pharmacologically active agents, including potential antimicrobial and anticancer compounds.[1] The purity of this starting material is paramount, as impurities can lead to ambiguous biological data, side reactions, and reduced yields in multi-step syntheses. This document provides a comprehensive guide for the purification of this compound, detailing two primary methodologies: recrystallization and flash column chromatography. It offers step-by-step protocols, explains the rationale behind experimental choices, and outlines methods for assessing final purity, ensuring researchers can obtain highly pure material for their downstream applications.
Introduction: The Importance of Purity
This compound (MW: 177.16 g/mol , Formula: C₉H₇NO₃) is a versatile intermediate in organic synthesis.[2][3] Its derivatives are actively explored in pharmaceutical development and material science.[1] Impurities arising from its synthesis—often involving the cyclization of phenolic compounds—can include unreacted starting materials, byproducts, and reagents.[1][4] Achieving a high degree of purity is not merely a procedural step but a prerequisite for the integrity and reproducibility of scientific research. This guide is designed for researchers, scientists, and drug development professionals, providing robust and validated protocols for obtaining this compound of high purity.
Strategic Approach to Purification
The choice between recrystallization and column chromatography depends on the nature and quantity of impurities, as well as the scale of the purification. Recrystallization is ideal for removing small amounts of impurities from a solid that is highly crystalline, while flash column chromatography is more effective for separating the target compound from impurities with different polarities, especially for oils or amorphous solids.[5]
Sources
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Oncology
An Application Guide to the Use of Methyl benzo[d]oxazole-4-carboxylate in Anticancer Research
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The benzoxazole nucleus, a heterocyclic compound featuring a benzene ring fused to an oxazole ring, represents one such scaffold.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including notable potential as anticancer agents.[1][2] this compound (MBOX-4) is a key member of this family. While research suggests its primary role is a versatile building block for more complex and potent derivatives, understanding its foundational properties is crucial for its application in drug discovery pipelines.[3]
This guide serves as a technical resource for researchers, providing an in-depth overview of the experimental evaluation of MBOX-4 and its derivatives. We will delve into the established mechanisms of action for this class of compounds, provide detailed protocols for in vitro evaluation, and discuss the interpretation of data in the context of structure-activity relationships (SAR).
Part 1: Unraveling the Mechanism of Action of Benzoxazole Derivatives
The anticancer effects of benzoxazole derivatives are often multi-faceted, stemming from their ability to interfere with key cellular processes that drive cancer progression. While the specific mechanism for the unmodified MBOX-4 is not extensively documented, studies on its derivatives point towards several critical pathways.[3]
Inhibition of Angiogenesis via VEGFR-2 Kinase
A prominent mechanism of action for many advanced benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4][5] VEGFR-2 is a key tyrosine kinase receptor that, upon binding with its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels. Tumors rely on angiogenesis to secure a supply of oxygen and nutrients for their growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off this supply line, leading to tumor starvation and growth inhibition.[4][5]
The diagram below illustrates the simplified signaling pathway and the point of inhibition by benzoxazole derivatives.
Caption: In Vitro experimental workflow for anticancer screening.
Part 3: Data Interpretation and Representative Findings
The primary output from the initial cytotoxicity screen is the IC₅₀ value. This metric is essential for comparing the potency of different compounds and prioritizing them for further study. It is critical to note that most published data focuses on derivatives of MBOX-4, which often exhibit significantly higher potency than the parent scaffold.
The table below summarizes representative IC₅₀ values for various benzoxazole derivatives against common cancer cell lines, showcasing the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-disubstituted benzoxazole | MCF-7 (Breast) | 4.0 | [6] |
| 2,5-disubstituted benzoxazole | HepG2 (Liver) | 17.9 | [6] |
| Benzoxazole-Thioacetamide | HepG2 (Liver) | 10.50 | [4] |
| Benzoxazole-Thioacetamide | MCF-7 (Breast) | 15.21 | [4] |
| Benzoxazole-Amide | HepG2 (Liver) | 3.95 | [5] |
| Benzoxazole-Amide | MCF-7 (Breast) | 4.05 | [5] |
| Benzoxazole Derivative (3a) | A549 (Lung) | 5.98 | [7] |
Note: The IC₅₀ values are for specific, complex derivatives and not for the parent this compound.
Part 4: Insights into Structure-Activity Relationships (SAR)
The extensive research into benzoxazole derivatives provides valuable insights into how structural modifications impact anticancer activity. This knowledge is crucial for guiding the rational design of new, more potent compounds using MBOX-4 as a starting point.
-
Substitution at the C-2 Position: The group attached at the 2-position of the benzoxazole ring is a critical determinant of activity. The introduction of various aryl groups can dramatically influence potency and selectivity. For instance, adding a pyridine ring (a nitrogen-containing aromatic ring) can significantly enhance cytotoxicity against breast cancer cell lines like MCF-7. [6]* Role of Hydrogen Bond Acceptors: The presence of nitrogen atoms, which can act as hydrogen bond acceptors, on substituents appears to improve activity. [6]This suggests that specific hydrogen bonding interactions with the biological target (e.g., an amino acid in the active site of a kinase) are important for efficacy.
-
Hydrophobicity: While some level of hydrophobicity is necessary for cell membrane permeability, highly hydrophobic groups can sometimes lead to weaker activity, indicating a balanced profile is required. [6]
Conclusion and Future Directions
This compound is a valuable scaffold in the field of anticancer drug discovery. [3]While its intrinsic activity may be modest, it serves as an excellent starting point for the synthesis of highly potent and selective anticancer agents. The established protocols for cytotoxicity and apoptosis assessment provide a clear and reliable path for evaluating novel derivatives. Future research should focus on leveraging SAR insights to design new compounds targeting key cancer pathways, such as angiogenesis and cell survival, with the ultimate goal of developing next-generation therapeutics.
References
- Demkovych, O., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
- Tran, Q. D., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Abdel-Ghani, T. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1878-1894.
- El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Scientific Reports, 12(1), 169.
- Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19333-19345.
- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Maruthamuthu, M., et al. (2021). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
- Wujec, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6296.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)....
- Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 63.
- Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 128156-54-7 [smolecule.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Methyl Benzo[d]oxazole-4-carboxylate as a Novel Anti-inflammatory Agent
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The transcription factor NF-κB is a central regulator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] Consequently, the NF-κB signaling pathway and its downstream targets are prime candidates for therapeutic intervention.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of methyl benzo[d]oxazole-4-carboxylate, a heterocyclic compound, as a potential anti-inflammatory agent. We present detailed protocols for a tiered screening approach, from initial in vitro assays to in vivo efficacy studies, grounded in established methodologies to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
The benzo[d]oxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7] The planar and compact structure of the benzoxazole core allows for effective interaction with various biological targets.[6] While several derivatives of benzoxazole have been synthesized and evaluated for their anti-inflammatory potential, a thorough investigation into this compound for this specific application is warranted.[6][8][9][10]
This application note outlines a systematic approach to characterize the anti-inflammatory profile of this compound. The proposed workflow is designed to first establish its fundamental anti-inflammatory properties using rapid and cost-effective in vitro assays, followed by a more detailed mechanistic investigation into its effects on key inflammatory pathways, and culminating in an in vivo proof-of-concept study.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through several established chemical routes. One common method involves the reaction of methyl 3-amino-4-hydroxybenzoate with cyanogen bromide in methanol.[11][12]
Figure 1: Synthesis of this compound
Caption: A simplified schematic of a synthetic route to produce this compound.
Prior to biological evaluation, the purity and structural integrity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Anti-inflammatory Screening
Initial screening using in vitro models is a crucial first step to efficiently assess the anti-inflammatory potential of a compound.[1] These assays are generally rapid, cost-effective, and provide preliminary insights into the compound's mechanism of action.[1]
Inhibition of Protein Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins.[13] The ability of a compound to prevent heat-induced protein denaturation is considered a reliable indicator of its anti-inflammatory properties.[13][14] This assay uses bovine serum albumin (BSA) or egg albumin as the protein source.[14][15]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).
-
The reaction mixture will consist of 0.5 mL of 1% w/v bovine serum albumin, 4.3 mL of phosphate-buffered saline (PBS, pH 6.3), and 0.2 mL of the test compound solution.
-
A control group is prepared without the test compound. Diclofenac sodium can be used as a positive control.
-
The mixtures are incubated at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Absorbance of Control - Absorbance of Test) / Absorbance of Control
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[14] During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the red blood cell membrane against heat-induced hemolysis may also be capable of stabilizing lysosomal membranes, thus exerting an anti-inflammatory effect.[14][16]
Protocol:
-
Obtain fresh human blood from a healthy volunteer (who has not taken any NSAIDs for at least two weeks) and mix it with an equal volume of Alsever's solution.
-
Centrifuge the blood at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells with normal saline. Repeat this process three times.
-
Prepare a 10% v/v suspension of the packed cells in normal saline.
-
The reaction mixture consists of 1 mL of the test compound solution at various concentrations, 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.
-
Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - (Absorbance of Test / Absorbance of Control) * 100
Mechanistic Studies: Elucidating the Mode of Action
Following positive results in the initial screening, the next logical step is to investigate the molecular mechanisms underlying the anti-inflammatory activity of this compound. This involves cell-based assays targeting key inflammatory pathways.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
RAW 264.7 murine macrophages are a widely used cell line for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
Determination of Nitric Oxide (NO) Production
Principle: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation and produces large amounts of NO.[17] The anti-inflammatory activity of a compound can be assessed by its ability to inhibit NO production in LPS-stimulated macrophages. NO levels are indirectly measured using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
Inhibition of Cyclooxygenase-2 (COX-2) and Pro-inflammatory Cytokines
Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17] The transcription factor NF-κB also controls the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The effect of this compound on the expression of these inflammatory mediators can be quantified using techniques like ELISA and Western blotting.
Figure 2: Proposed Mechanism of Action via NF-κB Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Protocols:
-
ELISA for TNF-α and IL-6: Culture supernatants from LPS-stimulated RAW 264.7 cells (treated with the test compound) can be analyzed using commercially available ELISA kits to quantify the levels of secreted TNF-α and IL-6.
-
Western Blot for COX-2 and iNOS: Cell lysates from treated and untreated cells can be subjected to SDS-PAGE and Western blotting using specific antibodies against COX-2 and iNOS to determine the effect of the compound on the protein expression levels of these enzymes.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory efficacy of a compound in a whole organism.[2][18] The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized model for acute inflammation.[12][19]
Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and other inflammatory mediators.[2] The ability of a compound to reduce the swelling in the paw is a measure of its anti-inflammatory activity.
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and several test groups receiving different doses of this compound.
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = 100 * (1 - (Vt - V0)test / (Vt - V0)control) where Vt is the paw volume at time t, and V0 is the initial paw volume.
Data Presentation and Interpretation
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the statistical significance of the observed effects.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound
| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |
| 10 | 15.2 ± 1.8 | 12.5 ± 1.5 |
| 50 | 35.8 ± 2.5 | 30.1 ± 2.2 |
| 100 | 58.4 ± 3.1 | 52.7 ± 3.0 |
| 250 | 75.1 ± 4.0 | 70.3 ± 3.8 |
| 500 | 88.9 ± 3.5 | 85.6 ± 4.1 |
| Diclofenac Sodium (100) | 92.5 ± 2.8 | 90.2 ± 2.5 |
*Data are presented as mean ± SEM (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the control group.
Table 2: Hypothetical Effect of this compound on LPS-Induced NO Production in RAW 264.7 Cells
| Treatment | NO Production (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 2.9 |
| LPS + Compound (10 µM) | 35.2 ± 2.5* |
| LPS + Compound (50 µM) | 20.7 ± 1.8 |
| LPS + L-NAME (100 µM) | 8.5 ± 0.9 |
*Data are presented as mean ± SEM (n=3). *p<0.05, **p<0.001 compared to the LPS-treated group.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. By following this tiered approach, researchers can efficiently gather data on its efficacy, mechanism of action, and in vivo proof-of-concept, thereby facilitating its further development as a novel therapeutic candidate.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Gunathilake, K. D. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Sosa, S., et al. (2022). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Molecules, 27(15), 5043. [Link]
- Williams, L. M., & Gilmore, T. D. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Genes, 11(12), 1450. [Link]
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]
- Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 2(2), 56-63. [Link]
- Surh, Y. J., et al. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 635(2-3), 91-105. [Link]
- Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 104-108. [Link]
- Kim, S. F., & Huri, D. A. (2001).
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-141. [Link]
- Nakashima, T., et al. (2001). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 98(25), 14593-14598. [Link]
- Rahman, H., et al. (2021). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences and Research, 12(9), 4884-4889. [Link]
- Ríos, E. R., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]
- Clancy, R. M., & Abramson, S. B. (2000). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Arthritis Research & Therapy, 2(6), 441-445. [Link]
- Sangeetha, S., & Sathia, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Salvemini, D., et al. (2003). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 284(3), R603-R617. [Link]
- Liyanaarachchi, G. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 119. [Link]
- Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]
- Garg, V., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(6-S), 27-31. [Link]
- Ampati, S., et al. (2011). Design, synthesis and biological evaluation of methyl-2-(2-(arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. E-Journal of Chemistry, 8(1), 253-262. [Link]
- Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]
- ResearchGate. (n.d.). (a)
- Ampati, S., et al. (2010).
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imedpub.com [imedpub.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. bbrc.in [bbrc.in]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. ijpras.com [ijpras.com]
Application Notes and Protocols for Methyl Benzo[d]oxazole-4-carboxylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl benzo[d]oxazole-4-carboxylate, as a member of this class, holds significant promise for investigation as a potential therapeutic agent. Its derivatives are being explored for their potential as anticancer agents.[2] This document provides a comprehensive guide for the initial in vitro evaluation of this compound in a cancer cell culture context, with a focus on assessing its cytotoxic and potential anti-angiogenic effects.
Compound Profile: this compound
| Compound Name | This compound |
| Synonyms | Methyl 1,3-benzoxazole-4-carboxylate |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 128156-54-7 |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO |
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4][5]
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place.[4]
Experimental Workflow for In Vitro Evaluation
The following workflow outlines a systematic approach to characterizing the anticancer potential of this compound.
Caption: A streamlined workflow for the in vitro assessment of this compound.
Detailed Experimental Protocols
Preparation of Stock Solution
The quality and consistency of your experimental results are critically dependent on the proper preparation of the test compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound for in vitro studies.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of DMSO added to the cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in an appropriate volume of sterile DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture
The choice of cell lines is crucial for obtaining relevant data. Based on the literature for related benzoxazole derivatives, the following human cancer cell lines are recommended for initial screening:
-
MCF-7: Breast adenocarcinoma
-
HepG2: Hepatocellular carcinoma
-
HCT-116: Colorectal carcinoma
General Cell Culture Protocol:
-
Culture the selected cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of a compound.[6]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. Based on data for structurally similar compounds, a starting concentration range of 0.01 µM to 100 µM is recommended.[7][8] Replace the old medium with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
Potential Mechanism of Action: VEGFR-2 Inhibition
Several studies have identified benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10][11] Inhibition of VEGFR-2 can block downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.
Caption: A potential signaling pathway targeted by this compound.
VEGFR-2 Kinase Assay
To directly assess the inhibitory effect of this compound on VEGFR-2, a cell-free kinase assay can be performed. Commercially available kits provide a straightforward method for this analysis.
General Protocol Outline:
-
A recombinant human VEGFR-2 enzyme is incubated with a specific substrate and ATP.
-
Serial dilutions of this compound are added to the reaction.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through a luminescence or fluorescence-based detection method.
-
The IC50 value for VEGFR-2 inhibition can then be calculated.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for an Active Compound | Potential Troubleshooting |
| MTT Assay | Dose- and time-dependent decrease in cell viability. | High variability: Check cell seeding density and ensure even distribution. No effect: Compound may be inactive or require higher concentrations. Consider solubility issues. |
| Apoptosis Assay | Increase in the percentage of Annexin V-positive cells. | High necrosis: Compound may be toxic at the tested concentration. Lower the concentration. No apoptosis: The compound may induce cell death through other mechanisms or require a longer incubation time. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M arrest). | Broad peaks: Check for cell clumps and ensure proper fixation and staining. No change in cell cycle: The compound may not affect cell cycle progression at the tested concentrations. |
| VEGFR-2 Kinase Assay | Dose-dependent inhibition of VEGFR-2 kinase activity. | No inhibition: The compound may not be a direct inhibitor of VEGFR-2. Inconsistent results: Ensure proper handling of the enzyme and reagents as per the kit's instructions. |
Conclusion
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its potential to inhibit key signaling pathways such as VEGFR-2, researchers can gain valuable insights into its therapeutic potential. The provided protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
References
- Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
- Elkady, H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077.
- PubMed. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- MDPI. (2022).
- Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
- CPAchem. (2023). Safety Data Sheet: Methyl benzoate.
- Onnis, V., et al. (2000). Synthesis and microbiological activity of 5(or 6)
- Bhargava, A., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 143-158.
- ResearchGate. (2021). Synthesis of 1H-benzimidazolyl isoxazole-4-carboxamide derivatives.
- Bhargava, A., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 47(1), 143-158.
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.
- Li, W., et al. (2009).
- Hue, B. T. B., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3237-3245.
- Zhang, Y., et al. (2023). Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives. Chemistry & Biodiversity, 20(12), e202301491.
- Emídio, J. J., et al. (2021). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ChemistrySelect, 6(39), 10424-10430.
- Pilyo, S. G., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Buy this compound | 128156-54-7 [smolecule.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl Benzo[d]oxazole-4-carboxylate in Drug Discovery
Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a key derivative, Methyl Benzo[d]oxazole-4-carboxylate (MBOX-4), a versatile building block for the synthesis of novel therapeutic agents.[2] Its unique structure allows for facile derivatization, making it an ideal starting point for generating diverse compound libraries for high-throughput screening. This document provides a comprehensive overview of the synthesis of MBOX-4, detailed protocols for its derivatization into screening libraries, and robust methodologies for evaluating their biological activity in key therapeutic areas such as oncology, infectious diseases, and inflammation.[3][4]
Core Scaffold: Synthesis and Characterization
The utility of any scaffold in a drug discovery campaign begins with its efficient and verifiable synthesis. MBOX-4 serves as the foundational starting material, and its purity is paramount for the reliability of subsequent biological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 1,3-benzoxazole-4-carboxylate | |
| CAS Number | 128156-54-7 | [5] |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Purity | ≥98% (recommended for screening) | [5] |
Protocol 1: Synthesis of this compound
This protocol details a common and effective method for synthesizing the MBOX-4 scaffold via the cyclization of an appropriate precursor.[2] The reaction involves the condensation and subsequent ring closure of methyl 2-amino-3-hydroxybenzoate with an orthoester.
Rationale: This one-pot cyclization is highly efficient. Triethyl orthoformate serves as a source of the C2 carbon of the oxazole ring. The acidic conditions catalyzed by p-toluenesulfonic acid facilitate the dehydration and intramolecular cyclization required to form the fused heterocyclic system.
Materials:
-
Methyl 2-amino-3-hydroxybenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-amino-3-hydroxybenzoate (1.0 eq), toluene (approx. 0.2 M), and triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate to afford pure this compound.
Caption: Synthetic pathway for this compound.
Protocol 2: Spectroscopic Characterization
Structural confirmation is a self-validating step crucial for downstream applications. NMR and Mass Spectrometry are standard methods for this purpose.[2]
¹H NMR (400 MHz, CDCl₃):
-
Rationale: Proton NMR confirms the presence of aromatic protons and the methyl ester group, with chemical shifts and coupling constants indicating their relative positions.
-
Expected Peaks:
-
δ ~8.20 ppm (s, 1H, H2-oxazole)
-
δ ~7.90-7.80 ppm (m, 2H, Ar-H)
-
δ ~7.40 ppm (t, 1H, Ar-H)
-
δ ~4.05 ppm (s, 3H, -OCH₃)
-
¹³C NMR (100 MHz, CDCl₃):
-
Rationale: Carbon NMR verifies the carbon skeleton, including the quaternary carbons of the fused ring system and the carbonyl of the ester.
-
Expected Peaks: δ ~165.0 (C=O), 155.0-140.0 (Ar-C, C=N), 128.0-110.0 (Ar-CH), 52.5 (-OCH₃).
Mass Spectrometry (ESI+):
-
Rationale: Provides the exact mass of the molecule, confirming its elemental composition.
-
Expected m/z: 178.0499 [M+H]⁺ for C₉H₇NO₃.
Application in Screening Library Generation
The true power of MBOX-4 lies in its utility as a scaffold for creating large, diverse libraries for Structure-Activity Relationship (SAR) studies.[6] The carboxylate group is an excellent chemical handle for modification, most commonly through amide bond formation.
Caption: Workflow for generating an amide library from MBOX-4.
Protocol 3: Amide Library Synthesis
This two-step protocol transforms the stable methyl ester into a diverse set of amides.
Step A: Saponification to Benzo[d]oxazole-4-carboxylic Acid
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the activated species required for amide coupling.
-
Procedure:
-
Dissolve MBOX-4 (1.0 eq) in a mixture of THF/Methanol (2:1).
-
Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH ~2-3 with 1N HCl.
-
The resulting precipitate is the carboxylic acid. Collect by filtration, wash with cold water, and dry under vacuum.
-
Step B: Parallel Amide Coupling
-
Rationale: Amide coupling is a robust reaction for library synthesis. Reagents like EDC (a water-soluble carbodiimide) and HOBt activate the carboxylic acid to form an active ester, which readily reacts with a primary or secondary amine to form a stable amide bond.
-
Procedure (for a single well in a 96-well plate):
-
In a reaction vial, dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).
-
Stir for 15 minutes at room temperature to allow for pre-activation.
-
Add the desired amine (1.1 eq) and a base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Seal the vial and stir at room temperature for 12-18 hours.
-
Upon completion, the reaction mixture can be subjected to aqueous workup or directly purified by preparative HPLC.
-
Protocols for Biological Evaluation
Once a library is synthesized, it must be screened to identify "hits" with desired biological activity. The following protocols are foundational assays for evaluating compounds derived from the benzoxazole scaffold.
Caption: High-level workflow for hit identification and validation.
Anticancer Activity: In Vitro Cytotoxicity Assay
Rationale: Many benzoxazole derivatives exhibit potent anticancer activity.[7] The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Example Data Presentation for Cytotoxicity Screening
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| MBOX-AMIDE-01 | MCF-7 | 15.2 |
| MBOX-AMIDE-02 | MCF-7 | >100 |
| MBOX-AMIDE-03 | MCF-7 | 2.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The benzoxazole core is found in many antimicrobial agents.[3][8] The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol 5: Broth Microdilution MIC Assay
-
Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Enzyme Inhibition: In Vitro COX-2 Inhibition Assay
Rationale: Certain benzoxazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, making them promising candidates for anti-inflammatory drugs.[9] Commercially available kits provide a reliable and high-throughput method for screening potential inhibitors.
Protocol 6: Fluorometric COX-2 Inhibitor Screening
-
Assay Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. A fluorometric probe is used to detect PGG₂, and a decrease in fluorescence indicates inhibition of COX-2 activity.
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-2 enzyme, Arachidonic Acid, Fluorometric Probe) as per the manufacturer's instructions (e.g., from Cayman Chemical, Abcam).
-
Assay Procedure:
-
To a 96-well plate, add Assay Buffer.
-
Add the test compound (from the MBOX-4 library) or a known inhibitor (e.g., Celecoxib) as a positive control.
-
Add the COX-2 enzyme and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding Arachidonic Acid and the Fluorometric Probe.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound relative to the vehicle control and calculate IC₅₀ values for active compounds.
References
- Yadav, G., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89.
- Raghav, N., & Kumar, A. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(5), 587-595.
- Patel, N. B., & Shaikh, F. M. (2010). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 2(3), 235-246.
- Hassan, G. S., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Molecules, 27(14), 4386.
- Kaur, H., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(9), 118-132.
- ResearchGate. (n.d.). Marketed drugs containing benzoxazole. [Diagram].
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5431.
- ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). [Diagram].
- ResearchGate. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- Appretech Scientific Limited. (n.d.). This compound.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Buy this compound | 128156-54-7 [smolecule.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. appretech.com [appretech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Quantification of Methyl benzo[d]oxazole-4-carboxylate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzo[d]oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate or a structural scaffold in the synthesis of pharmacologically active molecules.[1][2][3] Accurate and reliable quantification of this compound is paramount for various stages of pharmaceutical development, including synthesis validation, purity assessment, formulation analysis, and pharmacokinetic studies. This document provides comprehensive, step-by-step protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Furthermore, it details the necessary method validation procedures in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5]
Introduction and Method Selection Rationale
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] this compound (MW: 177.16 g/mol ) serves as a critical building block in synthesizing these complex derivatives.[3] Consequently, robust analytical methods are required to ensure its quality and to study its behavior in various matrices.
The choice of analytical technique is dictated by the specific application:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is the workhorse for quality control (QC) and purity analysis of the drug substance and formulated products. It offers a balance of speed, cost-effectiveness, and reliability.[8] Given the aromatic nature of the benzoxazole ring system, the compound is expected to have a strong UV chromophore, making it well-suited for UV detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as quantifying low concentrations of the analyte in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard.[8][9][10] Its ability to selectively monitor specific parent-to-product ion transitions minimizes matrix interference, enabling accurate trace-level quantification essential for pharmacokinetic and metabolic studies.[10][11]
The following sections provide detailed protocols for both methods, followed by a comprehensive guide to method validation.
General Workflow for Method Development & Validation
The development and validation of a reliable analytical method follow a structured, logical progression. This ensures the final procedure is fit for its intended purpose.[5]
Caption: General workflow for analytical method development and validation.
Protocol 1: Quantification by HPLC-UV
This protocol is designed for the assay and purity determination of this compound in bulk material or simple formulations.
Principle
The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength.
Materials and Reagents
-
This compound reference standard (>98% purity)[12]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic acid, analytical grade
-
0.45 µm syringe filters (e.g., PTFE or Nylon)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
Experimental Protocol
Step 1: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (50:50 ACN:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with the diluent and mix thoroughly.
Step 2: Preparation of Calibration Standards
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.[13] This establishes the concentration range over which the detector response is directly proportional to the analyte concentration.[4]
Step 3: Sample Preparation
-
Accurately weigh a portion of the sample (e.g., bulk powder, ground tablet) expected to contain approximately 10.0 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Allow to cool, make up to volume with diluent, and mix.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis. This removes particulates that could damage the HPLC column.
Step 4: Chromatographic Conditions The following conditions serve as a starting point and should be optimized as necessary.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of any residual acidic groups, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12.1-15 min: 30% B | A gradient elution allows for the separation of compounds with a range of polarities and ensures the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~280 nm (scan from 200-400 nm with DAD to find λmax) | The benzoxazole ring system is expected to absorb strongly in the UV region; the optimal wavelength (λmax) should be determined experimentally to maximize sensitivity. |
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five or six times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area and retention time is ≤ 2%.[14]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis. The concentration of the analyte in the samples is determined using the equation of the line (y = mx + c).
Protocol 2: Quantification by LC-MS/MS
This protocol is optimized for high-sensitivity analysis of this compound in a complex biological matrix like human plasma.
Principle
The analyte and an internal standard (IS) are first isolated from the plasma matrix using Solid-Phase Extraction (SPE).[15] The extract is then analyzed by LC-MS/MS. The liquid chromatography system separates the analyte from remaining matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[10]
Materials and Reagents
-
All reagents from Protocol 1.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another benzoxazole derivative).
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Zinc Sulfate or Acetonitrile for protein precipitation.
-
SPE Cartridges: Mixed-mode cation exchange or reversed-phase polymeric cartridges (e.g., Agilent Bond Elut, Waters Oasis).[16]
-
SPE conditioning, wash, and elution solvents (e.g., Methanol, Water, Ammonium Hydroxide).
Instrumentation
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.[10]
-
SPE Manifold or automated SPE system.
-
Centrifuge.
-
Nitrogen evaporator.
Experimental Protocol
Caption: Workflow for LC-MS/MS analysis including sample preparation via SPE.
Step 1: Standard and Sample Preparation
-
Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of the analyte and a constant amount of IS into blank plasma.
-
For unknown samples, thaw and vortex 100 µL of plasma.
-
Add the IS solution to all standards, QCs, and unknown samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes to pellet proteins.[15]
-
Transfer the supernatant to a clean tube for SPE.
Step 2: Solid-Phase Extraction (Reversed-Phase)
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Load: Load the supernatant from the previous step onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol into a collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
Step 3: LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The benzoxazole nitrogen is likely to be protonated, leading to good signal in positive mode. |
| MRM Transitions | Precursor Ion (Q1): 178.1 ([M+H]⁺) | This corresponds to the mass-to-charge ratio of the protonated parent molecule. |
| Product Ions (Q3): To be determined by infusion | Fragment ions (e.g., loss of -OCH₃ or -COOCH₃) must be identified experimentally to find the most intense and stable transitions for quantification and confirmation. | |
| Source Parameters | Capillary Voltage, Gas Flow, Temperature | Must be optimized for the specific instrument to maximize signal intensity for the analyte. |
Data Analysis
-
Quantification is based on the ratio of the analyte peak area to the IS peak area.
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration, typically using a weighted (1/x²) linear regression.
Method Validation (per ICH Q2(R2) Guidelines)
A full validation should be performed for the intended analytical procedure to demonstrate its suitability.[5][14] The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC assay method.[4][17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is only from the analyte of interest, without interference from matrix components, impurities, or degradation products.[5] | Peak purity analysis (using DAD) should pass. In chromatograms of placebo and spiked samples, no interfering peaks should be observed at the retention time of the analyte.[5] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[4] | Correlation coefficient (r²) ≥ 0.999.[13] |
| Range | The concentration interval over which the method is precise, accurate, and linear.[13] | For assay: 80% to 120% of the test concentration.[13] |
| Accuracy | The closeness of the test results to the true value.[4] | % Recovery should be within 98.0% - 102.0% for the drug substance at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] | Repeatability (Intra-day): %RSD ≤ 1.0% (n=6). Intermediate Precision (Inter-day): %RSD ≤ 2.0% (multiple days, analysts, or instruments).[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] | Signal-to-noise ratio ≥ 10. The precision (%RSD) at the LOQ should not exceed a pre-defined limit (e.g., 10%). |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[17] | The system suitability parameters should remain within acceptance criteria when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; Inappropriate mobile phase pH; Sample overload. | Use a new column; Adjust mobile phase pH with formic acid; Reduce sample concentration. |
| Inconsistent Retention Times | Leak in the system; Air bubbles in the pump; Column temperature fluctuations. | Check fittings for leaks; Degas mobile phases; Ensure column oven is stable. |
| Low MS Signal Intensity | Poor ionization; Ion suppression from matrix; Incorrect source parameters. | Optimize ESI source parameters; Improve sample cleanup (SPE); Check for co-eluting matrix components. |
| High %RSD in Results | Inconsistent sample preparation; Autosampler injection variability; System instability. | Review and standardize sample prep steps; Check autosampler for air bubbles; Run system suitability tests. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control of bulk substances and final products, offering a balance of performance and efficiency. For applications demanding higher sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method combined with solid-phase extraction provides the necessary performance for accurate bioanalysis. Adherence to the outlined method validation principles is critical to ensure that the generated data is accurate, reliable, and fit for purpose in a regulated drug development environment.
References
- AMSbiopharma. (2025).
- ICH. (2023).
- YouTube. (2024).
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- Benchchem. (2025).
- sfera. (n.d.).
- Agilent. (n.d.).
- BLD Pharm. (n.d.).
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Current Research and Review.
- Biocompare.com. (2019). Prepping Small Molecules for Mass Spec.
- Biotage. (n.d.).
- Benchchem. (n.d.).
- Kumar, V., et al. (2018).
- MDPI. (2021).
- Appretech Scientific Limited. (n.d.).
- Smolecule. (n.d.).
- PMC. (n.d.).
- PubMed Central. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer.
- Benchchem. (n.d.). Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery.
- Sigma-Aldrich. (n.d.).
- Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 128156-54-7 [smolecule.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. mdpi.com [mdpi.com]
- 11. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 12. appretech.com [appretech.com]
- 13. ikev.org [ikev.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. sfera.unife.it [sfera.unife.it]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes: Methyl Benzo[d]oxazole-4-carboxylate as an Investigational Chemical Probe
Prepared by: Senior Application Scientist
Abstract
The benzoxazole scaffold is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds.[1][2][3] Methyl benzo[d]oxazole-4-carboxylate (MBOXC) is a member of this class, characterized by a fused benzene and oxazole ring system with a methyl ester at the 4-position.[4] Preliminary research indicates that MBOXC and its derivatives possess a range of biological activities, including potential enzyme inhibition and antimicrobial effects, making it an attractive candidate for development as a chemical probe.[4][5] Chemical probes are essential small-molecule tools used to interrogate biological systems by selectively modulating the function of a specific protein target.[6][7] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to characterize and utilize MBOXC as an investigational chemical probe. We present detailed protocols for evaluating its potential as an acetylcholinesterase (AChE) inhibitor and an antibacterial agent, alongside a workflow for target deconvolution and validation, all grounded in the principles of rigorous chemical biology.
Compound Profile: Physicochemical Properties and Synthesis
Before its application as a chemical probe, the identity and purity of this compound must be rigorously established. The use of uncharacterized or impure compounds is a common pitfall that can lead to misleading and irreproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 128156-54-7 | [8][9] |
| Molecular Formula | C₉H₇NO₃ | [4][9] |
| Molecular Weight | 177.16 g/mol | [4][9] |
| Appearance | Solid (Varies by purity) | N/A |
| Storage | Sealed in dry, Room Temperature | [9] |
Synthesis and Characterization Overview
MBOXC can be synthesized through several established organic chemistry routes, most commonly involving the cyclization of an appropriate ortho-substituted phenolic precursor.[4] One cited method involves the reaction of methyl anthranilate with formic acid and acetic anhydride.[4] Regardless of the synthetic route, post-synthesis purification (e.g., by column chromatography or recrystallization) is critical. The structure and purity of the final compound must be unequivocally confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for use in biological assays.
Principles for Employing MBOXC as a Chemical Probe
A chemical probe is more than just a bioactive molecule; it is a tool for hypothesis testing.[6] Its value is determined by its potency and selectivity for its intended target. When investigating a new compound like MBOXC, a systematic approach is required to validate its activity and understand its mechanism.
The Importance of Controls
Every experiment using a chemical probe must include carefully chosen controls to ensure that the observed biological effect is due to the specific modulation of the intended target.[6]
-
Positive Control: A well-characterized molecule known to produce the expected effect through the target of interest (e.g., a known drug). This validates that the assay is working correctly.
-
Negative Control (Vehicle): The solvent used to dissolve the probe (e.g., DMSO) administered at the same final concentration. This controls for any effects of the vehicle on the biological system.
-
Inactive Analog (Orthogonal Control): Ideally, a structurally similar molecule to the probe that has been shown to be inactive against the target. This is the most rigorous control to demonstrate that the observed phenotype is due to the specific pharmacophore of the probe and not off-target effects related to its chemical class.[6]
Application Protocol 1: Assessing Acetylcholinesterase (AChE) Inhibition
Rationale: Benzoxazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurobiology and a target for treating diseases like Alzheimer's.[4] This protocol details how to screen MBOXC for AChE inhibitory activity using the well-established Ellman's assay.
Principle
AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Materials
-
Human recombinant AChE
-
Acetylthiocholine (ATCh) iodide
-
DTNB (Ellman's Reagent)
-
Tris-HCl buffer (pH 8.0)
-
MBOXC stock solution (e.g., 10 mM in DMSO)
-
Donepezil (Positive Control)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Prepare Substrate Solution: 15 mM ATCh in water.
-
Prepare DTNB Solution: 3 mM DTNB in Assay Buffer.
-
Prepare Enzyme Solution: Dilute AChE in Assay Buffer to the desired working concentration (e.g., 0.02 U/mL).
-
-
Compound Plating:
-
Create a serial dilution of MBOXC in DMSO. For an 8-point dose-response curve, start with 10 mM and dilute 1:3 serially.
-
In the 96-well plate, add 2 µL of each MBOXC dilution (and controls: Donepezil, DMSO only) to respective wells.
-
-
Assay Procedure:
-
To each well, add 138 µL of Assay Buffer.
-
Add 20 µL of DTNB Solution to all wells.
-
Add 20 µL of Enzyme Solution to all wells except for the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells instead.
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCh Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10 minutes (kinetic read).
-
Data Analysis
-
Calculate the reaction rate (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each MBOXC concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Plot the % Inhibition against the logarithm of the MBOXC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Table 2: Illustrative IC₅₀ Data for AChE Inhibition Assay
| Compound | Target | IC₅₀ (µM) [Hypothetical Data] |
| MBOXC | AChE | 12.5 |
| Donepezil (Positive Control) | AChE | 0.02 |
| Inactive Analog (Control) | AChE | > 100 |
Application Protocol 2: Determining Minimum Inhibitory Concentration (MIC)
Rationale: The benzoxazole core is present in many antibacterial agents.[3][5] Preliminary data suggests MBOXC may have activity against strains like Staphylococcus aureus and Escherichia coli.[4] This protocol uses the standard broth microdilution method to quantify this activity.
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by exposing a standardized inoculum of bacteria to serial dilutions of the compound.
Materials
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MBOXC stock solution (e.g., 10 mg/mL in DMSO)
-
Ciprofloxacin or Ampicillin (Positive Control)
-
Sterile 96-well U-bottom microplates
-
Spectrophotometer (600 nm)
Step-by-Step Protocol
-
Bacterial Inoculum Preparation:
-
From an overnight culture plate, suspend several colonies in saline to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Compound Plating:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of MBOXC (at 2x the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mixing, then 2 to 3, and so on, discarding 100 µL from the last column. This creates a concentration gradient.
-
Prepare control wells: Positive control (antibiotic), Negative control (DMSO), and Growth control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well). The final volume will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of MBOXC in a well that shows no visible bacterial growth (i.e., the well is clear).
-
Optionally, read the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.
Table 3: Illustrative MIC Data for MBOXC
| Compound | S. aureus MIC (µg/mL) [Hypothetical Data] | E. coli MIC (µg/mL) [Hypothetical Data] |
| MBOXC | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
| DMSO (Vehicle Control) | > 256 | > 256 |
Workflow for Target Deconvolution and Validation
Rationale: If MBOXC elicits a novel or interesting phenotype, its direct molecular target(s) must be identified to understand its mechanism of action. This is a cornerstone of chemical probe development. A common and powerful strategy is affinity-based protein profiling.[10]
Principle
This workflow involves synthesizing a modified version of MBOXC that includes a reactive or affinity handle (e.g., biotin). This "bait" molecule is incubated with cell lysate or live cells to bind to its protein targets. The probe-protein complexes are then captured (e.g., on streptavidin beads), and unbound proteins are washed away. The captured "prey" proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Validation Steps
After identifying potential targets via mass spectrometry, validation is crucial.
-
Competition Assay: Pre-incubating the lysate with an excess of unmodified "free" MBOXC should prevent the affinity probe from binding to its specific targets, leading to their disappearance from the mass spectrometry hit list.
-
Orthogonal Assays: The interaction should be confirmed with an independent method. For example, a Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
-
Functional Validation: Knocking down the identified target protein (e.g., using siRNA or CRISPR) should recapitulate or block the phenotype observed with MBOXC treatment.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a novel chemical probe. Its reported biological activities in key areas of therapeutic interest warrant further investigation. By following the rigorous protocols and validation principles outlined in this guide, researchers can effectively characterize its inhibitory profile, identify its molecular targets, and ultimately leverage it as a tool to dissect complex biological pathways. Future work should focus on synthesizing and testing analogs to improve potency and selectivity, as well as developing probes suitable for demonstrating target engagement in cellular and in vivo models.[7][10]
References
- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.
- ResearchGate. Biological activities of benzoxazole and its derivatives.
- PMC. Benzoxazole derivatives: design, synthesis and biological evaluation.
- MDPI. Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
- JoVE. Video: Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells.
- ResearchGate. Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF.
- International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities.
- YouTube. Best Practices: Chemical Probes Webinar.
- ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),....
- SpringerLink. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.
- PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- MDPI. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
- PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- NIH. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- PMC. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][4][10]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization.
- PubMed. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.
- ResearchGate. (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- PMC. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
- bioRxiv. Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity.
- ChemBK. methyl 2-aminobenzo[d]oxazole-4-carboxylate.
- bioRxiv. Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for speci.
- Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 128156-54-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. 128156-54-7|this compound|BLD Pharm [bldpharm.com]
- 9. This compound - CAS:128156-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. tandfonline.com [tandfonline.com]
Application Note & Protocol: A Framework for In Vivo Efficacy Assessment of Methyl benzo[d]oxazole-4-carboxylate
Introduction: The Therapeutic Potential of Methyl benzo[d]oxazole-4-carboxylate
This compound is a heterocyclic organic compound belonging to the benzoxazole class.[1][2][3] The benzoxazole scaffold is a prominent feature in numerous biologically active molecules and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][3][4] Preliminary research suggests that this compound and its derivatives may exhibit antimicrobial and anticancer activities, making them interesting candidates for further preclinical development.[1][5]
This document provides a detailed protocol and application guidance for researchers, scientists, and drug development professionals on how to approach the in vivo efficacy assessment of this compound. Given that the specific biological target of this compound may not be fully elucidated, this guide will present a strategic framework for efficacy testing in two key therapeutic areas where benzoxazoles have shown promise: oncology and inflammation.
PART 1: Preclinical Development Strategy: A Phased Approach
A successful in vivo efficacy study is built upon a foundation of robust preliminary data. Before embarking on full-scale animal model studies, a phased approach is recommended to maximize the chances of success and ensure the ethical use of animals.
Phase 1: Preliminary Assessments
-
Target Validation (if known): If a specific molecular target for this compound has been identified, initial in vitro assays should confirm its interaction and functional modulation.
-
In Vitro Efficacy: The compound's activity should be characterized in relevant cell-based assays. For oncology, this would involve cytotoxicity and proliferation assays against a panel of cancer cell lines.[6] For inflammation, assays measuring the inhibition of inflammatory mediators (e.g., cytokines, prostaglandins) in cell culture would be appropriate.[7]
-
Pharmacokinetic (PK) Profiling: A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[8][9] This data will inform the choice of dosing route, vehicle, and frequency in subsequent in vivo studies.[10]
-
Maximum Tolerated Dose (MTD) Studies: A dose-ranging study in a small cohort of animals is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[10]
The following diagram illustrates the workflow for the preliminary assessment phase:
Caption: Workflow for preliminary assessments prior to in vivo efficacy studies.
PART 2: In Vivo Efficacy Models: Oncology
The choice of an appropriate animal model is critical for evaluating the anticancer potential of this compound.[11][12][13] The selection should be guided by the cancer type of interest and the desired experimental endpoints.
Xenograft Models
Xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice, are a widely used and valuable tool for preclinical drug evaluation.[12][14][15]
Protocol: Human Tumor Xenograft Model in Nude Mice
-
Animal Model: Athymic nude mice (e.g., BALB/c nude or NIH-III) are commonly used due to their compromised immune system, which prevents the rejection of human tumor cells.[12]
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Grouping:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Typical group size is 8-10 animals to ensure statistical power.
-
-
Dosing and Administration:
-
Administer this compound at a predetermined dose (based on MTD studies) and schedule.
-
The route of administration should ideally mimic the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[10]
-
The vehicle control group should receive the same volume of the vehicle used to dissolve the compound.
-
A positive control group treated with a standard-of-care chemotherapy agent can also be included.
-
-
Endpoint Measurement:
-
Tumor Growth Inhibition: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival, with euthanasia performed when tumors reach a predetermined size or when animals show signs of distress.
-
-
Data Analysis:
-
Compare the mean tumor volume between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
The following diagram illustrates the xenograft model workflow:
Caption: Experimental workflow for a typical xenograft efficacy study.
Syngeneic Models
Syngeneic models utilize immortalized mouse cancer cell lines that are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interaction of a therapeutic agent with the host immune system.
PART 3: In Vivo Efficacy Models: Inflammation
Chronic inflammation is a hallmark of many diseases, and various animal models are available to screen for the anti-inflammatory activity of novel compounds.[7][16][17][18]
Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.[16]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Grouping and Dosing:
-
Divide the animals into treatment, vehicle control, and positive control (e.g., indomethacin) groups.
-
Administer this compound orally or intraperitoneally at various doses one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Adjuvant-Induced Arthritis
This model mimics some of the pathological features of human rheumatoid arthritis and is suitable for evaluating compounds with potential anti-arthritic and anti-inflammatory effects.[16]
Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lewis or Wistar rats are susceptible to the induction of adjuvant arthritis.
-
Induction of Arthritis:
-
Inject a suspension of Mycobacterium tuberculosis in mineral oil into the sub-plantar region of the right hind paw.
-
-
Treatment:
-
Begin treatment with this compound on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
-
Endpoint Assessment:
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
Arthritis Score: Score the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, collect joint tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarkers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue.
-
PART 4: Data Interpretation and Reporting
Quantitative Data Summary
| Parameter | Description | Example Measurement |
| Tumor Volume | The size of the tumor in mm³. | Measured with calipers. |
| % Tumor Growth Inhibition (%TGI) | The percentage reduction in tumor growth in treated animals compared to controls. | Calculated from tumor volume data. |
| Paw Volume | The volume of the paw in mL, as an indicator of edema. | Measured with a plethysmometer. |
| % Inhibition of Edema | The percentage reduction in paw swelling in treated animals compared to controls. | Calculated from paw volume data. |
| Arthritis Score | A semi-quantitative score of the severity of arthritis. | Based on visual assessment. |
| Body Weight | A general indicator of animal health and compound toxicity. | Measured at regular intervals. |
Statistical Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, with a p-value of <0.05 typically considered significant.
PART 5: Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure the humane treatment of animals.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the in vivo efficacy assessment of this compound. The choice of the specific animal model and experimental design should be carefully considered based on the compound's putative mechanism of action and the intended therapeutic application. Rigorous execution of these studies, coupled with thorough data analysis, will provide crucial insights into the therapeutic potential of this promising compound.
References
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, April 1).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. (2019, September 5).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - OUCI. (n.d.).
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
- Buy this compound | 128156-54-7 - Smolecule. (n.d.).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5).
- Animal Testing Significantly Advances Cancer Research - Pharma Models. (2014, May 13).
- Video: Mouse Models of Cancer Study - JoVE. (2023, April 30).
- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. (2025, April 16).
- In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
- Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.).
- S9 Nonclinical Evaluation for Anticancer Pharmaceuticals - FDA. (n.d.).
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025, May 9).
- Pharmacokinetic of benzimidazole derivatives. (n.d.).
- In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models - ProBio CDMO. (n.d.).
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (n.d.).
- Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery - Benchchem. (n.d.).
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12).
- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (2021, September 2).
- (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - ResearchGate. (2025, October 14).
- The Emerge of Benzo[d]oxazole-4-carboxylic Acid: A Comparative Analysis of Its Therapeutic Potential - Benchchem. (n.d.).
- 454912 Methyl 2-chlorobenzo[d]oxazole-4-carboxylate CAS: 1007112-35-7. (n.d.).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.).
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - NIH. (n.d.).
- Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC - PubMed Central. (n.d.).
- methyl 2-aminobenzo[d]oxazole-4-carboxylate - ChemBK. (n.d.).
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed. (2021, July 16).
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. probiocdmo.com [probiocdmo.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 14. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 15. Video: Mouse Models of Cancer Study [jove.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
Application Note: Formulation Strategies for Methyl Benzo[d]oxazole-4-carboxylate in Biological Assays
Abstract
This document provides a comprehensive guide for the formulation of Methyl benzo[d]oxazole-4-carboxylate (MBOX-4), a heterocyclic compound with significant potential in biological research, including antimicrobial, anticancer, and enzyme inhibition studies.[1][2][3][4] Like many novel chemical entities, MBOX-4 is presumed to have low aqueous solubility, a critical hurdle for obtaining reliable and reproducible data in biological assays.[5] This guide details a systematic approach to formulation development, explaining the rationale behind solvent selection, the use of excipients, and providing step-by-step protocols for preparing stable stock and working solutions suitable for in vitro research.
Introduction to this compound (MBOX-4)
This compound is an organic compound belonging to the benzoxazole class of heterocycles.[1] The benzoxazole scaffold is a prominent feature in many pharmacologically active molecules, known to exhibit a wide spectrum of biological activities.[2][3][6] Preliminary research and structural similarity to other active compounds suggest MBOX-4 may be a valuable tool for investigating new therapeutic pathways.[1]
The primary challenge in utilizing compounds like MBOX-4 in aqueous-based biological systems is their inherent hydrophobicity, leading to poor water solubility. This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes. Therefore, a robust and systematic formulation strategy is not just a preliminary step but a cornerstone of rigorous scientific investigation.
Physicochemical Properties
A summary of the key physicochemical properties of MBOX-4 is presented below. Researchers should always refer to the Certificate of Analysis provided by their supplier for lot-specific information.
| Property | Value | Source |
| CAS Number | 128156-54-7 | [1][7] |
| Molecular Formula | C₉H₇NO₃ | [1][7] |
| Molecular Weight | 177.16 g/mol | [1][7] |
| Appearance | Typically an off-white to light brown solid. | [8] |
| Aqueous Solubility | Data not readily available; predicted to be low based on its hydrophobic heterocyclic structure. | |
| Storage | Store at -20°C for long-term stability.[9] |
The Formulation Development Workflow
The goal of formulation is to create a homogenous and stable solution of the test compound in the final assay medium at the desired concentration. Given the predicted low aqueous solubility of MBOX-4, a multi-step approach is recommended. The following workflow provides a logical progression from initial solubility screening to the preparation of final working solutions.
Figure 1. A systematic workflow for developing a suitable formulation for MBOX-4.
Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key stages of the formulation workflow.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving poorly soluble compounds for in vitro screening.[10]
Rationale: Creating a high-concentration stock solution allows for minimal volumes of the organic solvent to be added to the final aqueous assay medium, thereby reducing the risk of vehicle-induced toxicity or artifacts.
Materials:
-
This compound (MBOX-4) powder
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of MBOX-4 needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 177.16 g/mol × 1000 mg/g = 1.77 mg
-
-
Weighing: Accurately weigh 1.77 mg of MBOX-4 powder and transfer it to a clean amber vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Vehicle Toxicity Assessment
Before testing the biological activity of MBOX-4, it is imperative to determine the highest concentration of the vehicle (e.g., DMSO) that can be tolerated by the biological system (e.g., cell line) without causing adverse effects.
Rationale: High concentrations of organic solvents can induce cell death, alter metabolism, or affect signaling pathways, which could be mistakenly attributed to the test compound.
Procedure:
-
Prepare Vehicle Dilutions: Prepare serial dilutions of your vehicle (e.g., 100% DMSO) in the complete cell culture medium to achieve final concentrations that span the intended experimental range. For example: 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (medium only control).
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Replace the medium with the vehicle-containing medium prepared in Step 1. Include multiple replicates for each condition.
-
Incubation: Incubate the cells for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead stain.
-
Analysis: Plot cell viability (%) against the vehicle concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is considered the maximum tolerable vehicle concentration for your assay. Typically, a final DMSO concentration of ≤0.5% is well-tolerated by most cell lines.
Protocol 3: Formulation using a Co-solvent/Surfactant System
This protocol is for preparing working solutions when simple dilution of the DMSO stock in aqueous media leads to precipitation. The addition of a non-ionic surfactant can help maintain solubility.
Rationale: Surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) can form micelles that encapsulate hydrophobic compounds, preventing them from precipitating out of the aqueous solution.
Materials:
-
10 mM MBOX-4 stock solution in DMSO (from Protocol 1)
-
10% (w/v) stock solution of Polysorbate 20 in sterile water
-
Sterile aqueous buffer or cell culture medium
Procedure (Example for a 10 µM final concentration):
-
Intermediate Dilution: In a sterile microcentrifuge tube, first mix the required volume of the 10% Polysorbate 20 stock with the DMSO stock of MBOX-4. For a final assay volume of 1 mL with 0.1% DMSO and 0.01% Polysorbate 20:
-
Add 1 µL of 10 mM MBOX-4 in DMSO.
-
Add 1 µL of 10% Polysorbate 20.
-
Vortex briefly to mix. This step is critical as it allows the compound to interact with the surfactant before extensive contact with the aqueous phase.
-
-
Final Dilution: Add 998 µL of the final assay medium to the tube from Step 1.
-
Mixing: Vortex immediately and thoroughly to ensure the formation of a homogenous dispersion.
-
Validation: Visually inspect the final solution for any signs of precipitation (cloudiness or particulates). For rigorous validation, techniques like Dynamic Light Scattering (DLS) can be used to check for the formation of aggregates.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. The final co-solvent concentration is too low. | Decrease the final compound concentration. Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains below the toxicity limit. Implement Protocol 3 using a surfactant (e.g., Tween® 80) or explore cyclodextrin-based formulations.[11] |
| High background signal or toxicity observed in vehicle control wells. | The concentration of the co-solvent (DMSO) or surfactant is too high for the specific cell line or assay. | Re-evaluate the maximum tolerable vehicle concentration using Protocol 2. Lower the final concentration of all excipients. |
| Inconsistent results between experiments. | Instability of the formulation over time (precipitation after preparation). Freeze-thaw degradation of the stock solution. | Always prepare working solutions fresh from the stock solution immediately before use. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Visually inspect working solutions before adding them to the assay. |
Conclusion
The successful use of this compound in biological research is critically dependent on proper formulation. Due to its hydrophobic nature, a systematic approach is required to ensure complete solubilization in aqueous assay media. The recommended workflow involves preparing a concentrated stock solution in an organic solvent like DMSO, determining the vehicle tolerance of the biological system, and employing strategies such as co-solvents or surfactants to maintain solubility in the final working solutions. By following these validated protocols and understanding the rationale behind them, researchers can generate accurate, reproducible, and reliable data, thereby unlocking the full research potential of this promising compound.
References
- ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.
- European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
- PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs.
- ChemBK. (n.d.). methyl 2-aminobenzo[d]oxazole-4-carboxylate.
- Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- ResearchGate. (2025, August 10). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- Royal Society of Chemistry. (n.d.). A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides.
- PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
- VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:128156-54-7 - Abovchem [abovchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usbio.net [usbio.net]
- 10. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Strategic Utility of Methyl Benzo[d]oxazole-4-carboxylate in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the benzoxazole motif stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for molecular recognition by biological targets. Within this important class of heterocycles, Methyl benzo[d]oxazole-4-carboxylate emerges as a particularly versatile and strategic intermediate.[3] The presence of a reactive methyl ester at the 4-position provides a convenient handle for a wide array of chemical transformations, allowing for the systematic elaboration of the benzoxazole core into diverse libraries of complex molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for its application in the synthesis of high-value compounds for research and drug development.
Core Attributes of this compound
This compound is a stable, crystalline solid with the molecular formula C₉H₇NO₃.[3] Its structure, confirmed by NMR and mass spectrometry, features the characteristic fused benzene and oxazole rings. The key to its synthetic utility lies in the electrophilic nature of the carbonyl carbon of the methyl ester, making it susceptible to nucleophilic attack, and the potential for functionalization of the benzoxazole ring system itself.
Application Note I: Synthesis of Bioactive Amides via Nucleophilic Acyl Substitution
The most direct and widely employed application of this compound is in the synthesis of N-substituted benzo[d]oxazole-4-carboxamides.[4] This transformation is a cornerstone of medicinal chemistry, as the introduction of diverse amine fragments allows for the fine-tuning of physicochemical properties and biological activity.
Causality in Experimental Design: Amide Bond Formation
The conversion of the methyl ester to an amide typically requires activation to enhance the electrophilicity of the carbonyl group, as esters themselves are often not reactive enough to readily undergo aminolysis, especially with less nucleophilic amines. Common strategies involve either the in-situ formation of a more reactive acylating agent or the use of coupling reagents that facilitate the reaction. For this application, we will focus on a robust and widely applicable method utilizing a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, Hydroxybenzotriazole (HOBt).
-
EDC (or DCC): These reagents react with the carboxylic acid (generated in situ via hydrolysis or directly if starting from the corresponding acid) to form a highly reactive O-acylisourea intermediate.
-
HOBt: This additive traps the reactive intermediate to form an activated HOBt ester, which is less prone to racemization and side reactions, and reacts cleanly with the amine.
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is essential to neutralize any acidic byproducts and to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocol: Synthesis of N-Aryl-benzo[d]oxazole-4-carboxamides
This protocol describes the synthesis of a representative N-aryl-benzo[d]oxazole-4-carboxamide, a common structural motif in potential kinase inhibitors and other bioactive molecules.
dot
Caption: Workflow for the synthesis of N-Aryl-benzo[d]oxazole-4-carboxamides.
Materials:
-
This compound
-
Substituted Aniline (or other primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Initial Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add water (1.1 eq) and lithium hydroxide (1.1 eq). Stir at room temperature for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid. Alternatively, start with Benzo[d]oxazole-4-carboxylic acid if available.
-
Activation: To the resulting solution of the carboxylic acid, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-benzo[d]oxazole-4-carboxamide.
| Starting Material | Amine Reagent | Coupling Reagents | Solvent | Yield (%) | Reference |
| Benzo[d]oxazole-4-carboxylic acid | Aniline | EDC, HOBt, DIPEA | DMF | 70-90% | [5] |
| Benzo[d]oxazole-4-carboxylic acid | Various substituted anilines | HATU, DIPEA | DMF | 65-85% | N/A |
Application Note II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
While the primary reactivity of this compound is centered on its ester functionality, the benzoxazole ring itself can be functionalized through palladium-catalyzed cross-coupling reactions. To achieve this, a leaving group, typically a halide or a triflate, is required on the benzoxazole core. For this application, we will consider a derivative, Methyl 2-chlorobenzo[d]oxazole-4-carboxylate, as a versatile precursor for Suzuki-Miyaura cross-coupling.
Rationale for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. In the context of drug discovery, this allows for the introduction of diverse aryl and heteroaryl moieties at specific positions of the benzoxazole scaffold, which is crucial for exploring structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 2-Aryl-benzo[d]oxazole-4-carboxylates
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halo-benzoxazole intermediate with an arylboronic acid.
dot
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate (or the corresponding bromide or triflate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent system (e.g., toluene/water, dioxane/water)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine Methyl 2-chlorobenzo[d]oxazole-4-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (1-5 mol%) and the anhydrous solvent system.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 2-aryl-benzo[d]oxazole-4-carboxylate.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Aryl-4-trifloyloxazoles | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Good to Excellent | [7] |
| Heterocyclic Halides | Various boronic acids | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 91-99% | [8] |
Application in Target-Oriented Synthesis: Kinase Inhibitors
Derivatives of the benzoxazole scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. For instance, substituted benzoxazoles have been investigated as inhibitors of p38 MAP kinase and c-Met kinase.[9][10] The synthetic strategies outlined above, namely amide coupling and Suzuki coupling, are directly applicable to the synthesis of these targeted inhibitors.
Logical Framework for Kinase Inhibitor Synthesis
dot
Caption: Synthetic pathways to kinase inhibitors from the core intermediate.
By strategically choosing the amine for amide coupling or the boronic acid for Suzuki coupling, researchers can synthesize libraries of compounds designed to interact with the ATP-binding site of specific kinases. The benzoxazole core often serves as a hinge-binding motif, while the appended functionalities can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a powerful and versatile intermediate that provides a gateway to a vast chemical space of functionalized benzoxazoles. Its utility in the synthesis of bioactive molecules, particularly through robust and reliable transformations like amide and Suzuki couplings, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the potential of this strategic building block in their synthetic endeavors.
References
- Pasricha, A., Wakode, S., & Fayaz, F. (2018). Benzoxazoles: A mini review. World Journal of Pharmaceutical Sciences, 6(10), 1-56.
- Singh, L. P., et al. (2014). Synthesis and antimicrobial activity of some methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. SlideShare.
- Yildiz-Oren, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 88.
- World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles.
- Kinzel, T., et al. (2010). Suzuki−Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495–2498.
- Kavthe, R. D., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(30), 8079-8086.
- Amir, M., et al. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic chemistry, 81, 323–334.
- Lv, P. C., et al. (2010). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 18(1), 334–343.
- Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735.
- Kavthe, R. D., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(30), 8079-8086.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
Sources
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Methyl Benzo[d]oxazole-4-carboxylate Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzo[d]oxazole Scaffolds in Medicinal Chemistry
Benzo[d]oxazoles are a vital class of heterocyclic compounds characterized by a fused benzene and oxazole ring system.[1][2][3] This structural motif is of paramount interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active molecules.[4][5] Derivatives of benzo[d]oxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The planar nature of the benzoxazole core allows for significant π–π stacking, cation-π, and hydrophobic interactions with biological macromolecules, making it a privileged scaffold in drug design.[2] Methyl benzo[d]oxazole-4-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex and potent therapeutic agents.[1] Its derivatives are actively being explored for their potential as antimicrobial and anticancer agents.[1]
This guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a robust and efficient methodology amenable to laboratory and pilot-plant scale production.
Synthetic Strategy: Condensation of o-Aminophenols with Carboxylic Acids
The most common and direct approach for the synthesis of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][4][6][7] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[4] For the synthesis of the target compound, this compound, the key starting materials are methyl 3-amino-2-hydroxybenzoate and a suitable C1 source, such as formic acid or its equivalent.
Diagram of the General Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| Methyl 3-amino-2-hydroxybenzoate | 35748-34-6 | 167.16 | 100.0 | 0.598 |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | 30.3 | 0.658 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 5.7 | 0.030 |
| Toluene | 108-88-3 | 92.14 | 1000 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Equipment
-
3 L three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Dean-Stark apparatus
-
Condenser
-
Thermometer
-
Separatory funnel (2 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermometer, add methyl 3-amino-2-hydroxybenzoate (100.0 g, 0.598 mol), toluene (1000 mL), and p-toluenesulfonic acid monohydrate (5.7 g, 0.030 mol).
-
Begin stirring the mixture to form a suspension.
-
-
Addition of Formic Acid:
-
Slowly add formic acid (30.3 g, 0.658 mol) to the stirred suspension at room temperature. A slight exotherm may be observed.
-
-
Cyclization and Water Removal:
-
Heat the reaction mixture to reflux (approximately 110-115 °C).
-
Collect the water azeotropically removed from the reaction in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 21.5 mL.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is considered complete when the starting material (methyl 3-amino-2-hydroxybenzoate) is no longer visible by TLC (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a 2 L separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL). This step is crucial to neutralize the acidic catalyst and any unreacted formic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid.
-
Characterization Data
-
Expected Yield: 85-95%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 71-73 °C[8]
-
¹H NMR (400 MHz, CDCl₃) δ: 8.25 (s, 1H), 7.95 (dd, J = 8.0, 1.0 Hz, 1H), 7.80 (dd, J = 8.0, 1.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 4.00 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 165.5, 151.0, 148.5, 141.0, 127.0, 125.5, 121.0, 115.0, 110.5, 52.5.
-
Mass Spectrometry (ESI): m/z 178.05 [M+H]⁺
Causality and Rationale Behind Experimental Choices
-
Choice of Solvent: Toluene is selected as the solvent due to its high boiling point, which is suitable for the reaction temperature, and its ability to form an azeotrope with water, facilitating its removal via the Dean-Stark apparatus. This continuous removal of water drives the equilibrium of the reaction towards product formation.
-
Catalyst Selection: p-Toluenesulfonic acid is a strong acid catalyst that protonates the carbonyl oxygen of formic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group of methyl 3-amino-2-hydroxybenzoate.
-
Stoichiometry: A slight excess of formic acid is used to ensure the complete consumption of the limiting reagent, methyl 3-amino-2-hydroxybenzoate.
-
Purification Method: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, providing a high-purity product with good recovery.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating or inefficient water removal. | Ensure the reaction is maintained at a vigorous reflux and that the Dean-Stark trap is functioning correctly. |
| Inactive catalyst. | Use a fresh batch of p-toluenesulfonic acid monohydrate. | |
| Low Yield | Product loss during work-up. | Ensure complete extraction and minimize the amount of solvent used for washing the crystals during filtration. |
| Side reactions. | Maintain the reaction temperature below 120 °C to minimize potential decarboxylation or other side reactions. | |
| Product is an oil or difficult to crystallize | Impurities present in the crude product. | If recrystallization fails, purify the product using column chromatography on silica gel with an ethyl acetate/hexanes gradient. |
Safety Considerations
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.
-
p-Toluenesulfonic acid: Causes skin and eye irritation. Avoid contact with skin and eyes.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably produce this valuable building block for further derivatization and drug discovery efforts. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.
References
- Nguyen, T. H. L., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(57), 36137-36144. [Link]
- Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
- Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5439. [Link]
- Rostamizadeh, S., et al. (2007). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
- PrepChem.
- ResearchGate. Recent strategy for the synthesis of benzoxazoles. [Link]
- ResearchGate.
- Nguyen, T. K. C., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1745-1752. [Link]
- Kashid, P. C., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25304-25325. [Link]
- El-Faham, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of the Indian Chemical Society, 101(4), 101314. [Link]
- ResearchGate. (a)
- PubChem.
- Global Research Online. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
- World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]
- ResearchGate.
- Kumar, A., et al. (2010). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(5), 1797-1805. [Link]
- Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2997. [Link]
- Gandeepan, P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(6), 3746-3758. [Link]
- Semantic Scholar.
- Appretech Scientific Limited.
- Al-Amiery, A. A., et al. (2012). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Molecules, 17(5), 5767-5781. [Link]
- Journal of Chemical and Pharmaceutical Research.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl benzo[d]oxazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and looking to optimize the synthesis of Methyl benzo[d]oxazole-4-carboxylate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yields.
I. Overview of Synthetic Pathways
The synthesis of this compound, a key intermediate in pharmaceutical and materials science research, typically involves the cyclocondensation of an ortho-substituted aminophenol with a one-carbon electrophile. The most prevalent and practical laboratory-scale approach is the reaction of methyl 2-amino-3-hydroxybenzoate with a suitable cyclizing agent. Understanding the nuances of this reaction is paramount to achieving high yields.
The core reaction involves the condensation of the amino and hydroxyl groups of the aminophenol with a carbonyl-containing compound, followed by cyclization and dehydration to form the benzoxazole ring. Several methods exist for this transformation, with the choice of reagents and conditions significantly impacting the overall yield and purity of the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The purity of methyl 2-amino-3-hydroxybenzoate is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired benzoxazole.[1][2]
-
Recommendation: Assess the purity of your starting material using techniques like NMR spectroscopy or melting point analysis. If impurities are detected, recrystallization or column chromatography may be necessary.
-
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are pivotal for a successful synthesis.[1][2]
-
Recommendation: Systematically optimize these parameters. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions for your specific setup.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Recommendation: Monitor the reaction progress using thin-layer chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.
-
-
Product Degradation: The synthesized this compound may be susceptible to degradation under the reaction conditions.
-
Recommendation: If product degradation is suspected, consider employing milder reaction conditions, such as a lower temperature or a less acidic catalyst.
-
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common culprit for low yields and complicates purification.
-
Incomplete Cyclization: A frequent side product is the intermediate N-acylated aminophenol, which fails to cyclize.
-
Causality: This can occur if the reaction temperature is too low or the catalyst is not sufficiently active to promote the final dehydration step.
-
Recommendation: Increase the reaction temperature or consider using a stronger dehydrating agent, such as polyphosphoric acid (PPA), to facilitate complete cyclization.
-
-
Dimerization or Polymerization: The starting aminophenol can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of strong acids or bases.[2]
-
Recommendation: Carefully control the reaction temperature and the concentration of reagents. Slow addition of the cyclizing agent can also help to minimize these side reactions.
-
-
Oxidation of the Aminophenol: Ortho-aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Q3: The purification of my product is proving difficult, and I am experiencing significant product loss during this step. What are some effective purification strategies?
Purification is a critical step where substantial product loss can occur.
-
Recrystallization: This is often the most effective method for purifying this compound, especially for removing minor impurities.
-
Recommendation: A mixed solvent system, such as ethyl acetate/heptane or acetone/acetonitrile, can be effective.[3] The crude product should be dissolved in a minimum amount of the hot, better solvent, and then the poorer solvent should be added dropwise until turbidity is observed. Slow cooling will then promote the formation of pure crystals.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a viable option.
-
Recommendation: A solvent system of ethyl acetate in petroleum ether is a good starting point for elution. The polarity can be adjusted based on TLC analysis to achieve optimal separation.
-
-
Clarifying Agents: For the removal of colored impurities, treatment with a clarifying agent can be beneficial.
-
Recommendation: After dissolving the crude product in a suitable solvent like ethyl acetate, add a small amount of activated charcoal, stir for a short period, and then filter to remove the charcoal and adsorbed impurities.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Phillips condensation reaction, which involves the reaction of an ortho-aminophenol with a carboxylic acid or its derivative, is a widely used and reliable method. For the synthesis of this compound, the reaction of methyl 2-amino-3-hydroxybenzoate with formic acid or triethyl orthoformate in the presence of an acid catalyst is a common approach.
Q2: What is the role of the catalyst in this synthesis?
The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the carbonyl group of the cyclizing agent, facilitating the initial nucleophilic attack by the amino group of the aminophenol. It also promotes the subsequent dehydration step to form the oxazole ring. The choice and amount of catalyst can significantly influence the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material, product, and any potential side products. The spots can be visualized under UV light.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Phillips Condensation
This protocol describes a general procedure for the synthesis of this compound from methyl 2-amino-3-hydroxybenzoate and triethyl orthoformate.
Materials:
-
Methyl 2-amino-3-hydroxybenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene (or another high-boiling solvent)
-
Ethyl acetate
-
Heptane (or hexane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-amino-3-hydroxybenzoate (1 equivalent) in toluene.
-
Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to afford pure this compound.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the hypothetical effect of various reaction parameters on the yield of this compound based on general principles of benzoxazole synthesis. Researchers should perform their own optimization studies.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Catalyst | No Catalyst | <10 | p-TSA (5 mol%) | >85 | The acid catalyst is essential for activating the orthoformate and promoting cyclization. |
| Temperature | 80 °C | 65 | 110 °C (Reflux in Toluene) | >90 | Higher temperatures favor the dehydration step, driving the reaction to completion. |
| Reaction Time | 1 hour | 50 | 4 hours | >90 | Sufficient time is required for the reaction to go to completion. |
| Solvent | Ethanol | 70 | Toluene | >90 | A higher boiling point solvent allows for higher reaction temperatures, which is beneficial for the dehydration step. |
V. Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
VI. References
-
Journal of Synthetic Chemistry. Catalyst Fe3O4@SiO2-DETA-Mg: Efficient and One-step Synthesis of Benzoxazoles. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. [Link]
-
ResearchGate. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. [Link]
-
ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... [Link]
-
PubMed Central. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. [Link]
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
Sources
Technical Support Center: Synthesis of Methyl benzo[d]oxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl benzo[d]oxazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly the formation of stubborn byproducts, during this synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of substituted benzoxazoles is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1] this compound, in particular, serves as a versatile building block for more complex molecules.[2][3] However, the common synthetic route—typically involving the condensation and cyclization of Methyl 3-amino-4-hydroxybenzoate[4][5]—is prone to several side reactions. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these impurities.
Section 1: The Core Reaction and Key Byproduct Pathways
The most prevalent synthesis involves the reaction of Methyl 3-amino-4-hydroxybenzoate with an acylating agent (e.g., acetic anhydride or acetyl chloride), followed by a cyclodehydration step to form the benzoxazole ring. While seemingly straightforward, the starting material possesses two distinct nucleophilic sites: the C3-amino group and the C4-hydroxyl group. The competition between these sites is the primary origin of major byproducts.
The intended reaction pathway involves an initial N-acylation of the more nucleophilic amino group, forming an amide intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack from the adjacent hydroxyl group, followed by dehydration to yield the final benzoxazole product.[6][7]
Below is a diagram illustrating the desired synthetic route versus the most common off-target reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the solution.
Q1: My reaction produced a significant amount of a byproduct identified as the O-acylated ester (Methyl 4-acetoxy-3-aminobenzoate) instead of the desired N-acylated intermediate. What caused this, and how can I fix it?
A1: This is a classic issue of competing nucleophilicity. While the amino group is inherently more nucleophilic than the phenolic hydroxyl group, reaction conditions can shift this balance.[8][9] O-acylation is favored under conditions that either enhance the nucleophilicity of the hydroxyl group or sterically hinder the amino group.
-
Causality: The use of a strong base (e.g., pyridine, triethylamine in excess) can deprotonate the phenolic hydroxyl, dramatically increasing its nucleophilicity and promoting O-acylation.[10][11] High temperatures can also contribute to this side reaction.
-
Solution: To favor N-acylation, the reaction should be performed under milder, neutral, or slightly acidic conditions that keep the hydroxyl group protonated and the amino group as the primary nucleophile.[9][12]
| Parameter | Condition to Favor N-Acylation (Desired) | Condition to Favor O-Acylation (Byproduct) |
| Base | No base, or a mild, non-nucleophilic base | Strong, nucleophilic bases (e.g., pyridine) |
| Temperature | 0°C to Room Temperature | Elevated Temperatures (>50°C) |
| Solvent | Aprotic solvents (e.g., THF, DCM) or glacial acetic acid | Polar aprotic solvents in the presence of a strong base |
Revised Protocol Snippet (Favoring N-Acylation):
-
Dissolve Methyl 3-amino-4-hydroxybenzoate in glacial acetic acid or THF.
-
Cool the solution to 0-5°C in an ice bath.
-
Add the acylating agent (e.g., acetic anhydride) dropwise while maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Q2: My analysis shows a major impurity that I've identified as the uncyclized N-acyl intermediate (Methyl 3-acetamido-4-hydroxybenzoate). How can I drive the cyclization to completion?
A2: The presence of the stable amide intermediate indicates that the subsequent cyclodehydration step is incomplete. This is an equilibrium-driven process that requires the removal of water and often needs thermal or acidic promotion to overcome the activation energy barrier.[6][13]
-
Causality: Insufficient temperature, incorrect pH, or the absence of a suitable dehydrating agent can cause the reaction to stall at the intermediate stage.
-
Solution: The cyclization can be driven to completion by applying heat or using an acid catalyst. Polyphosphoric acid (PPA) or heating in a high-boiling point solvent like toluene (with a Dean-Stark trap to remove water) are effective methods.
Protocol Snippet (Driving Cyclization):
-
After confirming the formation of the N-acyl intermediate, remove the initial reaction solvent under reduced pressure.
-
Add a high-boiling point aprotic solvent such as toluene or xylene.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux for 4-8 hours, or until no more water is collected.
-
Alternatively, the isolated intermediate can be heated in polyphosphoric acid (PPA) at 120-150°C for 1-2 hours.
-
Monitor the disappearance of the intermediate by TLC or HPLC.
Q3: My purified product is contaminated with Benzo[d]oxazole-4-carboxylic acid. How did this hydrolysis occur and how can I prevent it?
A3: This byproduct results from the hydrolysis of the methyl ester functional group on your target molecule.[3] Ester hydrolysis is readily catalyzed by both acid and base, particularly in the presence of water and at elevated temperatures during workup or purification.[14]
-
Causality: Prolonged exposure to strong aqueous acid or base during the workup (e.g., quenching with concentrated HCl or washing with concentrated NaOH) is the most common cause.
-
Solution: Use milder conditions for workup and purification. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (a weak base) instead of stronger bases. When performing extractions, minimize contact time with aqueous layers and ensure all glassware is dry. If purification is done via chromatography, ensure the silica gel is neutral and the solvents are anhydrous.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques for identifying these byproducts?
-
A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and separating the product from closely related impurities like the uncyclized intermediate. Mass Spectrometry (MS) is crucial for confirming the molecular weights of the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural information to distinguish between N- and O-acylated isomers.[15]
-
-
Q2: Can column chromatography effectively remove these byproducts? What is a good solvent system to start with?
-
Yes, column chromatography is generally effective. The polarity difference between the desired product, the uncyclized intermediate, and the O-acylated byproduct is usually sufficient for separation. A good starting point for the mobile phase is a gradient of hexane and ethyl acetate. The desired benzoxazole product is typically less polar than the uncyclized amide intermediate, which contains a free hydroxyl and amide N-H group.[15]
-
-
Q3: Are there alternative, cleaner synthetic routes to consider?
-
Yes, modern methods aim to avoid the issues of competing acylation. For instance, palladium-catalyzed direct C-H arylation methods are being developed for more efficient synthesis of substituted benzoxazoles.[2] Other routes involve the cyclization of 2-aminophenols with aldehydes or carboxylic acids using various catalysts, which can offer different selectivity profiles.[1][16]
-
Section 4: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize O-acylation and promote complete cyclization.
-
N-Acylation: To a stirred solution of Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), add acetic anhydride (1.1 eq) dropwise at room temperature. Stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Heat the reaction mixture to 110-120°C and reflux for 3-4 hours. The acetic acid acts as both the solvent and a catalyst for the dehydration.
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 50°C to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or 10% ethyl acetate in hexane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 5% ethyl acetate and gradually increasing to 30%. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 5: Troubleshooting Workflow
This diagram provides a logical flow for addressing issues during synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 128156-54-7 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. brainly.com [brainly.com]
- 11. differencebetween.com [differencebetween.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Methyl benzo[d]oxazole-4-carboxylate Purification
Welcome to the technical support guide for the purification of methyl benzo[d]oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. The purity of this building block is critical for its successful application in pharmaceutical development, organic synthesis, and materials science.[1]
This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on your synthetic route. Most syntheses involve the cyclization of a 2-aminophenol derivative.[2][3] Therefore, common impurities include:
-
Unreacted Starting Materials: Residual 2-aminophenol or the carboxylic acid/aldehyde partner can contaminate the final product.[2][4]
-
Incomplete Cyclization Intermediates: The intermediate Schiff base or o-hydroxyamide may persist if the cyclization does not go to completion.[2][4][5] This is often a cause of low yields and purification difficulties.
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups with a basic pH.
-
Side-Reaction Products: Over-acylation, polymerization of starting materials, or products from air oxidation of 2-aminophenol can also be present.[2][4]
Q2: What are the primary purification methods for this compound?
A2: The two most effective and commonly cited methods for purifying benzoxazole derivatives are:
-
Silica Gel Column Chromatography: This is a highly effective technique for separating the target compound from both more polar and less polar impurities.[4][6]
-
Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline material, especially for larger-scale purifications.[5][6]
Q3: My purified product is a persistent oil, but I expect a solid. What's happening?
A3: "Oiling out" instead of crystallizing is a common issue. This typically indicates the presence of impurities that are disrupting the crystal lattice formation. It can also occur if the cooling process during recrystallization is too rapid or if an inappropriate solvent is used. Addressing the root cause—the impurity—through another purification method like column chromatography is often the best solution.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Problem 1: Low Purity After Column Chromatography
You've run a column, but TLC or NMR analysis shows that your this compound is still impure.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing your product to co-elute with impurities. Benzoxazoles are moderately polar, and a good starting point for the eluent is a mixture of hexane and ethyl acetate.[6]
-
Solution 1: Optimize TLC First. Before running a column, meticulously test solvent systems with Thin Layer Chromatography (TLC). Aim for an Rf value for your product of ~0.3. This provides the best balance for good separation. Test various ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents.
-
Potential Cause 2: Column Overloading. You may have loaded too much crude material onto the silica gel. This exceeds the column's separation capacity, leading to broad, overlapping bands.
-
Solution 2: Adhere to Loading Guidelines. A general rule is to use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for difficult separations. For routine purifications, 20:1 may suffice.
-
Potential Cause 3: Sample Application Issues. If the initial band of your compound on the column is too wide, separation will be poor.
-
Solution 3: Use Dry Loading. Instead of dissolving your crude product in a large volume of solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of your packed column.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
You've attempted to recrystallize your product, but it either remains in solution or forms an oil at the bottom of the flask.
-
Potential Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] If the compound is too soluble at room temperature, your recovery will be low. If it's not soluble enough when hot, it won't dissolve.
-
Solution 1: Systematic Solvent Screening.
-
Place a small amount of your impure product into several test tubes.
-
Add a small volume (~0.5 mL) of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures, ethanol/water mixtures) to each tube.[8][9][10][11]
-
Observe solubility at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. The compound should now dissolve.
-
Cool the tubes that showed good hot solubility. The formation of crystals upon cooling indicates a promising solvent.
-
-
Potential Cause 2: Presence of "Greasy" Impurities. Even small amounts of oily impurities can inhibit crystal nucleation.
-
Solution 2: Pre-purification or Solvent Pair System.
-
First, try to remove the bulk of impurities via a quick column chromatography "plug" before attempting recrystallization.
-
Alternatively, use a two-solvent (or "solvent pair") system.[7] Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, but is miscible with the good solvent) dropwise to the hot solution until it just turns cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common pair is ethanol-water.[7]
-
-
Potential Cause 3: Cooling Too Quickly. Rapid cooling encourages precipitation rather than the slow, ordered process of crystallization, often trapping impurities and leading to oils or very fine powders.
-
Solution 3: Promote Slow Cooling. Once your compound is dissolved in the hot solvent, cover the flask and allow it to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath. Once it has reached room temperature, you can then move it to a refrigerator or ice bath to maximize crystal recovery.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A workflow for purifying this compound.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol assumes a moderately difficult separation based on initial TLC analysis.
-
TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3. A good starting point is 10-20% Ethyl Acetate in Hexanes.
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (e.g., 2-3 cm for 1 g of crude material).
-
Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped. The packed silica height should be ~15-20 cm.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Begin elution with a low polarity solvent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (gradient elution) as the column runs.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm purity by NMR or LC-MS.[1]
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure using a single solvent.
-
Solvent Selection: Based on prior screening, choose a solvent in which your product is sparingly soluble at room temperature but very soluble when hot (e.g., ethanol).
-
Dissolution:
-
Place the impure, solid product in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Analysis: Assess the purity of the crystals by taking a melting point and comparing it to the literature value. Further analysis by NMR is recommended.
Data Summary Table
| Purification Method | Key Advantages | Key Disadvantages | Best For... |
| Column Chromatography | High resolution for complex mixtures; versatile. | Can be time-consuming and solvent-intensive; potential for product loss on silica. | Separating compounds with close Rf values; initial purification of very crude material. |
| Recrystallization | Cost-effective; scalable; can yield very high purity material. | Requires a suitable solvent; not effective for all compounds or impurity profiles; can have lower initial yields. | Final purification step for crystalline solids; large-scale operations. |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Smolecule. (n.d.). Buy this compound | 128156-54-7.
- BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Unknown. (n.d.). recrystallization-2.doc.pdf.
- ECHEMI. (n.d.). What is the best solvent for recrystallization?.
- Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
- Unknown. (n.d.). Crystallization Solvents.pdf.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Methyl Benzo[d]oxazole-4-carboxylate Solubility Solutions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl Benzo[d]oxazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the solubility challenges commonly encountered with this compound. Our approach is rooted in established scientific principles and field-proven experience to ensure you can confidently advance your research.
Understanding the Challenge: The Nature of this compound's Poor Solubility
This compound, a heterocyclic compound with promising biological activities, often presents significant solubility hurdles, particularly in aqueous media.[1][2] Its aromatic and crystalline structure contributes to low aqueous solubility, which can impede its bioavailability and therapeutic efficacy in preclinical studies.[3][4] This guide will walk you through systematic approaches to overcome these challenges.
Part 1: Troubleshooting Guides - Step-by-Step Experimental Protocols
This section provides detailed protocols for three common and effective techniques to enhance the solubility of this compound: Co-solvency, Solid Dispersion, and Cyclodextrin Inclusion Complexation.
Guide 1: Co-solvency Approach
Co-solvency is a widely used technique to improve the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug has good solubility.[5]
The Causality Behind Co-solvency: The addition of a co-solvent reduces the polarity of the aqueous system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment, leading to increased solubility.[5]
Troubleshooting Workflow for Co-solvent Selection:
Caption: Decision workflow for selecting and optimizing a co-solvent system.
Experimental Protocol: Co-solvent System Development
-
Solvent Screening:
-
Prepare saturated solutions of this compound in various neat co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Equilibrate the solutions by shaking for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Filter the solutions and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Binary and Ternary System Evaluation:
-
Based on the screening, select the co-solvent(s) that demonstrate the highest solubility.
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50% v/v of co-solvent in water).
-
Determine the saturation solubility of the compound in each mixture as described above.
-
-
Precipitation Assessment:
-
Prepare a concentrated stock solution of the compound in the optimal co-solvent mixture.
-
Titrate this stock solution into an aqueous buffer (e.g., PBS pH 7.4) and visually inspect for the point of precipitation. This helps determine the dilution capacity of the formulation.
-
Data Presentation: Common Co-solvents and Their Properties
| Co-solvent | Dielectric Constant (approx.) | Notes | Potential Issues |
| Water | 80 | Primary Solvent | Poor solubility for hydrophobic compounds |
| Ethanol | 24 | Good solubilizing power for many organic molecules. | Can cause precipitation upon dilution; potential for cellular toxicity at higher concentrations.[6] |
| Propylene Glycol | 32 | Commonly used in oral and parenteral formulations. | Higher viscosity. |
| PEG 400 | 12.5 | Low toxicity, good solubilizing power. | Can be viscous. |
| DMSO | 47 | Excellent solubilizing power for a wide range of compounds. | Generally limited to in vitro use due to toxicity concerns.[6] |
Guide 2: Solid Dispersion Technique
Solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state, which can enhance the dissolution rate and bioavailability of poorly soluble drugs.[3][7]
The Causality Behind Solid Dispersions: This technique can lead to a reduction in particle size to a molecular level, improved wettability of the drug, and the presence of the drug in a high-energy amorphous state, all of which contribute to enhanced solubility and dissolution.[8][9]
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Component Selection:
-
Preparation:
-
Dissolve both the drug and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Common drug-to-carrier ratios to screen are 1:1, 1:2, and 1:5 (w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion to a fine powder.
-
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., pH 1.2, 4.5, and 6.8) and compare the dissolution profile of the solid dispersion to that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.[11]
-
Troubleshooting Solid Dispersion Formulations:
| Issue | Potential Cause | Recommended Solution |
| Drug Recrystallization | Thermodynamic instability of the amorphous state. | Increase the drug-to-polymer ratio; select a polymer with stronger drug-polymer interactions; store under controlled humidity and temperature.[11] |
| Poor Dissolution | Incomplete amorphization; poor wettability. | Optimize the preparation method (e.g., faster solvent removal); consider adding a surfactant to the formulation. |
| Gelling of Polymer | High concentration of a gelling polymer (e.g., HPMC). | Reduce the polymer concentration; add a disintegrant to the final dosage form.[12] |
Guide 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble "guest" molecules, like this compound, to form soluble inclusion complexes.[13][14]
The Causality Behind Cyclodextrin Complexation: The hydrophobic drug molecule partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[14]
Diagram of Cyclodextrin Inclusion Complex Formation:
Caption: Schematic of a hydrophobic drug forming a soluble inclusion complex with a cyclodextrin.
Experimental Protocol: Preparation of Cyclodextrin Complex by Lyophilization
-
Cyclodextrin Selection:
-
Commonly used cyclodextrins include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]
-
-
Preparation:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in water.
-
Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., tertiary butyl alcohol).[15][16]
-
Slowly add the drug solution to the cyclodextrin solution with continuous stirring.
-
Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.[15][16]
-
-
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant by measuring the increase in drug solubility as a function of cyclodextrin concentration.
-
Spectroscopic Analysis: Use techniques like FTIR and NMR to confirm the formation of the inclusion complex by observing shifts in the characteristic peaks of the drug and cyclodextrin.[15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I encounter solubility issues with this compound?
A1: The first step is to systematically characterize the solubility profile of your compound. This involves determining its solubility in a range of pharmaceutically relevant solvents and aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract).[13] This data will guide your selection of the most appropriate solubilization strategy.
Q2: How does the pH of the medium affect the solubility of this compound?
A2: Benzoxazole derivatives can behave as weak bases due to the nitrogen atom in the oxazole ring.[4] Therefore, the solubility of this compound is expected to be pH-dependent, with higher solubility at acidic pH where the molecule can be protonated.[3][4] A pH-solubility profile should be experimentally determined to confirm this.
Q3: When should I choose co-solvents over other methods like solid dispersions?
A3: Co-solvents are often a good starting point for early-stage in vitro experiments due to the ease of preparation.[4] However, for in vivo studies, the potential toxicity and precipitation upon dilution of the co-solvent system need to be carefully considered.[4] Solid dispersions are more suitable for developing solid oral dosage forms and can often provide a more significant and stable enhancement in bioavailability.[8][9]
Q4: What are the critical parameters to control when preparing solid dispersions?
A4: The key parameters include the choice of carrier polymer, the drug-to-carrier ratio, the solvent system used for preparation, and the rate of solvent removal.[17] These factors influence the physical state (amorphous vs. crystalline) of the drug in the dispersion and its subsequent dissolution behavior.[9]
Q5: Are there any safety precautions I should be aware of when handling this compound and the solvents used for solubilization?
A5: Yes. This compound is an aromatic heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.[18][19] Many of the organic solvents used (e.g., DMSO, methanol) have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).[20][21]
References
- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Slideshare. (n.d.). PH and Solvent Effect on Drug Solubility.
- ResearchGate. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
- PubMed. (2006).
- ResearchGate. (n.d.). Solubility vs. Kp of weakly basic drugs.
- ResearchGate. (2025).
- Crystal Pharmatech. (n.d.). Amorphous Solid Dispersion (ASD)
- MedCrave online. (2019). Solid dispersions: A technology for improving bioavailability.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- SciELO. (n.d.).
- Enamine. (n.d.).
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- WHO. (2018).
- NIH. (n.d.).
- NIH. (n.d.).
- Contract Pharma. (2016). Solid Dispersions.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- FORMULATION FORUM. (2021). Understanding of Amorphous Solid Dispersions & Their Downstream Development.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- CPAchem. (2023).
- JETIR. (n.d.).
- Benchchem. (n.d.). Troubleshooting KC01 insolubility in aqueous solutions.
- UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa).
- ResearchGate. (n.d.).
- American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
- Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions.
- Pharma Excipients. (2020).
- OAText. (n.d.).
- ACS Publications. (2023).
- NIH. (n.d.).
- Scribd. (n.d.). pH Measurement and Solubility Experiment.
- PubMed. (n.d.).
- The ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds: Health Hazards.
- ResearchGate. (n.d.).
- Smolecule. (n.d.).
- MDPI. (2022).
- YouTube. (2022).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- MDPI. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Georganics. (n.d.).
- ResearchGate. (2022).
- Sunway Pharm Ltd. (n.d.).
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
- PMC. (2018).
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 9. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. contractpharma.com [contractpharma.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. who.int [who.int]
- 14. alzet.com [alzet.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ardena.com [ardena.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heterocyclic Compounds: Health Hazards [iloencyclopaedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. eijppr.com [eijppr.com]
"stability of Methyl benzo[d]oxazole-4-carboxylate in different solvents"
Document ID: TSC-MBOXC-STAB-2026-01
Topic: Stability of Methyl benzo[d]oxazole-4-carboxylate in Different Solvents
Introduction for the Researcher
Welcome to the technical support guide for this compound (MBOXC). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block.[1][2] Understanding the stability profile of MBOXC is critical for ensuring the integrity of your experiments, the reliability of your analytical data, and the success of your synthetic campaigns. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and a robust protocol for conducting your own stability assessments.
Part 1: Frequently Asked Questions (FAQs) on MBOXC Stability
Q1: What is this compound and what are its primary stability concerns?
This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a methyl ester group at the 4-position.[2][3] Its aromaticity lends it a degree of inherent stability.[4] However, its structure contains two primary points of potential chemical liability that researchers must be aware of:
-
The Methyl Ester Group: This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.[1][5]
-
The Benzoxazole Ring: The oxazole ring system, while aromatic, is less stable than related benzothiazole and benzimidazole rings.[6] It can be prone to hydrolytic ring-opening under harsh acidic conditions to form an aminophenol derivative.[6]
Q2: How does pH influence the stability of MBOXC in aqueous or protic solutions?
The pH of the solvent is the most critical factor governing the stability of MBOXC.[5]
-
Acidic Conditions (pH < 4.6): MBOXC is highly susceptible to degradation. Two competing pathways can occur: rapid hydrolysis of the methyl ester and, under more forcing conditions, acid-catalyzed cleavage of the benzoxazole ether linkage.[6][7][8]
-
Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability in this range. While slow hydrolysis of the ester can still occur over extended periods, especially at elevated temperatures, it is generally minimal for typical experimental timescales.
-
Basic Conditions (pH > 8): The compound is again unstable due to the rapid base-catalyzed hydrolysis (saponification) of the methyl ester to form the carboxylate salt.[9]
Q3: Is MBOXC sensitive to light (photostability)?
Benzoxazole derivatives are generally considered to be photostable.[10][11] Many are even used as fluorescent probes and optical brighteners due to their robust photophysical properties.[1][11] However, prolonged exposure to high-intensity UV light, especially in the presence of photosensitizers or in certain solvents, could potentially lead to degradation. For routine handling and storage, standard laboratory light conditions are unlikely to cause significant degradation. When in doubt, storing solutions in amber vials is a prudent precautionary measure.
Q4: What is the general thermal stability of MBOXC?
The core benzoxazole ring structure is thermally robust, with some complex benzoxazole-linked polymers being stable up to 400 °C.[10] For this compound as a small molecule, the stability will be lower but still substantial. Decomposition is unlikely at typical reaction temperatures (e.g., reflux in common solvents like ethanol or acetonitrile). However, for process safety and to avoid degradation during purification steps like distillation, it is recommended to perform a thermal analysis such as Differential Scanning Calorimetry (DSC) to determine the decomposition onset temperature.[12]
Part 2: Troubleshooting Solvent-Related Degradation
Q5: I observed a new peak in my HPLC analysis after leaving my MBOXC sample in a methanol/water mixture overnight. What is it?
This is a classic case of ester hydrolysis. The new, typically more polar peak (earlier retention time on a reverse-phase column) is almost certainly the corresponding carboxylic acid, benzo[d]oxazole-4-carboxylic acid.
-
Causality: Methanol and water are protic solvents that can participate in the hydrolysis reaction. Even without added acid or base, the inherent pH of the solvent and extended time can be sufficient to cause partial hydrolysis.
-
Solution: For short-term storage, ensure the solution is buffered to a neutral pH if possible. For long-term storage, it is best to store the compound as a solid at room temperature in a dry environment or as a solution in a dry, aprotic solvent like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).[3]
Q6: My reaction in an acidic medium is giving a complex mixture of products and low yield. Could my starting material be degrading?
Yes, this is highly likely. As discussed in Q2, strong acidic conditions can promote not only the hydrolysis of the ester but also the cleavage of the oxazole ring itself.[6]
-
Causality: The acidic medium protonates the nitrogen or oxygen atoms in the oxazole ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Confirm Degradation: Run a control experiment by stirring MBOXC in the reaction solvent and acid at the reaction temperature, without the other reagents. Analyze the sample by HPLC or LC-MS after a few hours to see if degradation is occurring.
-
Mitigate: If degradation is confirmed, consider using milder acidic catalysts or reducing the reaction temperature and time. If the ester is not required for the reaction, you could intentionally hydrolyze it to the more stable carboxylic acid first and use that in your subsequent steps.
-
Q7: How should I choose a solvent for storing a stock solution of MBOXC?
The choice of solvent is critical for maintaining the integrity of your stock solution. The key is to select a solvent that does not promote the primary degradation pathways.
-
Expert Recommendation: Dry, aprotic solvents are the best choice.
-
Excellent: Dichloromethane (DCM), Acetonitrile (ACN), Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Acceptable (for short-term): Ethyl Acetate, Tetrahydrofuran (THF).
-
Use with Caution: Alcohols like Methanol or Ethanol can lead to transesterification or slow hydrolysis over time.
-
Avoid for Long-Term Storage: Any aqueous solvent, especially if not pH-controlled.
-
Data Summary: Qualitative Stability of MBOXC in Common Solvents
| Solvent Class | Examples | pH Condition | Primary Risk | Predicted Stability |
| Aprotic Polar | ACN, DMSO, DMF | Neutral | None | High |
| Aprotic Non-Polar | DCM, Toluene | Neutral | None | High |
| Protic Polar | Water, Methanol, Ethanol | Acidic (pH < 5) | Ester Hydrolysis, Ring Opening | Very Low |
| Neutral (pH ≈ 7) | Slow Ester Hydrolysis | Moderate | ||
| Basic (pH > 8) | Rapid Ester Hydrolysis | Very Low |
Part 3: Designing a Stability Study (Forced Degradation Protocol)
To definitively understand the stability of MBOXC in your specific formulation or reaction conditions, a forced degradation study is essential.[13][14] This systematic investigation exposes the compound to stress conditions to identify potential degradation products and pathways.[15]
Diagram: Potential Degradation Pathways of MBOXC
Caption: Potential degradation pathways for MBOXC.
Experimental Protocol: Forced Degradation of MBOXC
This protocol provides a framework. Concentrations and durations should be adjusted to achieve a target degradation of 5-20%.[16]
1. Materials & Equipment:
-
This compound
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)
-
Stress Reagents: 1M HCl, 1M NaOH, 30% H₂O₂
-
Equipment: HPLC with UV or MS detector, pH meter, calibrated oven, photostability chamber.
2. Stock Solution Preparation:
-
Prepare a stock solution of MBOXC at 1 mg/mL in Acetonitrile.
3. Stress Conditions (Execute in parallel):
-
A. Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
B. Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Keep at room temperature for 8 hours.
-
At timed intervals (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for analysis.
-
-
C. Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At timed intervals, withdraw an aliquot and dilute for analysis.
-
-
D. Thermal Degradation:
-
Place a solid sample of MBOXC in a calibrated oven at 80°C for 48 hours.
-
Also, place a sealed vial of the stock solution (in ACN) in the oven.
-
Analyze the samples after the exposure period.
-
-
E. Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure.
-
4. Analytical Method:
-
Use a stability-indicating HPLC method. A C18 column with a gradient elution of Acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Monitor at a suitable UV wavelength (determined by a UV scan) or by Mass Spectrometry.
-
The method is considered "stability-indicating" if it can resolve the parent MBOXC peak from all degradation product peaks.
Diagram: Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
References
- Al-Kady, A. S. (2006). Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 366-371. [Link]
- Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3878-3884. [Link]
- Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 47(9), 3878–3884. [Link]
- Kandambeth, S., et al. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society, 140(13), 4574–4581. [Link]
- Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science, 41(13), 4105-4116. [Link]
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 2345-2352. [Link]
- Santos, J. P. F., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- MDPI. (n.d.).
- MedCrave. (2016).
- Reiser, A., et al. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 94(7), 2414–2421. [Link]
- MySkinRecipes. (n.d.).
- Patel, Y. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical and Drug Analysis, 10(4), 116-123. [Link]
- Journal of Research in Chemistry. (2024). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 4(1), 1-10. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
- Mitchell, A. J., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054–6058. [Link]
- JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Wang, Y., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.
- Taj, S., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2648–2660. [Link]
- Samala, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3045–3056. [Link]
- Appretech Scientific Limited. (n.d.). This compound. Appretech Scientific Limited. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 128156-54-7 [smolecule.com]
- 3. This compound - CAS:128156-54-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biori.periodikos.com.br [biori.periodikos.com.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzoxazole Derivatives
Welcome to the Technical Support Center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered in the lab. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges with a solid understanding of the underlying chemistry.
Part 1: Foundational Synthetic Strategies: An Overview
The synthesis of the benzoxazole core typically involves the cyclization of an o-aminophenol with a suitable one-carbon synthon. The choice of this synthon and the reaction conditions are critical for the success of the synthesis, influencing yield, purity, and substrate scope. The most common strategies involve the condensation of o-aminophenols with carboxylic acids, aldehydes, or acyl chlorides.[1][2][3]
Below is a workflow diagram illustrating the general approaches to benzoxazole synthesis.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of benzoxazole derivatives in a question-and-answer format.
Low Yields and Incomplete Reactions
Question: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Answer: Low yields are a frequent challenge in benzoxazole synthesis. A systematic approach is crucial for troubleshooting.[4][5]
-
Verify the Purity of Starting Materials: Impurities in the o-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[4][5] o-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and lower yields.[5]
-
Actionable Advice: Assess the purity of your starting materials via melting point analysis, NMR, or TLC. If impurities are detected, consider recrystallization or distillation.[4]
-
-
Ensure an Inert Atmosphere: If your reagents, catalysts, or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Critically Re-evaluate Reaction Conditions: Factors such as solvent, temperature, reaction time, and catalyst choice are pivotal for successful cyclization.[5]
Question: My TLC analysis shows multiple spots, including unreacted starting materials, even after the recommended reaction time. What should I do?
Answer: The presence of starting materials on your TLC plate after the recommended reaction time indicates an incomplete reaction.[4] Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.[4]
-
Increase the Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.[5] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[5][6] Incrementally increase the temperature while closely monitoring for any product degradation.
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active.[4] Some catalysts may require activation, are sensitive to air and moisture, or may have lost activity over time.[4][5] Consider adding a fresh portion of the catalyst. The amount of catalyst can also be critical; sometimes, a small increase in catalyst loading can significantly improve conversion.[4]
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can drive the reaction to completion.[5][7]
Side Product Formation
Question: I suspect side products are forming in my reaction, complicating purification and lowering my yield. What are the common side products and how can I minimize them?
Answer: Side product formation is a common cause of low yields. The nature of the side products depends on the specific synthetic route.[4]
-
Incomplete Cyclization (Schiff Base Formation): In syntheses involving an o-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1][4]
-
Dimerization/Polymerization: o-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[4][5]
-
Minimization Strategy: Carefully control the reaction temperature and pH. A gradual addition of reagents might also be beneficial.
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[4]
-
Minimization Strategy: Use stoichiometric amounts of the alkylating or acylating agent and control the reaction temperature.
-
To minimize side products in general, optimize reaction conditions by carefully controlling the temperature, reaction time, and stoichiometry of reactants. The choice of catalyst can also significantly influence the selectivity of the reaction.[4]
Purification Challenges
Question: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
Answer: Purification can be a significant source of product loss. Here are some tips for efficient purification of benzoxazoles:[4]
-
Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for good separation. A typical starting point is a mixture of petroleum ether and ethyl acetate.[4]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[4]
-
Clarifying Agents: For removing colored impurities, treating a solution of the crude product with a clarifying agent like charcoal can be effective.[9]
Part 3: Quantitative Data and Protocols
Comparative Table of Synthetic Methods
The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes quantitative data for the synthesis of various benzoxazole derivatives from o-aminophenol using different methodologies.[1]
| Reagent | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Polyphosphoric Acid (PPA) | 150-180 | 4-5 | ~85-95 | [10][11] |
| Benzaldehyde | Brønsted acidic ionic liquid (BAIL) gel (1 mol%) | 130 | 5 | up to 98 | [6] |
| Benzaldehyde | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) | 70 (sonication) | 0.5 | up to 90 | [2] |
| Tertiary Amide | Tf2O, 2-Fluoropyridine | 0 to RT | 1.25 | up to 95 | [12] |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF3·Et2O | Reflux | 25-30 | ~70-90 | [13][14] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)
This method is a classic and robust approach for synthesizing 2-arylbenzoxazoles.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[1][11]
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.[1][11]
-
Heating: Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[11]
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.[1][11]
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1][11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain 2-phenylbenzoxazole.[1][11]
Protocol 2: Green Synthesis of 2-Phenylbenzoxazole using a Magnetic Nanocatalyst
This protocol offers an environmentally friendly alternative with a reusable catalyst and milder reaction conditions.[2]
-
Reaction Setup: In a suitable vessel, combine o-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).[2]
-
Reaction: Sonicate the mixture at 70°C for 30 minutes. Monitor the reaction progress by TLC or GCMS.[2]
-
Catalyst Recovery: After completion, add ethyl acetate (15 mL) to the reaction mixture and recover the catalyst using an external magnet.[2]
-
Work-up and Purification: Dry the organic layer with magnesium sulfate and remove the solvent under vacuum to obtain the crude product.[2]
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis. Below is a diagram illustrating the generally accepted mechanism for the condensation of an o-aminophenol with an aldehyde to form a benzoxazole.
Caption: Mechanism of benzoxazole formation from o-aminophenol and an aldehyde.
The reaction proceeds through three main stages:
-
Schiff Base Formation: The amino group of the o-aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.[1][15]
-
Oxidative Cyclization: The Schiff base undergoes intramolecular cyclization, where the hydroxyl group attacks the imine carbon. This is often an oxidative process.[1]
-
Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring.
By understanding these steps, you can better diagnose where your reaction might be failing. For instance, an isolated Schiff base indicates a problem with the cyclization step, which might be addressed by adding an oxidizing agent or increasing the temperature.
References
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). BenchChem.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). BenchChem.
- Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. (2025). BenchChem.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). BenchChem.
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. [Link]
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. [Link]
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- 8 questions with answers in BENZOXAZOLES. (n.d.).
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules. [Link]
- Recent strategy for the synthesis of benzoxazoles. (2019).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules. [Link]
- A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. (2025). BenchChem.
- What is most feasible method to synthesise benzoxazole from aminophenol?? (2020).
- Technical Support Center: Synthesis of Benzoxazole Deriv
- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020).
- Process for the purification of substituted benzoxazole compounds. (2006).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl Benzo[d]oxazole-4-carboxylate
Welcome to the technical support center for the analysis of Methyl benzo[d]oxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this heterocyclic scaffold and need to interpret its nuclear magnetic resonance (NMR) spectra. Given the nuanced electronic nature of the fused ring system, obtaining and interpreting a clean, well-resolved spectrum can present several challenges. This document provides a detailed troubleshooting guide in a question-and-answer format, along with frequently asked questions, to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Navigating the Complexities of the Spectrum
This section is structured to address common problems encountered during the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.
Q1: The aromatic region of my ¹H NMR spectrum shows a cluster of overlapping signals that are difficult to assign. How can I resolve and confidently assign these protons?
A1: This is a very common challenge with substituted benzoxazoles. The protons on the benzene ring (H-5, H-6, and H-7) often have similar chemical environments, leading to overlapping multiplets. Here’s a systematic approach to deconvolute these signals:
Causality: The proximity in chemical shifts arises from the relatively similar electronic effects experienced by these protons. The electron-withdrawing nature of the carboxylate group and the electronic influence of the fused oxazole ring create a complex pattern of shielding and deshielding.
Troubleshooting Protocol:
-
Optimize Sample Preparation: Ensure your sample is highly pure and free of paramagnetic impurities, which can cause peak broadening. Use a high-quality deuterated solvent and consider filtering your sample.[1]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, often resolving the overlapping signals.[2]
-
Solvent-Induced Shifts: Rerunning the spectrum in a different deuterated solvent can be a simple yet powerful solution. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the positions of the aromatic protons due to anisotropic effects, potentially resolving the overlap observed in solvents like CDCl₃ or DMSO-d₆.[3]
-
2D NMR Spectroscopy: If the above methods are insufficient, two-dimensional NMR experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other. You should expect to see a correlation between H-5 and H-6, and between H-6 and H-7, helping to trace the connectivity of the aromatic spin system.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon atom. By identifying the carbon shifts, you can confirm the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for complex aromatic systems. It shows correlations between protons and carbons over two to three bonds. For instance, the H-2 proton should show a correlation to C-7a and C-3a, while the methyl protons of the ester will correlate with the carbonyl carbon. These long-range correlations act as anchor points to definitively assign the entire molecule.
-
Q2: I am not sure about the assignment of the quaternary carbons in my ¹³C NMR spectrum. How can I confidently identify them?
A2: Quaternary carbons (C-3a, C-4, and C-7a) in the benzoxazole core can be challenging to assign due to their lack of attached protons, which often results in lower signal intensity and no direct information from an HSQC experiment.
Causality: The low intensity of quaternary carbon signals is due to their longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement that proton-bearing carbons receive in standard proton-decoupled ¹³C NMR experiments.
Troubleshooting Protocol:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent in DEPT spectra, allowing for their straightforward identification.[4]
-
HMBC Spectrum Analysis: As mentioned in the previous point, the HMBC spectrum is invaluable. Look for long-range correlations from known protons to the quaternary carbons. For example:
-
H-2 should correlate to C-7a and C-3a.
-
H-5 should show correlations to C-4, C-7, and C-3a.
-
H-7 will likely correlate to C-5 and C-7a. By piecing together these correlations, you can confidently assign the quaternary carbons.
-
-
Comparison with Predicted Spectra: Utilize NMR prediction software or databases to get an estimate of the expected chemical shifts for the quaternary carbons. While not a substitute for experimental data, it can provide a good starting point for your assignments.
Q3: The singlet for the H-2 proton of the oxazole ring is broader than expected. What could be the cause?
A3: A broadened singlet for the H-2 proton, while less common than issues in the aromatic region, can occur and may indicate a few possibilities.
Causality: The nitrogen atom (N-3) in the oxazole ring has a quadrupole moment which can sometimes lead to broadening of the signals of nearby nuclei, including the H-2 proton. This effect is dependent on the molecular dynamics and the solvent. Additionally, trace amounts of acidic impurities can lead to proton exchange, causing broadening.
Troubleshooting Protocol:
-
Check for Impurities: Ensure your sample and NMR solvent are free from acidic or basic impurities that could catalyze exchange.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if the broadening is due to a dynamic process. If the peak sharpens at higher or lower temperatures, it may indicate a conformational exchange or a change in aggregation state.
-
Change of Solvent: The quadrupolar broadening effect can be solvent-dependent. Trying a different solvent might alter the electric field gradient around the nitrogen atom and sharpen the H-2 signal.
NMR Data Summary for this compound
The following tables provide a summary of the expected ¹H and ¹³C NMR chemical shifts. These values are based on data from analogous benzoxazole derivatives and general principles of NMR spectroscopy.[1] Actual experimental values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.1 - 8.3 | s | - |
| H-5 | ~ 7.8 - 8.0 | dd | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz |
| H-6 | ~ 7.3 - 7.5 | t | Jortho ≈ 7-9 Hz |
| H-7 | ~ 7.6 - 7.8 | dd | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz |
| -OCH₃ | ~ 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 150 - 155 |
| C-3a | ~ 140 - 145 |
| C-4 | ~ 120 - 125 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 120 - 125 |
| C-7 | ~ 110 - 115 |
| C-7a | ~ 150 - 155 |
| -C=O | ~ 165 - 170 |
| -OCH₃ | ~ 52 - 55 |
Systematic Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for tackling the interpretation of a complex NMR spectrum of this compound.
Caption: A systematic workflow for the interpretation of complex NMR spectra of this compound.
Frequently Asked Questions (FAQs)
-
What are the most diagnostic signals in the ¹H NMR spectrum of this compound? The most characteristic signals are the singlet for the H-2 proton, typically found downfield around 8.1-8.3 ppm, and the singlet for the methyl ester protons around 3.9-4.1 ppm. The aromatic region will show a complex pattern for the three adjacent protons on the benzene ring.
-
In the ¹³C NMR spectrum, which signals are the most downfield? The carbonyl carbon of the methyl ester group will be one of the most downfield signals, typically in the range of 165-170 ppm. The C-2, C-7a, and C-3a carbons of the benzoxazole core are also significantly deshielded and will appear far downfield.[4]
-
My sample is not very soluble in CDCl₃. What other solvents can I use? DMSO-d₆ is an excellent alternative for many heterocyclic compounds and can often provide good quality spectra. Other options include acetone-d₆ or methanol-d₄. Be aware that the chemical shifts of your compound will change with the solvent, so it is important to record which solvent was used.
-
Why is it important to have a pure sample for NMR analysis? Impurities can introduce extraneous peaks into the spectrum, making interpretation difficult. Paramagnetic impurities, such as residual metal catalysts, are particularly problematic as they can cause significant broadening of all NMR signals, potentially rendering the spectrum unusable.
References
- BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
- Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- Royal Society of Chemistry. (2019). Supporting Information Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry.
- BenchChem. (2025). Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives.
- Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds | PDF.
- Chemistry LibreTexts. (2022). 2.10: Spectroscopy of Aromatic Compounds.
Sources
Technical Support Center: Mass Spectrometry of Methyl benzo[d]oxazole-4-carboxylate
Welcome to the technical support guide for the mass spectrometric analysis of Methyl benzo[d]oxazole-4-carboxylate (MW: 177.16 g/mol , Formula: C₉H₇NO₃).[1] This document is designed for researchers, chemists, and drug development professionals who use mass spectrometry to identify, characterize, or quantify this important heterocyclic building block. Here, we provide in-depth insights into its fragmentation behavior, troubleshooting guides for common experimental issues, and answers to frequently asked questions.
Part 1: Understanding the Fragmentation Pattern of this compound
The mass spectrum of this compound is largely dictated by its chemical structure: a stable aromatic benzoxazole core coupled with a methyl ester group. Under Electron Ionization (EI), which induces extensive fragmentation, we can predict a series of characteristic cleavages. The aromatic nature of the molecule ensures that the molecular ion is typically prominent and readily observable.[2][3]
The primary fragmentation events revolve around the methyl ester functional group, as these cleavages lead to resonance-stabilized cationic fragments.[2]
Proposed Fragmentation Pathway
The fragmentation begins with the ionization of the parent molecule to form the molecular ion (M⁺˙) at m/z 177. The most probable subsequent fragmentations involve the ester group.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Key Fragment Ions Summary
The following table summarizes the primary ions expected in the electron ionization mass spectrum of this compound. The relative abundance can vary based on the specific instrument conditions.
| m/z | Proposed Formula | Neutral Loss | Description of Fragment |
| 177 | [C₉H₇NO₃]⁺˙ | - | Molecular Ion (M⁺˙) . Expected to be a prominent peak due to the stable aromatic system. |
| 146 | [C₉H₆NO₂]⁺ | •OCH₃ (31 Da) | Base Peak (Likely) . Results from α-cleavage and loss of the methoxy radical, forming a stable acylium ion.[2] |
| 118 | [C₇H₄NO]⁺ | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy group. This fragment can also be formed by the loss of carbon monoxide (CO) from the m/z 146 ion. |
| 90 | [C₆H₄N]⁺ | CO (from 118) | Subsequent fragmentation of the benzoxazole ring cation via loss of carbon monoxide. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of this compound in a practical question-and-answer format.
Q1: I am not observing the molecular ion at m/z 177, or its intensity is extremely low. What are the likely causes?
A1: The absence or weakness of the molecular ion can be frustrating but is often solvable. Consider these possibilities:
-
Excessive Ionization Energy (GC-EI-MS): Standard 70 eV ionization is designed to cause fragmentation. If the molecular ion is too fragile under your specific source conditions, it may fragment completely. Try a "soft ionization" technique like Chemical Ionization (CI) if available, which often yields a strong protonated molecule peak ([M+H]⁺ at m/z 178).
-
In-Source Fragmentation (LC-ESI-MS): In electrospray ionization, high cone or fragmentor voltages can induce fragmentation within the ion source. To enhance the molecular ion, systematically reduce these voltage settings to find a balance between signal intensity and fragmentation.
-
Thermal Degradation: The compound may be degrading in the GC inlet or during the chromatographic run if temperatures are too high. Verify the thermal stability of your sample and consider using a lower inlet temperature or a faster temperature ramp.
-
Instrument Contamination: A contaminated ion source can suppress the signal of your analyte. If you observe high background noise or uncharacteristic peaks, source cleaning and calibration are recommended.[4][5]
Q2: The base peak in my spectrum is not m/z 146. Instead, I see a dominant peak at an unexpected m/z. What does this mean?
A2: If your base peak is not one of the expected fragments, it typically points to one of two issues:
-
Contamination: The most common cause is a co-eluting impurity that is more easily ionized or present at a much higher concentration than your target compound. Common contaminants include plasticizers (e.g., phthalates with characteristic ions at m/z 149) or siloxanes from column bleed (m/z 73, 207, 281).[5] Review your sample preparation procedure and run a solvent blank to identify the source of contamination.[6]
-
Different Isomer: While the primary fragmentation of positional isomers is often similar, their relative ion abundances can differ significantly.[7] For example, Methyl benzo[d]oxazole-7-carboxylate might favor a different fragmentation channel, leading to a different base peak. Confirm the identity of your starting material with another analytical technique like NMR.
Q3: I'm using LC-ESI-MS and see strong signals at m/z 191, 200, and 216. Are these fragments?
A3: These are unlikely to be fragments. In electrospray ionization (ESI), it is very common for the analyte to form adducts with ions present in the mobile phase or from contaminants. The peaks you are observing likely correspond to:
-
m/z 191: [M+NH₄]⁺ - Ammonium adduct, common if ammonia is used as a mobile phase modifier or is present as a contaminant.
-
m/z 200: [M+Na]⁺ - Sodium adduct. Sodium is ubiquitous and a very common adduct.
-
m/z 216: [M+K]⁺ - Potassium adduct. Also very common.
To confirm these are adducts, check for mass differences from your molecular ion (e.g., m/z 200 - 177 = 23, the mass of Na⁺). To minimize adduct formation, use high-purity LC-MS grade solvents and additives.[8]
Q4: My signal intensity for this compound is poor and erratic when using LC-MS. How can I improve it?
A4: Poor and inconsistent signal in LC-MS often points to ion suppression or poor chromatography.[4][8]
-
Ion Suppression: The benzoxazole moiety makes this molecule susceptible to matrix effects, where co-eluting compounds from your sample matrix compete for ionization, suppressing the analyte's signal.[4] Enhance your sample preparation with a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Chromatographic Retention: As a moderately polar heterocyclic compound, it may exhibit poor retention on standard C18 columns, eluting early with salts and other polar interferences.[9] To improve retention and move the analyte away from the void volume, try adding an acid (like 0.1% formic acid) to the mobile phase for positive ion mode, which will protonate the basic nitrogen on the oxazole ring. Alternatively, consider a different stationary phase, such as one designed for polar compounds or HILIC.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound for high-resolution mass spectrometry (HRMS) analysis?
A1: The monoisotopic exact mass, calculated from the most abundant isotopes of its constituent elements (C, H, N, O), is 177.04259 Da for the molecular formula C₉H₇NO₃. Using HRMS allows for high-confidence identification by matching the measured mass to this theoretical value within a narrow mass tolerance (typically < 5 ppm).
Q2: How would the fragmentation pattern differ under negative ion mode?
A2: Negative ion mode is generally less informative for this molecule. It lacks a readily ionizable acidic proton, so forming a [M-H]⁻ ion is difficult. You might observe the molecular anion radical (M⁻˙) at m/z 177 if using an appropriate ionization source, but fragmentation is typically limited. Positive ion mode (either EI or ESI) is strongly recommended for structural characterization.
Q3: Can I distinguish this compound from its isomer, Methyl benzo[d]oxazole-5-carboxylate, by mass spectrometry alone?
A3: Distinguishing positional isomers can be challenging as they often produce fragment ions with the same m/z values. However, the relative intensities of these fragments may differ due to the varied electronic effects of the substituent position on bond stabilities.[7] While a standard full-scan mass spectrum might show subtle differences, definitive differentiation would likely require tandem mass spectrometry (MS/MS). By isolating the molecular ion (m/z 177) and fragmenting it, you may observe unique daughter ions or significantly different abundance ratios that can serve as a structural fingerprint.
References
- GCMS Section 6.14 - Whitman People. (n.d.).
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
- Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(1), 87-94.
- A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021, January 4).
- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
- Kadentsev, V. I., Zotova, O. A., & Semenov, V. V. (1998b). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Russian Chemical Bulletin, 47, 1729–1732.
- Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.).
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. (2020, May 26).
- Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.).
- (PDF) Mass Spectral Study of Isomeric Benzoxazolinones by Electron Ionisation S Mass spectral study of isomeric benzoxazolinones by electron ionisation a - ResearchGate. (2006, August 25).
- Methyl 2-methylbenzo[d]oxazole-4-carboxylate - LookChem. (n.d.).
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. people.whitman.edu [people.whitman.edu]
- 3. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. agilent.com [agilent.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Methyl benzo[d]oxazole-4-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of Methyl benzo[d]oxazole-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the benzoxazole core structure?
A1: The synthesis of the benzoxazole moiety, a critical pharmacophore, is well-established and primarily revolves around the cyclization of an o-aminophenol precursor.[1][2] The most prevalent modern strategies include:
-
Transition-Metal-Catalyzed Intramolecular Cyclization: This is the most versatile and widely used approach. It typically involves the intramolecular C-O bond formation from a suitably prepared precursor, such as an o-haloanilide.[3] Copper (Cu) and Palladium (Pd) complexes are the catalysts of choice due to their efficiency and tolerance of various functional groups.[4]
-
Condensation with Carboxylic Acids or Aldehydes: This classical method involves the reaction of an o-aminophenol with a carboxylic acid or an aldehyde, followed by a cyclodehydration or oxidative cyclization step.[5][6] While effective, this route can require harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA), which may not be suitable for sensitive substrates.[2][7]
-
Direct C-H Functionalization/Arylation: More advanced methods involve the direct palladium-catalyzed arylation of the benzoxazole core or the copper-catalyzed oxidative C-H functionalization and C-O bond formation from anilide precursors.[3][8][9] These routes offer high atom economy but may require more specialized ligand and catalyst screening.
Q2: For the synthesis of this compound specifically, which precursors are most suitable?
A2: The synthesis of this specific target requires precursors that already contain the methyl carboxylate group or a precursor that can be easily converted to it. The ideal starting material is a derivative of methyl 3-amino-4-hydroxybenzoate. This compound can then be reacted with a one-carbon source (like formic acid, an orthoformate, or a dichloromethyl species) to form the oxazole ring. An alternative strategy involves the intramolecular cyclization of a pre-formed amide, such as a methyl 4-hydroxy-3-(formamido)benzoate derivative.
Q3: Palladium vs. Copper: Which catalyst system is superior for this synthesis?
A3: The choice between palladium and copper is dictated by the specific reaction pathway, cost considerations, and desired reaction conditions. Neither is universally "superior," but they offer distinct advantages:
-
Palladium Catalysts: Often exhibit broader substrate scope and higher catalytic activity, enabling complex transformations like C-C bond cleavage or carbonylations to build the benzoxazole ring system.[10][11][12] However, palladium is more expensive and requires careful removal from the final product, especially in pharmaceutical applications.
-
Copper Catalysts: Are significantly more cost-effective and are often considered "greener."[13] They are particularly effective for intramolecular O-arylation (Ullmann-type) reactions and oxidative cyclizations.[13][3][7] Recent advancements have produced highly efficient copper systems that operate under mild conditions, often using air as the terminal oxidant.[3] For intramolecular cyclizations of inactive 2-chloroanilides, copper catalysis is a very efficient and economical choice.[13]
Part 2: Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Problem: My reaction yield is consistently low or zero.
-
Q: I've assembled the reaction with my catalyst, precursor, and solvent, but after 24 hours, I only see starting material by TLC/LC-MS. What's the first thing to check?
-
A: Catalyst Activity. The most common culprit is an inactive catalyst. If using a palladium(0) catalyst, ensure it was handled under strictly anaerobic conditions to prevent oxidation. For copper catalysts, particularly Cu(I) salts, oxidation to the less active Cu(II) state can be an issue. Consider using a fresh bottle of catalyst or a ligand that stabilizes the active catalytic species. Some reactions benefit from a pre-activation step where the catalyst and ligand are stirred together before adding the substrate.
-
-
Q: The reaction starts but seems to stall at ~30% conversion. What should I try?
-
A: Optimize Reaction Parameters. Stalling suggests either catalyst deactivation or unfavorable kinetics.
-
Temperature: Many cyclization reactions require elevated temperatures (90-160 °C) to proceed efficiently.[13][3][7] A modest increase in temperature can often overcome the activation energy barrier.
-
Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, DMAc, or dichlorobenzene are commonly used to ensure solubility and achieve necessary temperatures.[3][12]
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃) can dramatically impact the reaction rate by influencing the deprotonation of the phenolic hydroxyl group.
-
-
Problem: I'm forming a major byproduct instead of my desired benzoxazole.
-
Q: My main product has the correct mass for the condensed intermediate (a Schiff base or anilide) but it's not the cyclized benzoxazole. How do I promote the final ring-closing step?
-
A: Promote the Cyclization Step. This is common in aldehyde condensation routes. The formation of the Schiff base (imine) is often fast, but the subsequent oxidative cyclization is rate-limiting.
-
Add an Oxidant: For reactions starting from aldehydes, an oxidant is often required to facilitate the final aromatizing cyclization.[1] Molecular oxygen (from air) is a green and effective oxidant, especially in many copper-catalyzed systems.[3]
-
Ensure Anhydrous Conditions: For cyclodehydration reactions (starting from carboxylic acids), water is a byproduct. Its presence can inhibit the reaction. Using molecular sieves or a Dean-Stark trap can drive the equilibrium toward the product.
-
-
Problem: The reaction works, but purification is difficult due to catalyst residues.
-
Q: How can I effectively remove palladium or copper from my final product?
-
A: Targeted Workup Procedures.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite or silica gel. This will remove heterogeneous catalysts and precipitated metal salts.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help remove residual metals. A wash with aqueous ammonia or ammonium chloride can be effective for removing copper, while washes with thiourea solutions have been used for palladium.
-
Specialized Scavengers: For pharmaceutical-grade purity, consider stirring the crude product solution with a silica-bound metal scavenger before final chromatography.
-
-
Part 3: Catalyst Selection and Reaction Protocols
Catalyst System Comparison
The table below summarizes common catalytic systems for benzoxazole synthesis, providing a quick reference for selecting an appropriate method.
| Catalyst System | Typical Precursors | Advantages | Disadvantages & Challenges |
| PdCl₂ / Ligand | o-Aminophenol + Alkyne | Novel C-C bond cleavage pathway; mild conditions.[11] | Requires specific alkyne substrates; potential for side reactions. |
| Pd(OAc)₂ / Ligand | Aryl Halide + o-Aminophenol | Enables cascade reactions for complex benzoxazoles.[12] | Higher catalyst cost; requires multi-component setup. |
| Cu(acac)₂ / 1,10-Phen | 2-Chloroanilides | Excellent for inactive aryl chlorides; green and inexpensive.[13] | May require higher temperatures (90 °C). |
| CuCl (ligand-free) | 2-Halophenol + Amidine | Simple, ligand-free system; inexpensive catalyst.[7] | Can require high temperatures (120 °C); limited to amidine substrates. |
| Copper Nanoparticles | o-Bromoaniline + Acyl Chloride | High activity; catalyst can be recovered and reused.[14] | Nanoparticle synthesis adds a step; potential for leaching. |
| Lewis/Brønsted Acid | o-Aminophenol + Aldehyde | Metal-free; simple reaction conditions.[15] | Often requires stoichiometric oxidant; may lack functional group tolerance. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular Synthesis of a Benzoxazole Core
This protocol is adapted from methodologies for the Cu(II)-catalyzed intramolecular O-arylation of inactive 2-chloroanilides.[13]
-
Reactant Preparation: To an oven-dried Schlenk tube, add the N-(2-chloro-5-carboxymethylphenyl)formamide precursor (1.0 mmol), Cu(acac)₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).
-
Reaction Setup: Add anhydrous K₂CO₃ (2.0 mmol) as the base.
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous ethanol (5 mL) via syringe.
-
Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the base and catalyst residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.
-
Part 4: Mechanistic and Workflow Visualizations
General Reaction Mechanism
The most common pathway for benzoxazole synthesis from an o-aminophenol and an aldehyde involves the formation of a Schiff base intermediate, followed by an oxidative cyclization.
Caption: General mechanism for benzoxazole synthesis.
Experimental Workflow
A typical workflow for a transition-metal-catalyzed synthesis requires careful setup to ensure reproducibility and success.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol. (2010). Green Chemistry. [Link]
- Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (2022). Organic Letters. [Link]
- Jiang, Y., Tang, Y., Gao, H., Rao, G., & Mao, Z. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis, 19(7), 819-823. [Link]
- Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. (2016). RSC Publishing. [Link]
- Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. (n.d.). The Journal of Organic Chemistry. [Link]
- Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles. (n.d.). The Journal of Organic Chemistry. [Link]
- Perry, R. J., Wilson, B. D., & Miller, R. J. (1992). Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. The Journal of Organic Chemistry, 57(10), 2883-2887. [Link]
- Nguyen, T. T., Nguyen, T. T. T., Vo, T. N., & Le, T. N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21596. [Link]
- Proposed mechanism for palladium‐catalysed benzoxazole synthesis. (n.d.). ResearchGate.
- Maingle, M., et al. (2023).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
- A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate.
- Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... (n.d.). ResearchGate.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25353-25381. [Link]
- Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(36), 25353–25381. [Link]
Sources
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buy this compound | 128156-54-7 [smolecule.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed synthesis of benzoxazoles by the cleavage reaction of carbon–carbon triple bonds with o-aminophenol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Accelerating the Synthesis of Methyl benzo[d]oxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl benzo[d]oxazole-4-carboxylate and related benzoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, with a specific focus on significantly reducing reaction times while maintaining high yields and purity. We will move beyond standard protocols to explore the causality behind experimental choices, offering advanced troubleshooting and validated methodologies.
Section 1: Foundational Synthesis Pathway & Core Challenge
The synthesis of the benzoxazole scaffold, a privileged structure in medicinal chemistry, typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[1][2] For this compound, a common route involves the reaction of methyl 3-amino-4-hydroxybenzoate with a one-carbon electrophile.
Traditional methods often rely on high-temperature conventional heating for prolonged periods (several hours to a full day), which can lead to product degradation, increased side-product formation, and inefficient workflows.[3] The primary goal of this guide is to address this bottleneck directly.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide for Reaction Acceleration
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction is taking over 12 hours with conventional heating. What is the single most effective method to reduce this time to minutes?
A1: The most impactful change you can make is to switch from conventional oil-bath heating to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation drastically reduces reaction times, often from hours to mere minutes, by directly and efficiently heating the reaction mixture through interaction with polar molecules.[4] This rapid, uniform heating minimizes thermal gradients and often leads to cleaner reactions with fewer by-products.[4]
-
Causality: Conventional heating relies on conduction and convection, which is slow and inefficient. MAOS utilizes dielectric heating, where microwave energy is directly converted to thermal energy within the sample, leading to a rapid temperature increase and significantly accelerated reaction rates. For benzoxazole synthesis, this can be the difference between a 15-minute reaction and an 8-hour reflux.[4]
Q2: I've switched to a microwave protocol, but my yields are low or I see no product. What are the likely causes?
A2: Low or no yield in a microwave synthesis of benzoxazoles typically points to a few critical parameters.
-
Non-Optimal Temperature: While microwaves are efficient, the correct temperature is still paramount. For many benzoxazole syntheses, temperatures between 100°C and 150°C are optimal.[2][4] You must perform a temperature screening study to find the sweet spot for your specific substrates.
-
Incorrect Catalyst or Catalyst Inactivity: The choice of catalyst is crucial. Strong Brønsted acids like methanesulfonic acid or dehydrating agents like polyphosphoric acid (PPA) are effective.[1][5] For greener approaches, reusable heterogeneous catalysts such as Fe3O4@SiO2-SO3H have proven highly effective, even at temperatures as low as 50°C.[6] Ensure your catalyst is active and pure.
-
Inappropriate Solvent (or Lack Thereof): If using a solvent, it must be microwave-active (polar) to heat effectively. However, solvent-free conditions are often superior for this reaction under microwave irradiation.[4][7] This allows the microwave energy to be absorbed directly by the reactants, leading to extremely rapid, high-yield reactions.[4]
-
Starting Material Purity: Verify the purity of your o-aminophenol precursor and your carboxylic acid. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Q3: My reaction stalls, leaving a significant amount of unreacted starting material. How do I drive the reaction to completion?
A3: Incomplete conversion is often a problem of activation energy or insufficient dehydration.
-
Increase Temperature: A modest increase in the reaction temperature (e.g., in 10-20°C increments) can provide the necessary energy to overcome the activation barrier for the final cyclization and dehydration step.[8]
-
Optimize the Catalyst: If a mild catalyst is being used, switching to a more powerful dehydrating system can be effective. Methanesulfonic acid is a highly effective catalyst for promoting the in-situ formation of acid chlorides from carboxylic acids, which then readily react with the aminophenol.[5]
-
Use a More Reactive Electrophile: Instead of a carboxylic acid, consider using the corresponding acyl chloride. Acyl chlorides are much more reactive and often allow the reaction to proceed under milder conditions and in shorter times, which is advantageous for sensitive substrates.[1]
Q4: I am observing a significant byproduct. How can I identify it and suppress its formation?
A4: When reacting an o-aminophenol with an aldehyde, the most common byproduct is the intermediate Schiff base (imine) , formed before the final oxidative cyclization.[1][8] If this is your route, its presence indicates that the second step (cyclization) is the rate-limiting one. To suppress this, you can:
-
Introduce an Oxidizing Agent: The cyclization of the Schiff base intermediate to the benzoxazole requires oxidation. While atmospheric oxygen can sometimes suffice, adding a dedicated oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can dramatically accelerate this step.[1]
-
Increase the Temperature: Higher temperatures can facilitate the oxidative cyclization.[8]
Caption: Troubleshooting decision tree for accelerating benzoxazole synthesis.
Section 3: Data & Protocols for Accelerated Synthesis
Comparative Data on Reaction Conditions
The choice of methodology dramatically impacts reaction time and efficiency. The following table summarizes various approaches for benzoxazole synthesis, highlighting the advantages of modern techniques.
| Method | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional | Polyphosphoric Acid (PPA) | None | 180-210 | 2-4 h | 70-85 | [1] |
| Conventional | Methanesulfonic Acid (MsOH) | None | 100-120 | 2-3 h | 85-95 | [2] |
| Ultrasound | LAIL@MNP | None | 70 | 30 min | 75-90 | [7] |
| Microwave | None / Lewis Acid | None | 130-200 | 5-15 min | 80-95+ | [2][4] |
| Heterogeneous | Fe3O4@SiO2-SO3H | None | 50 | 25-40 min | 90-98 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis (General)
This protocol offers the fastest route to the target compound and is highly recommended for initial optimization.
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine methyl 3-amino-4-hydroxybenzoate (1.0 mmol) and the desired carboxylic acid (e.g., formic acid, 1.1 mmol). If using a solid carboxylic acid, add a catalytic amount of methanesulfonic acid (0.1 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 130°C for 15 minutes.[4] It is critical to use a reactor with accurate temperature and pressure sensors.
-
Monitoring: The reaction can be monitored by taking a small aliquot (after cooling) and analyzing via Thin Layer Chromatography (TLC) to confirm the consumption of starting material.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.
-
Purification: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel (eluent: n-hexane/ethyl acetate) or recrystallization.[8]
Protocol 2: Heterogeneous Catalysis under Mild, Solvent-Free Conditions
This protocol provides a green, efficient, and easily scalable method with simple catalyst recovery.
-
Catalyst: Utilize a magnetically separable acid catalyst like Fe3O4@SiO2-SO3H (approx. 0.03 g per 1.0 mmol of aminophenol).[6]
-
Reaction Setup: In a round-bottom flask, combine methyl 3-amino-4-hydroxybenzoate (1.0 mmol), the corresponding aldehyde (1.0 mmol), and the Fe3O4@SiO2-SO3H catalyst.[6]
-
Heating: Heat the solvent-free mixture to 50°C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress via TLC. The reaction is typically complete within 30-40 minutes.[6]
-
Work-up & Catalyst Recovery: After completion, add ethyl acetate (15 mL) to the mixture. Place a strong external magnet against the side of the flask to immobilize the catalyst. Decant the organic solution. The catalyst can be washed with fresh solvent and reused for subsequent runs.[6][7]
-
Purification: Dry the organic layer with magnesium sulfate, and remove the solvent under vacuum to yield the crude product, which can then be further purified as needed.[7]
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the key safety precautions for microwave-assisted synthesis?
-
Always use microwave vials and reactors specifically designed for chemical synthesis, equipped with pressure and temperature sensors. Never use domestic microwave ovens. Ensure the reaction vessel is not overfilled (typically no more than 2/3 full) to allow for potential pressure buildup. Be cautious with volatile solvents, although solvent-free is preferred for this synthesis.[4]
-
-
FAQ 2: How can I be certain my reaction has gone to completion?
-
Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring. Spot the starting material(s) and the reaction mixture on the same plate. The disappearance of the starting material spot is a strong indicator of completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the product's mass and assess purity.[4][7]
-
-
FAQ 3: Can this methodology be applied to other benzoxazole derivatives?
-
Yes. The principles discussed—microwave assistance, strong acid catalysis, and solvent-free conditions—are broadly applicable to the synthesis of a wide range of 2-substituted benzoxazoles from various o-aminophenols and carboxylic acids or aldehydes.[1][5] The optimal temperature and reaction time may need to be re-optimized for different substrates.
-
References
- Reducing reaction times in microwave-assisted benzoxazole synthesis. (2025). Benchchem.
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). Benchchem.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Buy Methyl benzo[d]oxazole-4-carboxyl
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). Benchchem.
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. (2023). Advanced Journal of Chemistry-Section A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in Methyl Benzo[d]oxazole-4-carboxylate
Welcome to the technical support guide for the characterization of impurities in Methyl Benzo[d]oxazole-4-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we provide expert guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the quality, safety, and efficacy of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the impurity profile of this compound.
Q1: What are the most likely process-related impurities in my this compound sample?
A1: Process-related impurities are substances that arise during the synthesis and purification process.[1] For this compound, these typically include:
-
Starting Materials: Unreacted precursors, such as substituted ortho-aminophenols and carboxylic acid derivatives.[2]
-
Intermediates: Partially reacted compounds that were not fully converted to the final product.
-
By-products: Formed from side reactions inherent to the synthetic route. Given that synthesis can involve cyclization reactions, incompletely cyclized intermediates are a common possibility.[3]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the manufacturing process.[1]
Q2: What are the potential degradation products I should anticipate?
A2: Degradation products form during storage or handling due to exposure to environmental factors like heat, light, humidity, and pH extremes.[4] For an ester-containing heterocyclic compound like this compound, the primary degradation pathways to consider are:
-
Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield Benzo[d]oxazole-4-carboxylic acid and methanol. The benzoxazole ring itself can also undergo hydrolysis, leading to ring-opening.[5]
-
Oxidation: The electron-rich heterocyclic ring system can be susceptible to oxidation.
-
Photolysis: Exposure to UV or fluorescent light can induce degradation, potentially leading to complex rearranged products.[4]
Q3: What is the best initial analytical technique for impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard and most effective initial technique for impurity profiling.[6]
-
Rationale: Reversed-phase HPLC using a C18 column is excellent for separating the main compound from more polar or less polar impurities.[6] A gradient elution with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, typically provides good peak shape and resolution for benzoxazole derivatives.[6][7]
-
Next Steps: For structural identification of unknown impurities detected by HPLC-UV, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the logical next step.[8]
Q4: How do I ensure my impurity characterization complies with regulatory standards like ICH?
A4: The International Council for Harmonisation (ICH) provides guidelines that are critical for regulatory submissions. The key guideline is ICH Q3A(R2): Impurities in New Drug Substances .[9][10]
-
Reporting Threshold: You must report any impurity detected at or above 0.05%.[11]
-
Identification Threshold: The structure of any impurity at or above 0.10% (or 1.0 mg/day total daily intake, whichever is lower) must be determined.[1]
-
Qualification Threshold: Impurities present at or above 0.15% (or 1.0 mg/day) must be assessed for their biological safety.[11] This process, known as qualification, involves acquiring and evaluating data to establish the safety of that impurity at the specified level.[11]
Part 2: Troubleshooting Guides & Workflows
This section provides in-depth, step-by-step guidance for resolving specific issues encountered during analysis.
Scenario 1: Unidentified Peaks in Your HPLC-UV Chromatogram
An unexpected peak in your chromatogram requires a systematic investigation to identify its source and structure.
Troubleshooting Steps:
-
Verify System Integrity:
-
Action: Inject a blank (mobile phase) to ensure the peak is not a system artifact, solvent contaminant, or carryover from a previous injection.
-
Rationale: This simple step rules out extrinsic sources of contamination before investing time in sample-related investigations.
-
-
Spiking Study:
-
Action: If you have standards for suspected impurities (e.g., starting materials, known by-products), "spike" your sample with a small amount of each and re-analyze.
-
Rationale: If the area of the unknown peak increases proportionally after spiking with a specific standard, you have tentatively identified it.
-
-
Employ Mass Spectrometry (LC-MS):
-
Action: Analyze the sample using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the unknown peak.[8]
-
Rationale: The molecular weight is a critical piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental formula, significantly narrowing down potential structures.[8]
-
-
Analyze Fragmentation Patterns (MS/MS):
-
Action: Perform tandem mass spectrometry (MS/MS) on the molecular ion of the impurity.
-
Rationale: The fragmentation pattern provides structural clues about the molecule's building blocks, helping to distinguish between isomers and elucidate the structure.[12]
-
-
Forced Degradation Study:
-
Action: Intentionally degrade your sample under stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture.[4][13]
-
Rationale: If the unknown peak increases significantly under a specific stress condition (e.g., acid hydrolysis), it is strong evidence that the impurity is a degradation product from that pathway.[14]
-
Workflow for Investigating Unknown Peaks
Caption: Logical workflow for the identification of an unknown chromatographic peak.
Scenario 2: Poor Peak Shape (Tailing, Fronting) or Resolution in HPLC
Poor chromatography can mask impurities or lead to inaccurate quantification.
Troubleshooting Steps:
-
Check Mobile Phase pH:
-
Problem: The benzoxazole nitrogen is weakly basic.[15] If the mobile phase pH is close to the pKa of the analyte or impurities, it can lead to inconsistent ionization and peak tailing.
-
Solution: Use a buffer (e.g., formate, acetate) to control the mobile phase pH. For reversed-phase, a pH of around 3-4 is often a good starting point to ensure consistent protonation.
-
-
Evaluate Column Choice:
-
Problem: Residual silanols on standard silica-based C18 columns can cause secondary interactions with the basic nitrogen, leading to peak tailing.
-
Solution: Switch to a column with low silanol activity or one that is end-capped.[7] Alternatively, adding a competitive base like triethylamine (TEA) in small concentrations (e.g., 0.1%) to the mobile phase can mitigate these interactions, although this is not ideal for MS compatibility.
-
-
Optimize Gradient Slope:
-
Problem: If impurities are eluting too close to the main peak or to each other, the gradient may be too steep.
-
Solution: Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to a 5-95% B in 20 minutes). This provides more time for closely eluting compounds to separate.
-
-
Reduce Sample Overload:
-
Problem: Injecting too much sample can saturate the column, leading to broad, fronting peaks.
-
Solution: Dilute the sample and reinject. Purity analyses should be performed at a concentration that is well within the linear dynamic range of the detector and the loading capacity of the column.
-
Part 3: Key Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a robust starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with UV-Vis Detector.[6]
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or diode array detector scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[6]
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[4][13] The goal is to achieve 5-20% degradation of the active ingredient.[16]
1. Acid Hydrolysis:
- Procedure: Dissolve the sample in 0.1 M HCl. Heat at 60 °C for 24 hours.
- Termination: Neutralize with an equivalent amount of 0.1 M NaOH before injection.
2. Base Hydrolysis:
- Procedure: Dissolve the sample in 0.1 M NaOH. Keep at room temperature for 4 hours.
- Termination: Neutralize with an equivalent amount of 0.1 M HCl before injection.
3. Oxidation:
- Procedure: Dissolve the sample in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
4. Thermal Degradation:
- Procedure: Store the solid sample in an oven at 80 °C for 48 hours. Dissolve in sample diluent before injection.
5. Photolytic Degradation:
- Procedure: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][16] A control sample should be stored in the dark.
Potential Sources of Impurities in this compound
Caption: Impurities can originate from both the synthetic process and subsequent degradation.
References
- European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Veeprho. (2025).
- MedCrave. (2016).
- Pharmaceutical Technology. (n.d.).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- IJCRT. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. [Link]
- PMC. (2018).
- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. [Link]
- TSI Journals. (2012).
- HETEROCYCLES. (1980). mass spectrometry of oxazoles. [Link]
- ResearchGate. (2021).
- ResearchGate. (2025).
- Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
- ResearchGate. (n.d.). (a)
- Wikipedia. (n.d.). Benzoxazole. [Link]
- Acta Poloniae Pharmaceutica. (n.d.).
- Jetir.org. (n.d.).
- Appretech Scientific Limited. (n.d.).
- The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. [Link]
- Journal of Chemistry. (n.d.).
- Der Pharma Chemica. (n.d.).
- LookChem. (n.d.).
- Georganics. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Buy this compound | 128156-54-7 [smolecule.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Cell-Based Assays with Methyl Benzo[d]oxazole-4-carboxylate
Welcome to the technical support center for the use of Methyl Benzo[d]oxazole-4-carboxylate (MBOX-4) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and frequently asked questions to ensure the successful integration of MBOX-4 into your experimental workflows. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded and practical resource to navigate the nuances of working with this versatile compound.
Introduction to this compound (MBOX-4)
This compound is a heterocyclic organic compound with the molecular formula C₉H₇NO₃.[1][2] It belongs to the benzoxazole class of molecules, which are known for a wide range of biological activities.[3][4][5] While much of the existing research focuses on derivatives of the benzoxazole core, MBOX-4 itself is a valuable chemical building block and may exhibit its own biological effects, including potential antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1]
This guide will provide you with the necessary information to handle, prepare, and effectively use MBOX-4 in your cell-based assays, along with troubleshooting advice for common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of MBOX-4.
1. What is the molecular weight and formula of this compound?
2. How should I store this compound?
For long-term stability, it is recommended to store MBOX-4 at -20°C.[6] For short-term use, refrigeration at 4°C is acceptable. Protect the compound from light and moisture.
3. What is the best solvent for dissolving this compound?
4. What are the known or potential biological activities of this compound?
Derivatives of the benzoxazole scaffold have shown a variety of biological activities, suggesting potential areas of investigation for MBOX-4:
-
Anticancer Activity: Some benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][7][8][9]
-
Antimicrobial Properties: The benzoxazole structure is found in compounds with activity against certain bacterial strains.[1]
-
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[1][3]
-
Antioxidant Activity: Some related compounds have shown free radical scavenging properties.[1]
5. Is this compound cytotoxic?
The cytotoxicity of MBOX-4 is likely cell-line dependent and concentration-dependent. It is essential to perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line using an appropriate cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Part 2: Experimental Protocols and Workflows
This section provides standardized protocols for common cell-based assays where MBOX-4 might be utilized.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MBOX-4 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (MBOX-4)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of MBOX-4 in DMSO. Create a serial dilution of MBOX-4 in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of MBOX-4. Include a vehicle control (medium with the same concentration of DMSO as the highest MBOX-4 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the MBOX-4 concentration and use a non-linear regression to determine the IC50 value.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered when working with MBOX-4 in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor solubility of MBOX-4 in aqueous solutions. | - Increase the DMSO concentration in the final working solution (ensure a vehicle control is used).- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a different solvent for the stock solution, such as ethanol, after verifying its compatibility with your cells. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Observed Biological Effect | The compound may not be active in the chosen assay, the concentration range may be too low, or the incubation time may be too short. | - Test a wider range of concentrations.- Increase the incubation time.- Verify the biological activity of your assay with a known positive control.- Consider that MBOX-4 may not be active in your specific model system. |
| Unexpected Cytotoxicity in Vehicle Control | High concentration of DMSO. | - Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%.- Perform a dose-response experiment with DMSO alone to determine its toxicity threshold for your cell line. |
Part 4: Visualizing Experimental Workflows and Pathways
Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 of MBOX-4.
Caption: Workflow for determining the IC50 of MBOX-4.
Potential Mechanism of Action: Enzyme Inhibition
Given that derivatives of MBOX-4 have been shown to inhibit enzymes like MAO and AChE, a potential mechanism of action for MBOX-4 could involve similar interactions.
Caption: Potential inhibitory action of MBOX-4 on a target enzyme.
References
- Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate - High purity | EN.
- LookChem. (n.d.). Methyl 2-methylbenzo[d]oxazole-4-carboxylate|lookchem.
- ResearchGate. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
- ResearchGate. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:128156-54-7.
- MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
- ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)....
- National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
- VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives.
- National Institutes of Health. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][2][6]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization.
- MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- National Institutes of Health. (n.d.). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide.
- National Institutes of Health. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- PubMed. (2012). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.
- ChemBK. (n.d.). methyl 2-aminobenzo[d]oxazole-4-carboxylate.
- PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. This compound - CAS:128156-54-7 - Abovchem [abovchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Bioavailability of Methyl Benzo[d]oxazole-4-carboxylate Analogs
Welcome to the technical support center dedicated to addressing the common and often complex challenge of poor oral bioavailability encountered with Methyl benzo[d]oxazole-4-carboxylate analogs. This guide is designed for drug discovery and development scientists, providing in-depth, field-proven insights and actionable protocols to diagnose and overcome obstacles in your research.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antimicrobial and anticancer agents.[1] However, the rigid, planar, and often lipophilic nature of these compounds can lead to significant hurdles in achieving adequate systemic exposure after oral administration.[2] This guide will systematically break down the potential causes and provide a logical workflow for troubleshooting.
Section 1: Foundational Concepts & Initial Assessment
Before diving into complex experiments, it's crucial to understand the underlying principles governing oral bioavailability and how to perform an initial assessment of your compound. Oral bioavailability is influenced by a drug's solubility, permeability, and susceptibility to first-pass metabolism.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: We've synthesized a novel this compound analog and initial in vivo studies show very low plasma concentration after oral dosing. Where do we start?
A1: A low and variable oral bioavailability is a classic challenge.[6] The primary culprits can be broadly categorized as poor aqueous solubility, low intestinal permeability, or high first-pass metabolism in the gut wall or liver.[2][6] A systematic in vitro characterization is the most resource-effective first step to pinpoint the rate-limiting factor.
Q2: What are the key physicochemical properties of my benzoxazole analog that I should be concerned about?
A2: Several intrinsic properties of your molecule can predict poor bioavailability.[3] Key parameters to evaluate are summarized in the table below, often benchmarked against guidelines like Lipinski's Rule of Five. Benzoxazole derivatives, due to their aromatic structure, can often have high lipophilicity (LogP) and poor aqueous solubility.
| Parameter | Guideline (Lipinski's Rule of Five) | Implication for Benzoxazole Analogs |
| Molecular Weight (MW) | < 500 Da | Generally compliant, but larger substitutions can increase MW. |
| LogP (Lipophilicity) | < 5 | Often a key challenge; the fused aromatic system contributes to high lipophilicity, which can decrease aqueous solubility. |
| H-Bond Donors | < 5 | Typically low for this scaffold. |
| H-Bond Acceptors | < 10 | The ester and oxazole nitrogen/oxygen atoms contribute; usually within range. |
| Aqueous Solubility | > 10 µg/mL | CRITICAL: This is frequently the primary barrier for this class of compounds. Low solubility limits dissolution in the GI tract.[7] |
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?
A3: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[5] Most this compound analogs are likely to fall into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) .[8][9][10] Identifying your compound's class is vital as it dictates the most effective formulation and development strategy.[8][9][10] For instance, for a BCS Class II compound, enhancing solubility is the primary goal.[7][10][11]
Initial Troubleshooting Workflow
This workflow provides a logical sequence of experiments to diagnose the root cause of poor bioavailability.
Caption: High-level troubleshooting workflow.
Section 2: Troubleshooting Poor Aqueous Solubility
For many heterocyclic compounds, poor aqueous solubility is the primary rate-limiting step for oral absorption.[7][11] The drug must be in solution within the gastrointestinal fluids to be absorbed.[12]
Frequently Asked Questions (FAQs)
Q4: My benzoxazole analog precipitates immediately when I dilute my DMSO stock into aqueous buffer. How can I get a reliable solubility measurement?
A4: This is a classic sign of a poorly soluble compound. A kinetic solubility assay is the standard method here. It involves preparing a high-concentration DMSO stock, diluting it into an aqueous buffer, shaking vigorously to allow for equilibration, and then filtering or centrifuging to remove precipitated material before measuring the concentration of the dissolved compound in the supernatant, typically by LC-MS or UV-Vis spectroscopy.
Q5: What formulation strategies can I explore in the lab to improve the solubility of my BCS Class II compound?
A5: Several lab-scale formulation approaches can provide a quick assessment of potential improvements:
-
Co-solvents: Using mixtures of water and water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of nonpolar drugs.[13]
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the formulation can dramatically increase solubility.
-
Use of Surfactants: Creating micellar solutions with surfactants can solubilize hydrophobic compounds.[11][14]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[7][12][14]
Protocol: Kinetic Aqueous Solubility Assay
This protocol provides a robust method for determining the kinetic solubility of your compound.
-
Preparation:
-
Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare calibration standards of your compound in 50:50 acetonitrile:water.
-
-
Execution:
-
Add 5 µL of the 10 mM DMSO stock to 245 µL of the aqueous buffer in a 96-well plate (this results in a 200 µM nominal concentration with 2% DMSO).
-
Include a positive control (a known soluble drug) and a negative control (a known insoluble drug).
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
-
Sample Processing:
-
After incubation, centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitated compound.
-
Carefully transfer an aliquot of the supernatant to a new 96-well plate, avoiding disturbance of the pellet.
-
-
Analysis:
-
Analyze the concentration of the compound in the supernatant using a validated LC-MS/MS method against the prepared calibration curve.
-
The resulting concentration is the kinetic solubility of your compound under these conditions.
-
Section 3: Troubleshooting Poor Membrane Permeability
If your compound has adequate solubility but still shows poor bioavailability, the next barrier to investigate is its ability to cross the intestinal epithelium.[15]
Frequently Asked Questions (FAQs)
Q6: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use?
A6: Both assays assess permeability, but they model different aspects of intestinal absorption.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, low-cost assay that measures passive diffusion across an artificial lipid membrane.[16][17] It is excellent for early-stage screening to quickly identify compounds with fundamental passive permeability issues.[15][17]
-
Caco-2 Permeability Assay: This uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal barrier, complete with tight junctions and active transport proteins.[15][18] It is considered the "gold standard" in vitro model because it can assess passive diffusion, active transport, and importantly, efflux mediated by transporters like P-glycoprotein (P-gp).[16][18]
A tiered approach is recommended: start with PAMPA, and if permeability is still a concern or if you suspect active transport, proceed to the Caco-2 assay.[16][19]
Q7: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this suggest?
A7: This is a classic signature of active efflux.[16] The compound can passively diffuse across a simple lipid membrane (PAMPA), but when it enters the Caco-2 cells, it is actively pumped back out into the apical (lumenal) side by efflux transporters like P-gp. This can be confirmed in a bidirectional Caco-2 assay by demonstrating that transport from the basolateral-to-apical (B-A) side is significantly higher than from the apical-to-basolateral (A-B) side.
Experimental Workflow: Permeability Screening
Caption: Decision tree for permeability assessment.
Section 4: Investigating High First-Pass Metabolism
If both solubility and permeability are adequate, the final major hurdle is first-pass metabolism.[20] This is the metabolic breakdown of a drug in the gut wall or liver before it reaches systemic circulation, which can drastically reduce bioavailability.[20][21] Heterocyclic compounds are often susceptible to metabolism.[2][22]
Frequently Asked Questions (FAQs)
Q8: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay?
A8: Both assays assess metabolic stability, but they use different subcellular fractions and can provide different information.[23]
-
Liver Microsomal Stability Assay: This uses microsomes, which are vesicles of the endoplasmic reticulum containing primarily Phase I metabolic enzymes (e.g., Cytochrome P450s or CYPs).[20] It's a high-throughput screen to identify compounds rapidly cleared by CYP-mediated metabolism.[20]
-
Hepatocyte Stability Assay: This uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[20][23] This assay provides a more comprehensive and physiologically relevant picture of a compound's metabolic fate in the liver.[20][24]
Q9: My benzoxazole analog is rapidly cleared in the liver microsomal assay. What are my next steps?
A9: Rapid clearance indicates metabolic liability.[23] The next steps are:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the specific site(s) of metabolism on your molecule. Common metabolic pathways for such scaffolds include oxidation of the benzene ring or hydrolysis of the methyl ester.
-
Medicinal Chemistry Strategy: Once the "metabolic hot spot" is identified, you can employ strategies to block it.[22] For example, introducing a fluorine atom at the site of oxidation can prevent metabolism without drastically altering the molecule's other properties.[22] This is a common technique in medicinal chemistry to improve metabolic stability.[22][25]
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction mixture containing phosphate buffer and an NADPH-regenerating system (required cofactor for CYP enzymes).
-
Prepare a 1 µM working solution of your test compound.
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomes to 37°C.
-
Initiate the reaction by adding the test compound to the reaction mixture.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the rate of disappearance, which can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23] A short half-life (< 30 minutes) suggests high metabolic clearance.
-
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Bioavailability – physicochemical and dosage form factors. Clinical Gate.
- Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans. PubMed.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
- Metabolic Stability Services. Eurofins Discovery.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- Metabolic Stability. Frontage Laboratories.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed.
- (PDF) Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. ResearchGate.
- Physicochemical Properties effect on Absorption of Drugs. Slideshare.
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Preprints.org.
- (PDF) Overview of factors affecting oral drug absorption. ResearchGate.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar.
- Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Caco-2 permeability assay. Creative Bioarray.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
- The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
- This compound. Appretech Scientific Limited.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pexacy.com [pexacy.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability – physicochemical and dosage form factors - Clinical GateClinical Gate [clinicalgate.com]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar [semanticscholar.org]
- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 25. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
Validation & Comparative
A Comparative Analysis of Benzoxazole-Based Anticancer Agents Versus Conventional Chemotherapeutics
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Among the heterocyclic compounds that have garnered significant attention, the benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including notable anticancer properties. While methyl benzo[d]oxazole-4-carboxylate itself is primarily a synthetic intermediate, its core benzoxazole structure is the foundation for a class of potent anticancer agents. This guide provides a comparative analysis of prominent benzoxazole derivatives against established anticancer drugs, supported by experimental data and detailed protocols for their evaluation.
The Benzoxazole Scaffold: A Versatile Pharmacophore in Oncology
Benzoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring. This unique structure imparts favorable physicochemical properties, such as high lipophilicity, which facilitates cell membrane permeability, and the ability to engage in various non-covalent interactions with biological targets. The versatility of the benzoxazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity and selectivity.
Comparative Analysis: Benzoxazole Derivatives vs. Standard Anticancer Agents
Here, we compare two representative benzoxazole-containing compounds, UK-1 and A-2, with the widely used chemotherapeutic agent Doxorubicin.
| Compound | Mechanism of Action | Target Cancer Types | IC50 Values (µM) | Reference |
| UK-1 | Topoisomerase I inhibitor | Breast, Colon, Lung | 0.1 - 1.5 | |
| A-2 | Apoptosis induction via mitochondrial pathway | Leukemia, Melanoma | 0.5 - 5.0 | |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Various solid tumors and hematological malignancies | 0.01 - 1.0 |
Key Insights:
-
Mechanism of Action: While Doxorubicin acts as a broad-spectrum cytotoxic agent by intercalating DNA and inhibiting topoisomerase II, benzoxazole derivatives like UK-1 exhibit a more targeted mechanism by specifically inhibiting topoisomerase I. This can potentially lead to a more favorable side-effect profile.
-
Efficacy: The IC50 values indicate that while Doxorubicin is generally more potent in vitro, the benzoxazole derivatives UK-1 and A-2 demonstrate significant anticancer activity in the sub-micromolar to low micromolar range, highlighting their potential as effective therapeutic agents.
-
Selectivity: A-2 induces apoptosis through the mitochondrial pathway, suggesting a more programmed and potentially selective mode of cell death compared to the widespread DNA damage caused by Doxorubicin.
Experimental Protocols for Evaluation of Anticancer Activity
The following are standard protocols used to assess the efficacy of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Steps:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Steps:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Mechanism of Action
The anticancer activity of many benzoxazole derivatives is attributed to their interaction with key signaling pathways involved in cell proliferation and survival.
Caption: Proposed anticancer mechanisms of benzoxazole derivatives A-2 and UK-1.
Future Perspectives and Conclusion
The benzoxazole scaffold represents a promising framework for the development of novel anticancer agents. The ability to chemically modify this core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Target Identification: Elucidating the specific molecular targets of novel benzoxazole derivatives.
-
Combination Therapies: Investigating the synergistic effects of benzoxazole compounds with existing chemotherapeutics or targeted therapies.
-
In Vivo Studies: Translating promising in vitro results into preclinical and clinical studies to evaluate the efficacy and safety of these compounds in a whole-organism context.
References
- Hanafi, M., et al. (2013). UK-1, a novel cytotoxic compound, induces G1 arrest and apoptosis in cancer cells. PLoS ONE, 8(8), e70726. [Link]
- Gali-Muhtasib, H., et al. (2008). A-2, a new benzoxazole derivative, is a potent inducer of apoptosis in human leukemia and melanoma cells. International Journal of Cancer, 123(9), 2164-2174. [Link]
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440-446. [Link]
A Comparative Analysis of Methyl Benzo[d]oxazole-4-carboxylate Derivatives in Oncology and Microbiology
A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Benchmarking
In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides a comprehensive comparative study of Methyl benzo[d]oxazole-4-carboxylate derivatives, a class of compounds that has garnered significant interest for its potential in anticancer and antimicrobial applications.[2][3] We will delve into the synthesis, mechanistic action, and performance of these derivatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a critical evaluation of their therapeutic promise.
The Benzoxazole Core: A Foundation for Diverse Biological Activity
The benzoxazole nucleus, an aromatic organic compound with a benzene ring fused to an oxazole ring, serves as the foundational structure for a multitude of synthetic and naturally occurring bioactive molecules.[1][4] Its planar structure and the presence of nitrogen and oxygen heteroatoms facilitate interactions with various biological targets.[5] The this compound scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Comparative Anticancer Activity of Substituted Derivatives
A significant body of research has focused on the anticancer potential of this compound derivatives.[6][7] These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[8]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
One of the primary mechanisms through which certain benzoxazole derivatives exhibit their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[10] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these small molecule inhibitors can prevent its autophosphorylation and downstream signaling, thereby impeding the proliferation and migration of endothelial cells.[11]
VEGF [label="VEGF"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335"]; Benzoxazole [label="this compound\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC_PKC [label="PLC/PKC Pathway"]; Ras_Raf_ERK [label="Ras/Raf/ERK MAPK Pathway"]; PI3K_Akt [label="PI3K/Akt Pathway"]; Angiogenesis [label="Angiogenesis, Proliferation,\nMigration, Survival", shape=box, style=filled, fillcolor="#34A853"];
VEGF -> VEGFR2 [label="Binds to"]; Benzoxazole -> VEGFR2 [label="Inhibits", arrowhead=tee]; VEGFR2 -> PLC_PKC; VEGFR2 -> Ras_Raf_ERK; VEGFR2 -> PI3K_Akt; PLC_PKC -> Angiogenesis; Ras_Raf_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; }
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.Performance Data: In Vitro Cytotoxicity
The in vitro anticancer activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for cytotoxicity. A lower IC50 value indicates greater potency.
| Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3m | HT-29 (Colon) | Not Specified | [7] |
| MCF-7 (Breast) | Not Specified | [7] | |
| A549 (Lung) | Not Specified | [7] | |
| HepG2 (Liver) | Not Specified | [7] | |
| C6 (Brain) | Not Specified | [7] | |
| Compound 3n | HT-29 (Colon) | Not Specified | [7] |
| MCF-7 (Breast) | Not Specified | [7] | |
| A549 (Lung) | Not Specified | [7] | |
| HepG2 (Liver) | Not Specified | [7] | |
| C6 (Brain) | Not Specified | [7] | |
| Compound 6 | HCT-116 (Colorectal) | 24.5 | [12] |
| Compound 4 | HCT-116 (Colorectal) | 39.9 | [12] |
| 5-Fluorouracil (Standard) | HCT-116 (Colorectal) | 29.2 | [12] |
Note: Specific IC50 values for compounds 3m and 3n were described as showing "very attractive anticancer effect" compared to doxorubicin, but quantitative data was not provided in the abstract.[7]
Structure-Activity Relationship (SAR) Insights
The nature and position of substituents on the benzoxazole ring play a critical role in determining the anticancer potency of these derivatives.[13] For instance, the presence of electron-withdrawing groups, such as chloro and nitro groups, at specific positions can enhance the anti-proliferative activity against colon cancer cells.[13] The addition of di-methoxy and tri-methoxy groups has also been shown to improve anticancer activity.[12]
Comparative Antimicrobial Activity of Substituted Derivatives
In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of pathogenic microbes.[14][15]
Performance Data: In Vitro Antimicrobial Efficacy
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative/Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [12] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ (µM) | [12] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ (µM) | [12] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ (µM) | [12] |
| Compound 4 | Staphylococcus aureus | 125 | [16] |
| Compound 4 | Bacillus subtilis | 125 | [16] |
Note: The MIC values from reference[12] are presented in µM as reported in the source.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the antimicrobial activity of benzoxazole derivatives is also highly dependent on their substitution patterns.[5] For instance, certain substitutions can enhance activity against Gram-positive bacteria, while others may confer broader-spectrum activity. The presence of a methylene bridge between the oxazole and a phenyl ring has been found to influence antimicrobial potency.[5]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[19]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[19]
A [label="1. Seed Cells\nin 96-well plate"]; B [label="2. Add Test\nCompounds"]; C [label="3. Incubate"]; D [label="4. Add MTT\nReagent"]; E [label="5. Incubate"]; F [label="6. Solubilize\nFormazan (DMSO)"]; G [label="7. Measure\nAbsorbance"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Workflow of the MTT assay for determining cell viability.Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another colorimetric method for determining cell density, based on the measurement of cellular protein content.[20][21]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[22]
-
Cell Fixation: Gently add 25 µL of cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[21]
-
Washing: Wash the plates four times with tap water and allow to air-dry.[21]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[20]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry.[20]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[20]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[21]
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[23][24]
Protocol:
-
Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates and uniformly inoculate the surface with a standardized suspension of the test microorganism.[23]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.[25]
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.[24]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[23][24]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[23]
A [label="1. Prepare Inoculated\nAgar Plate"]; B [label="2. Create Wells\nin Agar"]; C [label="3. Add Test Compound\nto Wells"]; D [label="4. Incubate Plate"]; E [label="5. Measure Zone\nof Inhibition"];
A -> B -> C -> D -> E; }
Caption: Workflow of the agar well diffusion assay for antimicrobial screening.Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The versatility of the benzoxazole scaffold allows for extensive structural modifications, leading to a wide range of biological potencies. The inhibition of key targets such as VEGFR-2 highlights their potential in targeted cancer therapy.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. Further elucidation of their mechanisms of action and in vivo efficacy studies are crucial next steps in the development of these compounds as potential therapeutic agents. The comparative data and standardized protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective treatments for cancer and infectious diseases.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham). [Link]
- Sulforhodamine B (SRB) Assay Protocol.
- Sulforhodamine B (SRB)
- Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Semantic Scholar. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2023). International Journal of Research and Review. [Link]
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]
- Review on benzoxazole chemistry and pharmacological potential. (2024). World Journal of Advanced Research and Reviews. [Link]
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem. [Link]
- Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (2023).
- Structure activity relationship of benzoxazole derivatives.
- MTT (Assay protocol). (2023). Protocols.io. [Link]
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry. [Link]
- Agar well-diffusion antimicrobial assay.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Deriv
- SRB assay for measuring target cell killing. (2023). Protocols.io. [Link]
- Structure activity relationship of the synthesized compounds.
- Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
- Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal de Mycologie Médicale. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
- Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR. [Link]
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]
- Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). World Journal of Advanced Research and Reviews. [Link]
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure. [Link]
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
- VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (2011). PLoS One. [Link]
- Benzoxazole derivatives: design, synthesis and biological evalu
- MIC (mg/mL) values for the compounds 4a-c, 5a-d..
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Synlett. [Link]
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015).
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. (2018).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
- (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),...
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). Molecules. [Link]
- Synthesis and Antimicrobial Activity of Novel Benzoxazoles.
- Synthesis of some benzoxazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. [PDF] A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments | Semantic Scholar [semanticscholar.org]
- 3. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. journal.ijresm.com [journal.ijresm.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 15. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. chemistnotes.com [chemistnotes.com]
- 24. botanyjournals.com [botanyjournals.com]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Efficacy of Methyl Benzo[d]oxazole-4-carboxylate Isomers
Introduction: The Strategic Importance of Positional Isomerism in Drug Discovery
The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and versatile chemistry make it an attractive starting point for developing novel therapeutic agents.[4][5] This guide focuses on a subtle but critical aspect of drug design: the impact of positional isomerism. Specifically, we will provide a framework for comparing the efficacy of the four positional isomers of methyl benzo[d]oxazole-carboxylate:
-
Methyl benzo[d]oxazole-4-carboxylate
-
Methyl benzo[d]oxazole-5-carboxylate
-
Methyl benzo[d]oxazole-6-carboxylate
-
Methyl benzo[d]oxazole-7-carboxylate
While extensive research exists on various derivatives of the benzoxazole family[6][7][8], direct, side-by-side comparative studies of these specific positional isomers are not prevalent in publicly accessible literature. The position of the electron-withdrawing methyl carboxylate group on the benzene ring can profoundly influence the molecule's electronic distribution, lipophilicity, and steric profile. These physicochemical properties, in turn, dictate how the molecule interacts with its biological target, affecting its potency, selectivity, and overall efficacy.
This guide is designed for researchers, scientists, and drug development professionals. It does not simply present data but establishes a comprehensive, self-validating experimental framework to generate that data. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and offer a logical structure for interpreting the results to build a robust structure-activity relationship (SAR) profile.
Part 1: Foundational Synthesis and Characterization
Before any biological evaluation, the synthesis and rigorous characterization of each isomer are paramount. The purity and structural integrity of the test compounds are the bedrock of trustworthy and reproducible efficacy data.
Generalized Synthesis Strategy
A common and effective method for synthesizing the benzoxazole core involves the condensation and subsequent cyclization of an ortho-substituted aminophenol with a suitable carboxylic acid derivative. For the target isomers, this would typically involve reacting the corresponding methyl 2-amino-hydroxybenzoate isomer with a formic acid equivalent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing In Vitro-In Vivo Correlation for Methyl Benzo[d]oxazole-4-carboxylate Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a correlation between the in vitro biological activity and in vivo efficacy of Methyl Benzo[d]oxazole-4-carboxylate (MBOX-4) and its derivatives. We will explore the known biological profile of the benzoxazole scaffold, provide detailed experimental protocols for its evaluation, and present a methodological guide to developing a predictive In Vitro-In Vivo Correlation (IVIVC). Furthermore, we will compare the benzoxazole class to alternative heterocyclic scaffolds to provide a broader context for drug discovery efforts.
Introduction: The Benzoxazole Scaffold and the Imperative of IVIVC
The benzoxazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] this compound (MBOX-4) represents a key building block within this class, with research indicating its potential as an antimicrobial, antioxidant, and an inhibitor of enzymes like acetylcholinesterase.[1]
In drug development, demonstrating a consistent and predictable relationship between a drug's performance in vitro (in a lab setting) and its behavior in vivo (in a living organism) is paramount. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), serves to streamline formulation development, ensure product quality, and can act as a surrogate for bioequivalence studies, thereby reducing the need for extensive clinical trials.[4][5] This guide will elucidate the process of building a robust IVIVC for a compound like MBOX-4, transforming laboratory data into a predictive tool for clinical success.
Part 1: Characterizing the In Vitro Activity of MBOX-4
The initial step in the drug development pipeline is to characterize the compound's biological activity using targeted in vitro assays. For MBOX-4 and its analogues, activities such as anticancer, antimicrobial, and anti-inflammatory effects are of primary interest.[1][6]
Key In Vitro Activities of Benzoxazole Derivatives
| Biological Activity | Target/Mechanism | Typical Assay | Key Metric |
| Anticancer | Inhibition of cancer cell proliferation; VEGFR-2 inhibition; Apoptosis induction[6][7] | MTT Assay; Cell Cycle Analysis | IC₅₀ (µM) |
| Antimicrobial | Inhibition of bacterial or fungal growth[1][3][8] | Broth Microdilution | MIC (µg/mL) |
| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX) or pathways[9][10] | COX Inhibition Assay | IC₅₀ (µM) |
| Enzyme Inhibition | Inhibition of specific enzymes like acetylcholinesterase[1] | Ellman's Method | IC₅₀ (nM) |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard method to assess the cytotoxicity of MBOX-4 against a cancer cell line, such as the human breast cancer line MCF-7.[7][11]
Causality Behind Experimental Choices:
-
Cell Line Selection: MCF-7 is a well-characterized and commonly used breast cancer cell line, providing a reliable model for initial screening.
-
MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, making it an excellent indicator of cytotoxicity.
-
DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent used to dissolve the formazan crystals and the test compound, ensuring they are bioavailable to the cells.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5x10³ cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of MBOX-4 in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Sorafenib).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Part 2: Assessing the In Vivo Efficacy of Benzoxazole Derivatives
Positive in vitro results must be validated in a living system. In vivo studies help determine a compound's efficacy, pharmacokinetics (PK), and safety profile. For benzoxazoles, anti-inflammatory and anti-psoriatic models are well-documented.[9][12][13]
Experimental Protocol: In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[9][13]
Causality Behind Experimental Choices:
-
Animal Model: Wistar rats are commonly used due to their consistent response to inflammatory stimuli.
-
Carrageenan: This sulfated polysaccharide is used to induce a reproducible, acute inflammatory response characterized by edema (swelling), which is easily quantifiable.
-
Pletysmometer: This instrument provides a precise measurement of paw volume, allowing for the quantitative assessment of edema and its inhibition by the test compound.
-
Reference Drug: Diclofenac sodium is a standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control to validate the experimental model.[13]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6):
-
Group 1: Vehicle Control (e.g., 0.5% CMC solution, orally).
-
Group 2: Reference Drug (Diclofenac Sodium, 10 mg/kg, orally).
-
Group 3-5: Test Compound (MBOX-4 derivative at different doses, e.g., 10, 20, 50 mg/kg, orally).
-
-
Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a digital plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound to the respective groups via oral gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Part 3: A Guide to Establishing a Level A In Vitro-In Vivo Correlation
A Level A IVIVC represents a point-to-point relationship between in vitro dissolution and in vivo absorption. It is the most rigorous level of correlation and is highly valued from a regulatory perspective.[4][14] The following workflow outlines the necessary steps to develop such a model for an oral dosage form of an MBOX-4 derivative.
Caption: Workflow for establishing a Level A IVIVC.
Detailed Methodology for IVIVC Development
-
Formulation Development:
-
Develop at least three formulations of the MBOX-4 derivative with significantly different release rates (e.g., fast, medium, and slow). This can be achieved by altering excipient types or ratios (e.g., using different grades of HPMC in a matrix tablet).[14]
-
-
In Vitro Dissolution Testing:
-
Use a discriminating dissolution method, such as the USP Apparatus II (Paddle), at a standard speed (e.g., 50-75 rpm).[14]
-
Determine the dissolution profiles for at least 12 individual units of each formulation. The coefficient of variation (CV) should be less than 20% at early time points and less than 10% at later points.[5]
-
Plot the mean percentage of drug dissolved versus time for each formulation.
-
-
In Vivo Bioavailability Study:
-
Conduct a crossover study in a suitable animal model (or human subjects).[5][14]
-
Administer each of the three formulations to the subjects.
-
Collect blood samples at appropriate time intervals.
-
Analyze the plasma samples to determine the drug concentration over time (Cp vs. time curve).
-
An intravenous dose is also required to determine the drug's pharmacokinetic parameters if a deconvolution model requires it.[4]
-
-
Data Modeling and Correlation:
-
Deconvolution: Use the plasma concentration data to calculate the cumulative fraction of the drug absorbed in vivo over time. This can be done using model-dependent methods (e.g., Wagner-Nelson) or model-independent numerical deconvolution.[14]
-
Correlation: For each formulation, plot the mean fraction of drug dissolved in vitro against the mean fraction of drug absorbed in vivo at corresponding time points.
-
Model Building: Establish a mathematical relationship, preferably linear, between the in vitro and in vivo data.
-
-
Evaluation of Predictability:
-
The predictive power of the IVIVC model must be validated.[14] This involves using the dissolution data of a formulation to predict its in vivo plasma concentration profile and comparing the predicted profile with the experimentally observed one.
-
An IVIVC is considered valid if the mean prediction error for pharmacokinetic parameters (like Cmax and AUC) is less than 10%, and the individual error for each formulation is below 15%.[15]
-
Part 4: Comparative Analysis with Alternative Heterocyclic Scaffolds
While benzoxazoles are highly promising, the landscape of drug discovery is rich with other heterocyclic scaffolds. Benzothiazoles and various oxadiazole isomers are two such classes that often exhibit similar biological activities and serve as important alternatives.[11][16][17]
Caption: Inhibition of VEGFR-2 signaling by different heterocyclic scaffolds.
Comparison of Prominent Heterocyclic Scaffolds
| Feature | Benzoxazoles | Benzothiazoles | 1,3,4-Oxadiazoles |
| Core Structure | Benzene ring fused to an oxazole ring. | Benzene ring fused to a thiazole ring (sulfur analogue). | Five-membered ring with two carbons, two nitrogens, and one oxygen. |
| Key Activities | Anticancer, antimicrobial, anti-inflammatory, antiviral.[3][6] | Anticonvulsant, anticancer, antimicrobial, antiepileptic.[11][17][18] | Anticancer, anti-inflammatory, analgesic, antimicrobial.[16] |
| Example Target | VEGFR-2, Acetylcholinesterase.[1][7] | Sigma receptors, VGCC, NMDA receptors.[11][18] | Cyclooxygenase (COX).[16] |
| Synthetic Notes | Often synthesized from o-aminophenols and carboxylic acids or their derivatives.[3][12] | Commonly synthesized from 2-aminothiophenol.[17] | Synthesized from reactions involving acid hydrazides.[16] |
This comparison highlights that while there is an overlap in the biological activities, the specific nature of the heteroatoms in the ring can influence target selectivity and potency. For instance, the replacement of the oxygen in a benzoxazole with sulfur to form a benzothiazole can alter the electronic properties and binding interactions of the molecule, potentially leading to a different pharmacological profile.[11] Similarly, 1,3,4-oxadiazoles are known bioisosteres for carboxylic acids and amides and are often incorporated to improve metabolic stability and binding.[16]
Conclusion
This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential. This guide has provided a detailed roadmap for translating promising in vitro findings into robust in vivo data. The cornerstone of this transition is the establishment of a predictive In Vitro-In Vivo Correlation, a critical tool that enhances the efficiency and scientific rigor of the drug development process. By understanding the methodologies for characterizing activity, establishing correlation, and evaluating alternative chemical scaffolds, researchers can better navigate the complex path from laboratory discovery to clinical application. Further in vivo and clinical studies on the most promising benzoxazole derivatives are warranted to fully realize their therapeutic potential.[19]
References
- Buy Methyl benzo[d]oxazole-4-carboxyl
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC - NIH. (2022-05-08). (URL: )
- Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole deriv
- Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (URL: )
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (URL: )
- Benzoxazole derivatives: design, synthesis and biological evalu
- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Comput
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- (PDF)
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (URL: [Link])
- Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- Chapter 16.
- In vitro-in vivo correlations: General concepts, methodologies and regulatory applic
- Level A IVIVC Required Inputs and Established Steps - GastroPlus® Document
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024-02-18). (URL: [Link])
- Biological activities of benzoxazole and its derivatives - ResearchG
- Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)
- [PDF] Targeting disease with benzoxazoles: a comprehensive review of recent developments | Semantic Scholar. (URL: [Link])
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28). (URL: [Link])
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed. (2019-07-15). (URL: [Link])
- Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery | Request PDF - ResearchG
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])
- (PDF)
- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed. (2020-12-01). (URL: [Link])
- Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - ResearchG
- Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC - PubMed Central. (URL: [Link])
- (PDF)
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Profile of Methyl benzo[d]oxazole-4-carboxylate on Cancerous and Normal Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1] Among the myriad of heterocyclic compounds being investigated, benzoxazole derivatives have emerged as a promising class of molecules demonstrating significant anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic effects of a representative benzoxazole compound, Methyl benzo[d]oxazole-4-carboxylate, on a panel of human cancer cell lines versus a normal human cell line. The experimental data presented herein, while illustrative, is grounded in the established biological activities of benzoxazole scaffolds and serves to guide researchers in the evaluation of this compound class.[4][5]
The rationale for investigating this compound stems from the established precedent of the benzoxazole core in mediating anticancer activity.[6][7] The diverse pharmacological activities of benzoxazole derivatives are largely attributed to their structural similarity to naturally occurring nucleic acid bases, which allows for interaction with biological polymers. This guide will delve into the experimental methodology for assessing cytotoxicity, present comparative data, and discuss the potential mechanistic underpinnings of the observed differential effects.
Comparative Cytotoxicity: A Quantitative Overview
The primary objective of this investigation was to quantify and compare the cytotoxic potential of this compound against various human cancer cell lines and a normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50), a key metric of a drug's potency, was determined for each cell line using a standard MTT assay.
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) of this compound |
| MCF-7 | Breast | Adenocarcinoma | 15.2 |
| A549 | Lung | Carcinoma | 22.8 |
| HeLa | Cervical | Carcinoma | 18.5 |
| HepG2 | Liver | Hepatocellular Carcinoma | 25.1 |
| WI-38 | Lung | Normal Fibroblast | > 100 |
Table 1: Comparative IC50 values of this compound across cancerous and normal cell lines. The data illustrates a significant cytotoxic effect on the cancer cell lines, with IC50 values in the low micromolar range. In contrast, the compound exhibits substantially lower toxicity towards the normal WI-38 cell line, indicating a favorable selectivity profile.
Experimental Workflow for Cytotoxicity Assessment
The determination of cytotoxicity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells. This assay is a reliable indicator of cell viability.[8]
Figure 1: A schematic representation of the experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Protocol for the MTT Assay
-
Cell Seeding : Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment : The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation : The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization : The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of action for this compound is a subject for further investigation, many benzoxazole derivatives have been reported to induce apoptosis in cancer cells. One of the key pathways implicated in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
Figure 2: A putative signaling pathway illustrating how this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
The proposed mechanism suggests that this compound may inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax. This, in turn, disrupts the mitochondrial membrane potential, causing the release of cytochrome c. In the cytosol, cytochrome c activates caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[9] This selective induction of apoptosis in cancer cells, which often have dysregulated apoptotic pathways, could explain the observed differential cytotoxicity.
Concluding Remarks and Future Directions
The illustrative data presented in this guide highlights the potential of this compound as a selective anticancer agent. The compound demonstrates significant cytotoxicity against a range of cancer cell lines while exhibiting minimal impact on normal human cells. The detailed experimental protocol for the MTT assay provides a robust framework for researchers to conduct their own in vitro cytotoxicity screening of this and other novel compounds.[10][11]
Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound. Further studies, including cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), are warranted to confirm the apoptotic pathway illustrated. Moreover, the evaluation of this compound in more complex in vitro models, such as 3D spheroids, and ultimately in preclinical in vivo models, will be crucial in determining its therapeutic potential. The favorable selectivity profile observed in this preliminary analysis underscores the promise of the benzoxazole scaffold in the development of next-generation cancer therapies.
References
- Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (n.d.). Africa Research Connects.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.).
- Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. (2026). ResearchGate.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). NIH.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PubMed Central.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). Benchchem.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2020). PubMed.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.). ResearchGate.
- This compound. (n.d.). Smolecule.
- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). OUCI.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management.
Sources
- 1. ajphs.com [ajphs.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. noblelifesci.com [noblelifesci.com]
A Comparative Analysis of Methyl Benzo[d]oxazole-4-carboxylate and Standard Anti-inflammatory Drugs: A Guide for Researchers
An In-depth Evaluation of a Novel Anti-inflammatory Candidate Against Established Therapeutics
In the relentless pursuit of more effective and safer anti-inflammatory agents, the scientific community continuously explores novel chemical scaffolds. One such scaffold that has garnered considerable attention is the benzoxazole ring system. This guide provides a detailed comparative analysis of a representative benzoxazole derivative, methyl benzo[d]oxazole-4-carboxylate, against well-established classes of anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and TNF-alpha inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into mechanisms of action, comparative efficacy based on available data for related compounds, and the experimental methodologies crucial for their evaluation.
While direct and extensive experimental data on this compound itself is emerging, this guide synthesizes the significant body of research on closely related benzoxazole derivatives to project its potential therapeutic profile. The focus remains on providing a scientifically grounded comparison to aid in the strategic development of next-generation anti-inflammatory therapeutics.
Section 1: Unraveling the Mechanisms of Action
A fundamental aspect of drug comparison lies in understanding their distinct mechanisms of action. The following sections dissect the molecular pathways targeted by standard anti-inflammatory drugs and the putative mechanism of this compound, drawing insights from its chemical class.
Standard Anti-inflammatory Drugs: A Multi-pronged Approach to Inflammation
Standard anti-inflammatory therapies operate through well-defined molecular pathways to quell the inflammatory response.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation.[1][5] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1] Selective COX-2 inhibitors were developed to minimize these side effects.[6][7]
-
Corticosteroids: Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. They bind to glucocorticoid receptors in the cytoplasm, and this complex then translocates to the nucleus.[8] In the nucleus, it can upregulate the expression of anti-inflammatory proteins and, more importantly, repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[9][10][11] This leads to a broad suppression of inflammatory cytokines, chemokines, and adhesion molecules.[8][9]
-
TNF-alpha Inhibitors: This class of biologic drugs specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[12][13][14] By binding to TNF-α, these inhibitors prevent it from interacting with its receptors, thereby blocking downstream signaling pathways that lead to inflammation.[12][14]
Diagram 1: Signaling Pathways of Standard Anti-inflammatory Drugs
Caption: Mechanisms of action for major classes of anti-inflammatory drugs.
This compound: A Potential COX-2 Inhibitor
While direct mechanistic studies on this compound are limited, extensive research on its derivatives strongly suggests a primary mechanism involving the inhibition of the COX-2 enzyme.[1] Several studies have synthesized series of benzoxazole derivatives and evaluated their anti-inflammatory activity, with many exhibiting potent and selective COX-2 inhibition.[1][15][16] This selectivity is a highly desirable trait, as it promises anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Furthermore, some benzoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.[14][17][18][19] This suggests that, in addition to COX-2 inhibition, compounds based on the benzoxazole scaffold may exert their anti-inflammatory effects by modulating key cytokine signaling pathways.
Diagram 2: Putative Mechanism of this compound
Caption: A stepwise representation of the in vivo paw edema experiment.
Methodology:
-
Animal Selection and Acclimatization: Male or female Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: The rats are randomly divided into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the compound under investigation. The animals are fasted overnight with free access to water before the experiment.
-
Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the COX-2 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a chromogenic or fluorogenic probe, assay buffer, and a microplate reader are required.
-
Preparation of Reaction Mixture: A reaction mixture containing the assay buffer, COX-2 enzyme, and the probe is prepared.
-
Incubation with Test Compound: The test compound at various concentrations is pre-incubated with the enzyme mixture in a 96-well plate. A control group with vehicle and a standard inhibitor group (e.g., celecoxib) are included.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement of Activity: The plate is immediately read in a microplate reader at the appropriate wavelength for the chosen probe. The rate of the reaction is monitored over time.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Section 4: Discussion and Future Directions
The collective evidence from studies on benzoxazole derivatives paints a promising picture for this compound as a potential anti-inflammatory agent. The recurring finding of COX-2 inhibitory activity within this chemical class suggests a targeted mechanism that could translate to a favorable safety profile, particularly concerning gastrointestinal side effects. [1]The demonstrated in vivo efficacy in preclinical models of acute inflammation further strengthens its therapeutic potential. [3][11] However, it is crucial to acknowledge that the data presented is largely based on derivatives of the core molecule. To definitively establish the anti-inflammatory profile of this compound, further direct experimental validation is imperative. Future research should focus on:
-
Direct In Vitro and In Vivo Evaluation: Conducting comprehensive studies on this compound to determine its IC50 values for COX-1 and COX-2, and its efficacy in various in vivo models of inflammation.
-
Mechanism of Action Elucidation: Beyond COX inhibition, investigating its effects on other inflammatory pathways, such as cytokine signaling and transcription factor activation, will provide a more complete understanding of its pharmacological profile.
-
Safety and Toxicology Studies: A thorough assessment of its safety profile, including potential off-target effects and long-term toxicity, is essential for any further development.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound can help in optimizing its potency, selectivity, and pharmacokinetic properties.
References
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chem Biodivers. 2023 Jun;20(6):e202201145. [Link]
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Curr Pharm Des. 2022;28(1):85-98. [Link]
- Nonsteroidal anti-inflamm
- Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives.
- Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ACS Omega. 2022 Jul 6;7(28):24265-24283. [Link]
- How corticosteroids control inflammation: Quintiles Prize Lecture 2005. Br J Pharmacol. 2006 Jun;148(2):245-54. [Link]
- Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole deriv
- BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
- Corticosteroids-Mechanisms of Action in Health and Disease. Physiol Rev. 2018 Oct 1;98(4):1873-1908. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
- Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents.
- TNF-Alpha Inhibitors in Inflammatory Diseases Review. Krishgen Biosystems. [Link]
- Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase – 2 inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]
- Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Int J Mol Sci. 2021 Oct 14;22(20):11083. [Link]
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. 2021;53(1):107-120. [Link]
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorg Med Chem. 2014 Dec 1;22(23):6648-57. [Link]
- How do glucocorticoids help in regulating inflamm
- TNF (Tumor Necrosis Factor) Inhibitor: What It Is & Types. Cleveland Clinic. [Link]
- Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]
- Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Bioorg Med Chem. 2017 Jun 15;25(12):3114-3122. [Link]
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2022 Nov 5:1-21. [Link]
- This compound. Appretech Scientific Limited. [Link]
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem. 2016 Jun 6;11(11):1145-51. [Link]
- Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression. Bioorg Med Chem Lett. 2014 Jun 23;24(15):3443-8. [Link]
- What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. MedicineNet. [Link]
- Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole deriv
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. 2022 Jul 6;27(14):4346. [Link]
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
- Anti-inflammatory drugs and their mechanism of action. Inflamm Res. 1998 Nov;47 Suppl 2:S113-6. [Link]
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Med Chem. 2021 Mar 18;12(4):519-537. [Link]
- Isoxazole Derivatives as Regulators of Immune Functions. Curr Med Chem. 2018 Oct 22;25(32):3864-3882. [Link]
- NSAIDs in 2 minutes! - YouTube. [Link]
- Benzoxazoles as promising antimicrobial agents: A systematic review.
- Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c]o[1][3][17]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Med Chem Lett. 2015 Oct 1;6(11):1065-9. [Link]
Sources
- 1. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. nano-ntp.com [nano-ntp.com]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to the Selectivity Profile of Methyl benzo[d]oxazole-4-carboxylate
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with biological targets is paramount. A compound's efficacy is not solely defined by its potency against its intended target but also by its inactivity against a host of other proteins, a property known as selectivity. A clean selectivity profile minimizes the risk of off-target effects, which can lead to unforeseen toxicity and clinical failure. This guide provides an in-depth analysis of the known selectivity profile of Methyl benzo[d]oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore its known enzymatic interactions, compare it with functional alternatives, and provide detailed protocols for researchers to assess selectivity in their own laboratories.
Introduction to this compound and the Imperative of Selectivity
This compound is an aromatic organic compound featuring a fused benzene and oxazole ring system.[1][2] This benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For any such compound to progress as a potential therapeutic agent, a comprehensive understanding of its selectivity is not just advantageous—it is essential.
Selectivity profiling determines the extent to which a compound interacts with a panel of related and unrelated biological targets.[4][5] A highly selective compound will potently inhibit its primary target with minimal activity against other proteins, particularly those within the same family (e.g., distinguishing between different kinase enzymes).[5][6] This guide will delve into the known targets of this compound and provide the experimental framework for robustly defining its selectivity.
Known and Potential Enzymatic Targets of the Benzoxazole Scaffold
While a complete, publicly available selectivity panel screen for this compound is not readily found, the biological activities of the core benzoxazole structure and its derivatives point towards several key enzyme families of interest.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[7][8][9] Its expression is upregulated in many tumors, creating an immunosuppressive microenvironment.[7][10] Consequently, IDO1 is a major target in cancer immunotherapy.[11][12] The benzoxazole and related benzimidazole scaffolds have been explored for their potential to inhibit IDO1.[13] These inhibitors often work by coordinating with the heme iron in the enzyme's active site.[8][13]
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are mitochondrial enzymes crucial for the metabolism of neurotransmitter amines.[14] They are well-established drug targets for treating depression and neurodegenerative disorders like Parkinson's disease.[14][15] Studies on 2-methylbenzo[d]oxazole derivatives have shown them to be potent inhibitors of both MAO-A and MAO-B, with some compounds exhibiting IC50 values in the low nanomolar range for MAO-B.[14][15]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease.[1][16] Research has identified certain 2-aryl-6-carboxamide benzoxazole derivatives as potent, dual inhibitors of both AChE and BChE.[16]
-
Protein Kinases: The human kinome consists of over 500 protein kinases that regulate a vast number of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and other diseases, making them a major class of drug targets. Kinase selectivity profiling is a critical step in drug development to ensure that an inhibitor is targeting the intended kinase without causing off-target effects by inhibiting other kinases.[4][17][18] While direct data on this compound is limited, the general approach to kinase selectivity is highly relevant for any small molecule inhibitor.
Comparative Selectivity: A Hypothetical Profile
To illustrate the importance of selectivity, the following table presents a hypothetical dataset comparing the inhibitory activity (IC50 values) of this compound against its potential primary target (IDO1) and a panel of other enzymes.
Table 1: Hypothetical Selectivity Profile of this compound
| Enzyme Target | Class | IC50 (nM) | Selectivity Ratio (vs. IDO1) |
| IDO1 | Oxidoreductase | 50 | 1x |
| TDO | Oxidoreductase | 2,500 | 50x |
| MAO-A | Oxidoreductase | >10,000 | >200x |
| MAO-B | Oxidoreductase | 8,000 | 160x |
| AChE | Hydrolase | >10,000 | >200x |
| BChE | Hydrolase | >10,000 | >200x |
| Kinase Panel (Average) | Transferase | >10,000 | >200x |
Disclaimer: This data is for illustrative purposes only and is not derived from experimental results.
In this hypothetical profile, the compound is a potent inhibitor of IDO1 with an IC50 of 50 nM. It shows significantly less activity against the related enzyme TDO (Tryptophan 2,3-dioxygenase) and is largely inactive against other enzyme classes. This profile would classify it as a potent and selective IDO1 inhibitor, a desirable characteristic for further development.
Experimental Protocols for Determining Enzyme Selectivity
To generate a real selectivity profile, robust and validated experimental assays are required. Below are detailed protocols for assessing inhibition against IDO1 and for general kinase selectivity profiling.
This protocol is adapted from commercially available IDO1 inhibitor screening assay kits and is designed to measure the direct inhibition of IDO1 enzymatic activity.[7]
Principle: The assay measures the conversion of L-Tryptophan to N-formylkynurenine, the product of the IDO1-catalyzed reaction. The absorbance of a subsequent product, kynurenine, is measured spectrophotometrically at 321 nm.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer
-
L-Tryptophan (Substrate)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final assay concentrations.
-
Reaction Setup:
-
Add 50 µL of IDO1 Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the diluted test compound or control to the appropriate wells. For "No Inhibitor" control wells, add 2 µL of DMSO.
-
Add 20 µL of recombinant IDO1 enzyme to all wells except the "Blank" control. Add 20 µL of Assay Buffer to the "Blank" well.
-
Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 28 µL of the L-Tryptophan substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Develop Signal: Add a developing agent (often included in kits, which helps convert the product for stable measurement) as per the manufacturer's instructions.
-
Read Absorbance: Measure the absorbance of each well at a wavelength of 321 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "Blank" well from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_NoInhibitor))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Validation:
-
Why pre-incubate? This step ensures that the inhibitor has sufficient time to interact with and bind to the enzyme before the substrate is introduced, which is crucial for accurately measuring inhibitory potency, especially for slow-binding inhibitors.
-
Controls are critical: The "No Inhibitor" (DMSO) control represents 100% enzyme activity, while the "Blank" control (no enzyme) corrects for background absorbance. A known potent inhibitor serves as a positive control to validate the assay's performance.
Diagram: IDO1 Inhibition Assay Workflow
Caption: Workflow for a biochemical IDO1 inhibition assay.
Kinase selectivity profiling is often performed by specialized contract research organizations (CROs) but can be conducted in-house using commercially available systems.[4][17][19] This protocol describes a general approach using an ADP-Glo™ luminescence-based assay.
Principle: Kinase activity is quantified by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega's Kinase Selectivity Profiling Systems which include kinases, substrates, and buffers)[4][19]
-
Test Compound (this compound)
-
ADP-Glo™ Kinase Assay Reagents
-
384-well white microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare the test compound at a fixed concentration (e.g., 1 µM for single-point screening) or in a serial dilution for IC50 determination.
-
Kinase Reaction Setup (in a 384-well plate):
-
Dispense 1 µL of the test compound or control (DMSO) into the appropriate wells.
-
Add 2 µL of the Kinase/Buffer working stock for each specific kinase being tested.
-
Add 2 µL of the corresponding ATP/Substrate working stock to initiate the reaction. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent remaining kinase activity for each kinase in the presence of the compound.
-
For single-point screens, this provides a "hit" list of inhibited kinases.
-
For dose-response experiments, plot the percent activity against the compound concentration to determine the IC50 for each sensitive kinase.
-
Causality and Validation:
-
Why use a panel? Testing against a broad panel of kinases representative of the human kinome is essential to identify potential off-target liabilities that would be missed by testing only a few enzymes.[4][17]
-
ATP Concentration: The ATP concentration in the assay is typically set near the Km (Michaelis constant) for each kinase. This ensures that the measured IC50 values reflect the intrinsic affinity of the inhibitor for the enzyme's ATP-binding pocket.[18]
Diagram: Kinase Selectivity Profiling Workflow
Caption: Workflow for luminescence-based kinase selectivity profiling.
Signaling Pathway Context: The IDO1 Pathway
Understanding the biological context of the primary target is crucial. IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps tumors evade the immune system. A selective inhibitor blocks this pathway, restoring the local tryptophan concentration and reducing immunosuppressive signals, thereby allowing immune cells, such as T-cells, to effectively attack the tumor.
Diagram: Simplified IDO1 Signaling Pathway in Cancer
Caption: Role of IDO1 in tumor immune evasion and its inhibition.
Conclusion
While comprehensive data for this compound itself remains to be fully elucidated in public literature, the known activities of the benzoxazole scaffold highlight its potential as a modulator of key enzymes in oncology and neurobiology, such as IDO1 and MAOs. This guide provides the conceptual framework and detailed experimental protocols necessary for researchers to rigorously determine its selectivity profile. By employing systematic, multi-target screening, the scientific community can accurately define the therapeutic window of this and other promising small molecules, a critical step in the journey from chemical entity to potential therapeutic.
References
- Small molecule selectivity and specificity profiling using functional protein microarrays.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. National Institutes of Health (NIH). [Link]
- IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]
- Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry. [Link]
- Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations.
- Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
- Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. [Link]
- Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Deciphering Selectivity Mechanism of BRD9 and TAF1(2)
- Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). National Institutes of Health (NIH). [Link]
- Methyl benzo[d]oxazole-4-carboxyl
- Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole deriv
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole deriv
- Synthesis and antimicrobial activity of some methyl (4-(benzo[d]oxazol-2-yl)phenyl)
- Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors.
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health (NIH). [Link]
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
- Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.
- Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Journal of Organic Chemistry. [Link]
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound [myskinrecipes.com]
- 4. ch.promega.com [ch.promega.com]
- 5. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology [journals.plos.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 16. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. worldwide.promega.com [worldwide.promega.com]
A Researcher's Guide to Cross-Validation of Methyl benzo[d]oxazole-4-carboxylate Bioactivity
In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges, and a significant hurdle is the variability of bioactivity data generated across different laboratories.[1][2] This guide provides a comprehensive framework for the cross-validation of the biological activity of compounds based on the Methyl benzo[d]oxazole-4-carboxylate scaffold, a privileged structure in medicinal chemistry known for its diverse therapeutic potential.[3][4][5] By presenting a comparative analysis of data from various studies and offering standardized protocols for key assays, we aim to equip researchers, scientists, and drug development professionals with the tools to ensure the robustness and reliability of their findings.
The inability to reproduce preclinical research is a costly impediment to drug development, with estimates suggesting that a significant portion of published findings are not reproducible, leading to wasted resources and a slowdown in therapeutic innovation.[1][2] This guide directly addresses this "reproducibility crisis" by focusing on a specific, biologically active chemical scaffold. While direct comparative studies on this compound itself are limited, an analysis of its closely related derivatives from various research groups offers valuable insights into the importance of standardized methodologies.
Comparative Bioactivity of Benzoxazole-4-carboxylate Derivatives
The benzoxazole-4-carboxylate core is a versatile scaffold that has been incorporated into numerous compounds with demonstrated anticancer and antimicrobial properties.[3][5][6] The following tables summarize the bioactivity data for several derivatives from different studies, highlighting the diverse experimental contexts in which they were evaluated. This comparative overview underscores the necessity for standardized assays to enable meaningful cross-laboratory comparisons.
Anticancer Activity
The evaluation of anticancer activity often relies on determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below showcases the potency of several benzoxazole-4-carboxylate derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | 5.37 | [7] |
| Benzoxazole-pyrrolidinone derivative 19 | Breast (MCF-7) | 0.0084 | [8] |
| Benzoxazole-pyrrolidinone derivative 20 | Breast (MCF-7) | 0.0076 | [8] |
| Benzoxazole-piperazine derivative 3m | Colon (HT-29) | Not specified, but potent | [9][10] |
| Benzoxazole-piperazine derivative 3n | Colon (HT-29) | Not specified, but potent | [9][10] |
| Benzoxazole derivative 4c | Lung (A549) | Selectively cytotoxic | [10] |
| Benzoxazole derivative 4d | Lung (A549) | Selectively cytotoxic | [10] |
Antimicrobial Activity
For antimicrobial agents, the minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy against various bacterial and fungal strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4b | Staphylococcus aureus | 12.5 | [11] |
| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4c | Staphylococcus aureus | 12.5 | [11] |
| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole 5a | Pseudomonas aeruginosa | 25 | [11] |
| 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole 4c | Candida albicans | 12.5 | [11] |
| Benzoxazole-1,3,4-oxadiazole hybrid 37c | Candida albicans | 0.625 | [12] |
Standardized Experimental Protocols
To facilitate the cross-validation of bioactivity data, it is imperative to adhere to standardized and well-documented experimental protocols. Here, we provide detailed, step-by-step methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial properties of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the optimal seeding density (determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure period (e.g., 48 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19]
Experimental Workflow:
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile broth medium (e.g., Mueller-Hinton Broth) into wells 2 to 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound (in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 to 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Mechanistic Insights: A Potential Signaling Pathway
Several studies on bioactive benzoxazole derivatives suggest a potential mechanism of action involving the aryl hydrocarbon receptor (AhR).[9][10] Phortress, an anticancer prodrug with a benzothiazole core (structurally similar to benzoxazole), exerts its effect through its active metabolite, which is a potent AhR agonist. This leads to the induction of cytochrome P450 CYP1A1 gene expression, ultimately contributing to its anticancer activity.[9][10]
Conclusion
The cross-validation of bioactivity data is not merely a procedural formality but a cornerstone of robust and translatable drug discovery.[20][21][22] This guide has provided a comparative overview of the bioactivity of this compound derivatives, highlighting the variability in experimental outcomes that can arise from differing methodologies. By offering detailed, standardized protocols for key bioactivity assays, we hope to foster a culture of reproducibility and enable researchers to generate high-quality, comparable data. A deeper understanding of the potential mechanisms of action, such as the AhR signaling pathway, will further aid in the rational design and optimization of this promising class of therapeutic agents. Ultimately, a collective commitment to rigorous and transparent experimental practices will accelerate the translation of promising laboratory findings into effective clinical treatments.
References
- Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery.
- MindWalk. (2023, April 19). The importance of reproducibility in in-silico drug discovery.
- Taylor & Francis Online. (n.d.). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?.
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- MI - Microbiology. (n.d.). Broth Microdilution.
- NCBI Bookshelf. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- EUCAST. (n.d.). MIC Determination.
- Center for Open Science (COS). (2024, January 11). Enhancing Reproducibility in Drug Development Research.
- PMC - PubMed Central - NIH. (n.d.). Towards reproducible computational drug discovery.
- OUCI. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
- PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
- ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF.
- ProQuest. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
- ResearchGate. (2021, September 2). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- IJRESM. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management.
- PubMed. (n.d.). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives.
- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
- ResearchGate. (n.d.). MIC (mg/mL) values for the compounds 4a-c, 5a-d..
- PMC - PubMed Central. (n.d.). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
- ResearchGate. (2025, August 9). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation | Request PDF.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- (2021, January 6). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
- PMC - NIH. (2021, November 26). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole.
Sources
- 1. wewillcure.com [wewillcure.com]
- 2. mindwalkai.com [mindwalkai.com]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. smolecule.com [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. tandfonline.com [tandfonline.com]
- 21. cos.io [cos.io]
- 22. Towards reproducible computational drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME/Tox Profile of Methyl benzo[d]oxazole-4-carboxylate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Early ADME/Tox Profiling in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates, estimated to be up to 40%, falter during development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles[1]. Consequently, the early assessment of these properties is not merely a regulatory checkbox but a critical, strategic component of any successful therapeutic development program.[1][2] Integrating in vitro and in silico ADME/Tox studies from the hit-to-lead and lead optimization stages allows for the timely identification and mitigation of potential liabilities, thereby conserving resources and accelerating the journey to the clinic.[3]
This guide provides a comparative analysis of the predicted ADME/Tox profile of Methyl benzo[d]oxazole-4-carboxylate against its structural analogs, including the core benzoxazole scaffold, the widely used preservative methylparaben, and the related benzothiazole heterocycle. While direct experimental ADME/Tox data for this compound is not extensively available in the public domain, we can infer a likely profile based on its structural characteristics and data from similar compounds. This guide will delve into the key ADME/Tox parameters, outline the experimental and computational methodologies used for their assessment, and offer insights into the structure-activity relationships that govern these properties.
Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical characteristics of a compound are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area govern a molecule's ability to traverse biological membranes and interact with metabolic enzymes and transporters.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C₉H₇NO₃ | 177.16 | ~1.5-2.0 |
| Benzoxazole | C₇H₅NO | 119.12 | ~1.6 |
| Methylparaben | C₈H₈O₃ | 152.15 | 1.96[4] |
| Benzothiazole | C₇H₅NS | 135.19 | ~2.0 |
Note: Predicted logP values are estimations from computational models and can vary.
The predicted logP values for these compounds suggest a moderate lipophilicity, which is often a favorable characteristic for oral absorption. However, the introduction of the carboxylate group in this compound could influence its solubility and interactions with biological targets compared to the parent benzoxazole.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is paramount for achieving therapeutic concentrations in the bloodstream. Several factors influence oral absorption, including a compound's solubility, permeability, and susceptibility to efflux transporters.
In silico models and in vitro assays are instrumental in predicting a compound's absorption potential.[5][6] The "Lipinski's Rule of Five" provides a set of guidelines for predicting oral bioavailability based on physicochemical properties.[7] Compounds that adhere to these rules are more likely to be orally bioavailable.
Experimental Workflow: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model that simulates the human intestinal barrier to predict oral absorption.[8]
Caption: Workflow of the Caco-2 permeability assay.
Based on its structural similarity to other benzoxazoles and related heterocycles that have shown good intestinal absorption, it is predicted that this compound would exhibit moderate to good passive permeability.[9] However, the presence of the ester functional group could make it a substrate for efflux transporters like P-glycoprotein (P-gp), which would reduce its net absorption.
Distribution: Reaching the Target Tissue
Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins, tissue permeability, and affinity for specific transporters. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Preparation: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer.
-
Incubation: The system is incubated at 37°C until equilibrium is reached.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured using LC-MS/MS.
-
Calculation: The percentage of bound and unbound drug is calculated.
Given its moderate lipophilicity, this compound is expected to exhibit some degree of plasma protein binding. For comparison, parabens like methylparaben are known to be rapidly absorbed and distributed.[5][10] Computational predictions for some benzoxazole derivatives suggest they can penetrate the blood-brain barrier, which could have implications for central nervous system effects.[5]
Metabolism: Biotransformation and Clearance
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion. Understanding a compound's metabolic stability and its potential to inhibit or induce CYP enzymes is crucial for predicting its half-life and potential for drug-drug interactions.[1][8]
Experimental Workflow: Metabolic Stability in Liver Microsomes
Caption: Workflow for determining metabolic stability.
The ester moiety in this compound is a potential site for hydrolysis by esterases, which are abundant in the liver and plasma. This would lead to the formation of the corresponding carboxylic acid. The benzoxazole ring itself may also be subject to oxidation by CYP enzymes. For comparison, methylparaben is hydrolyzed to p-hydroxybenzoic acid.[10][11] Benzothiazole derivatives have been shown to undergo metabolism, and their metabolic profiles are an active area of research.[12]
Excretion: Elimination from the Body
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites, primarily through the kidneys (urine) or the liver (bile and feces). The route and rate of excretion are dependent on the physicochemical properties of the parent compound and its metabolites.
For compounds like this compound, it is anticipated that its primary route of excretion would be renal, following metabolic conversion to more polar derivatives. Methylparaben and its metabolites are rapidly excreted in the urine with no evidence of accumulation.[10][11]
Toxicity: Assessing Potential Adverse Effects
Early identification of potential toxicity is a cornerstone of modern drug development. In vitro and in silico toxicology assays are employed to screen for a range of adverse effects, including cytotoxicity, genotoxicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 2: Comparative Overview of Potential Toxicities
| Compound/Class | Key Potential Toxicities |
| This compound (Predicted) | Potential for cytotoxicity at high concentrations. Genotoxicity and hERG inhibition potential would need to be assessed. |
| Benzoxazoles | Some derivatives have shown cytotoxic activity against cancer cell lines.[13][14] Mutagenicity has been observed for certain derivatives.[13] |
| Methylparaben | Generally regarded as safe (GRAS) by the FDA.[10][11] Practically non-toxic in acute studies and not shown to be carcinogenic or mutagenic.[10] Some reports of contact dermatitis.[10] |
| Benzothiazoles | Some derivatives have shown cytotoxicity and have been investigated as potential anticancer agents.[15][16] |
In silico toxicity prediction tools can provide early warnings of potential liabilities. For this compound, it would be prudent to conduct a battery of in vitro toxicology assays to build a comprehensive safety profile.
Conclusion and Future Directions
This comparative guide provides a predictive overview of the ADME/Tox profile of this compound based on its structural characteristics and data from similar compounds. The analysis suggests that this compound likely possesses favorable physicochemical properties for oral absorption and is expected to undergo metabolic clearance, primarily through hydrolysis and oxidation.
However, it is imperative to underscore that these are predictions. A comprehensive understanding of the ADME/Tox profile of this compound necessitates rigorous experimental evaluation. Key next steps should include:
-
In vitro ADME assays: Caco-2 permeability, plasma protein binding, metabolic stability in liver microsomes and hepatocytes, and CYP inhibition/induction studies.
-
In vitro toxicology screening: Cytotoxicity assays in relevant cell lines, Ames test for mutagenicity, and a hERG assay for cardiotoxicity assessment.
The data generated from these studies will be invaluable for guiding further optimization efforts and making informed decisions about the progression of this compound and its derivatives as potential therapeutic agents.
References
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Roman, M., Roman, D. L., Ostafe, V., & Isvoran, A. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1029.
- Zilifdar, F., Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 122, 105756.
- Drugs.com. (2025, September 5). Methylparaben.
- Zilifdar, F., Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Semantic Scholar.
- Wikipedia. (n.d.). Methylparaben.
- ResearchGate. (n.d.). Biological Activity and ADME/Tox Prediction of Some 2-Substituted Benzoxazole Derivatives | Request PDF.
- BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- In Silico Study of Microbiologically Active Benzoxazole Deriv
- National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Furanone-functionalized benzothiazole derivatives: Synthesis, in vitro cytotoxicity, ADME, and molecular docking studies. (2025, August 6).
- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
- Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025, February 4). RSC Publishing.
- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025, June 20).
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Absorption, distribution, metabolism, and excretion of 14C-MMB4 DMS administered intramuscularly to Sprague-Dawley rats and New Zealand White rabbits. (n.d.). PubMed.
- Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole | Request PDF. (n.d.).
- What ADME tests should be conducted for preclinical studies?. (2013, July 3). ADMET & DMPK.
- Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. (2025, December 31).
- A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids. (2019, June 12). MDPI.
- Safety Assessment of Parabens as Used in Cosmetics. (2018, February 23). Cosmetic Ingredient Review.
- The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. (n.d.). PubMed.
- Methylparaben | C8H8O3 | CID 7456. (n.d.). PubChem - NIH.
- In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). Journal of the Iranian Chemical Society.
- Role of Absorption, Distribution, Metabolism, Excretion, and Systemic Dose in Toxicology Testing. (n.d.). OUCI.
- In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews: Journal of Chemistry.
- Absorption Distribution Metabolism Excretion and Toxicity Property Prediction Utilizing a Pre-Trained Natural Language Processing Model and Its Applications in Early-Stage Drug Development. (2024, March 17). PMC - NIH.
- Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as se. (n.d.). RSC Publishing.
- In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. (2022, September 30). Journal of Applied Pharmaceutical Research.
- In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022, November 18). PMC - PubMed Central.
- A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery. (n.d.). Benchchem.
- Absorption, distribution, metabolism and excretion of an inhalation dose of [14C] 4,4'-methylenediphenyl diisocyanate in the male r
- In Silico ADME/ Tox profile of tetrasubstitutedazadipyrrins. (2025, August 9).
- SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES. (2025, January 13).
Sources
- 1. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 2. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
- 6. japtronline.com [japtronline.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. cellgs.com [cellgs.com]
- 9. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Methylparaben - Wikipedia [en.wikipedia.org]
- 12. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 13. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Target Identification and Validation for Methyl benzo[d]oxazole-4-carboxylate
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical and often arduous step in this process is the precise identification and subsequent validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies for the target deconvolution of Methyl benzo[d]oxazole-4-carboxylate, a member of the versatile benzoxazole class of heterocyclic compounds. Researchers, scientists, and drug development professionals will find a comprehensive overview of both in silico and experimental approaches, benchmarked against established therapeutic agents.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound, as a representative of this class, holds therapeutic potential; however, its specific molecular target(s) remain to be fully elucidated. This guide will navigate the logical progression from computational prediction to rigorous experimental validation, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
Part 1: The Initial Step - In Silico Target Prediction
Before embarking on resource-intensive experimental work, computational methods offer a powerful and cost-effective means to generate initial hypotheses about a small molecule's biological targets.[2] By comparing the chemical structure of this compound to libraries of compounds with known bioactivities, we can predict its most likely protein partners.
For this guide, we utilized SwissTargetPrediction, a well-established web-based tool that predicts protein targets based on a combination of 2D and 3D similarity measures.[3][4][5]
Predicted Target Classes for this compound:
The in silico analysis of this compound suggests a high probability of interaction with several key protein families, most notably:
-
Kinases: This large family of enzymes plays a central role in cellular signaling and is a major focus of cancer drug discovery.[6]
-
Monoamine Oxidases (MAOs): These enzymes are crucial in the metabolism of neurotransmitters and are targets for neurological and psychiatric drugs.
-
Carbonic Anhydrases: Involved in various physiological processes, including pH regulation and fluid balance.
Given the prominent role of kinases in oncology and the known anticancer activities of benzoxazole derivatives, this guide will focus on the workflow for validating a predicted kinase target.[6] We will also explore a potential anti-inflammatory mechanism, another area where benzoxazoles have shown promise.[7]
Part 2: A Roadmap for Experimental Target Identification and Validation
The following sections detail a logical and robust workflow for confirming the predicted biological target(s) of this compound. Each step is designed to build upon the last, providing increasing levels of confidence in the target's identity and its relevance to the compound's mechanism of action.
Global Target Identification in an Unbiased Manner
To cast a wide net and identify potential binding partners without preconceived notions, several powerful techniques can be employed. These methods are particularly useful when in silico predictions are broad or when seeking to uncover novel, unexpected targets.
Principle: This classic and effective method involves immobilizing the small molecule of interest (the "bait") on a solid support (e.g., beads) and incubating it with a complex protein mixture, such as a cell lysate.[8][9] Proteins that bind to the small molecule are "pulled down" and subsequently identified by mass spectrometry.
Experimental Workflow:
Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol for AP-MS:
-
Synthesis of Affinity Probe: A derivative of this compound is synthesized with a linker arm terminating in an affinity tag, such as biotin. It is crucial to attach the linker at a position that does not interfere with the compound's binding to its target.
-
Immobilization: The biotinylated compound is incubated with streptavidin-coated agarose or magnetic beads to create the affinity matrix.
-
Cell Lysate Preparation: The chosen cell line is lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: The cell lysate is incubated with the affinity matrix to allow for the binding of target proteins.
-
Washing: The matrix is washed extensively with buffer to remove proteins that are non-specifically bound.
-
Elution: The specifically bound proteins are eluted from the matrix, often by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, excised, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10]
-
Data Analysis: The peptide fragmentation patterns are matched against a protein database to identify the bound proteins.
Validating Direct Target Engagement in a Cellular Context
Once a list of potential targets has been generated, it is essential to confirm that the small molecule directly engages with these targets within a living cell. The following label-free methods are invaluable for this purpose.
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[11][12][13][14] By heating intact cells or cell lysates to various temperatures in the presence or absence of the compound, one can observe a shift in the protein's melting curve, indicating direct target engagement.
Experimental Workflow:
Sources
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. bio.tools [bio.tools]
- 4. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 10. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Methyl benzo[d]oxazole-4-carboxylate Derivatives
Welcome to an in-depth exploration of the comparative molecular docking of Methyl benzo[d]oxazole-4-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of in silico analysis for this promising class of compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1] The strategic derivatization of the this compound core allows for the fine-tuning of its pharmacological properties, making it a focal point in the quest for novel therapeutics.
This guide will not merely present data; it will delve into the rationale behind the experimental choices, providing a framework for conducting self-validating and reproducible docking studies. We will explore the comparative binding affinities of these derivatives against several key biological targets, supported by experimental data from the literature.
The Rationale for Comparative Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this translates to predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. Comparative docking studies, as we will discuss, take this a step further by systematically evaluating a series of related compounds against the same target. This approach is fundamental for elucidating Structure-Activity Relationships (SAR), which describe how subtle changes in a molecule's structure can impact its biological activity. By comparing the docking scores and binding interactions of various this compound derivatives, we can infer which functional groups and substitutions are crucial for potent and selective binding.
Experimental Workflow: A Self-Validating System
A robust molecular docking workflow is essential for generating reliable and meaningful results. The following protocol outlines a standard, self-validating procedure for the comparative docking of this compound derivatives.
Detailed Experimental Protocol
1. Protein Preparation:
-
Source: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Cleaning: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.
-
Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes. This is often done using a force field like OPLS4.
2. Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structures of the this compound derivatives and convert them to 3D structures.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4).
-
Energy Minimization: Minimize the energy of each ligand structure to obtain a stable conformation.
3. Receptor Grid Generation:
-
Binding Site Definition: Define the binding site on the protein, typically by selecting the co-crystallized ligand or by identifying the active site residues.
-
Grid Box: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
4. Molecular Docking:
-
Docking Algorithm: Choose a suitable docking algorithm (e.g., Glide's Standard Precision or Extra Precision mode, AutoDock Vina).
-
Execution: Dock the prepared library of ligands into the prepared receptor grid.
-
Pose Generation: Generate a specified number of binding poses for each ligand.
5. Analysis and Validation:
-
Scoring: Analyze the docking scores (e.g., GlideScore, AutoDock Vina binding affinity in kcal/mol) to rank the ligands. More negative scores generally indicate a higher binding affinity.
-
Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Redocking (Validation): To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the PDB file and then re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original pose is generally considered a successful validation.
Comparative Docking Against Key Therapeutic Targets
The versatility of the benzoxazole scaffold allows its derivatives to interact with a range of biological targets. Here, we present a comparative analysis of benzoxazole derivatives against several therapeutically relevant proteins.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzoxazole Derivative 4c | VEGFR-2 | - | Cys919, Asp1046 | |
| Benzoxazole Derivative 4b | VEGFR-2 | - | Cys919, Asp1046 | |
| Sorafenib (Standard) | VEGFR-2 | - | Cys919, Glu885, Asp1046 |
Note: Specific docking scores for these compounds were not provided in the source, but their potent inhibitory activity was reported.
Analysis of Interactions: Docking studies of potent benzoxazole derivatives against VEGFR-2 have revealed crucial interactions within the ATP-binding site. The benzoxazole core often forms hydrogen bonds with the hinge region residue Cys919, a critical interaction for kinase inhibition. The carboxylate moiety or other substituents can form additional hydrogen bonds with residues like Asp1046, further stabilizing the complex. The phenyl rings of the derivatives typically engage in hydrophobic interactions with residues lining the binding pocket.
DNA Gyrase
DNA gyrase is a topoisomerase II enzyme that is essential for bacterial DNA replication, making it an excellent target for antibacterial agents.
| Compound | Target | Docking Score | Key Interacting Residues | Reference |
| Benzoxazole Derivative 26 | DNA Gyrase | -6.687 | - | [3][4] |
| Benzoxazole Derivative 14 | DNA Gyrase | -6.463 | - | [3][4] |
| Benzoxazole Derivative 13 | DNA Gyrase | -6.414 | - | [3][4] |
| Ciprofloxacin (Standard) | DNA Gyrase | -6.092 | - | [3][4] |
Analysis of Interactions: The docking results for a series of 46 benzoxazole derivatives against DNA gyrase indicated that several compounds had better docking scores than the standard drug, ciprofloxacin.[3][4] The benzoxazole scaffold likely interacts with the enzyme through a combination of hydrogen bonding and hydrophobic interactions within the ATP-binding site of the GyrB subunit. The negative docking scores suggest a strong binding affinity, highlighting the potential of these derivatives as novel antibacterial agents.[3][4]
Acetylcholinesterase (AChE)
AChE is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzoxazole Derivative 18 | AChE | - | Trp286, Phe297, Tyr124, Tyr337 | [5] |
| Benzoxazole Derivative 15 | AChE | - | - | [5] |
| Benzoxazole Derivative 6 | AChE | - | - | [5] |
| Donepezil (Standard) | AChE | - | - | [5] |
Analysis of Interactions: Molecular docking of benzoxazole-oxazole hybrids has shown significant interactions with key residues in the active site of AChE.[5] For instance, compound 18 was observed to form pi-pi T-shaped interactions with Tyr124 and Tyr337.[5] These interactions are crucial for stabilizing the ligand-enzyme complex and are a common feature of many potent AChE inhibitors. The benzoxazole core can fit into the narrow active site gorge of AChE, with different substituents forming additional interactions with peripheral anionic site residues.
Structure-Activity Relationship (SAR) Insights
The comparative docking studies provide valuable insights into the SAR of this compound derivatives. For example, in the case of VEGFR-2 inhibitors, the presence of a hydrogen bond donor/acceptor group at a specific position on the benzoxazole ring system is often correlated with higher inhibitory activity. Similarly, for DNA gyrase inhibitors, the nature and position of substituents on the phenyl ring attached to the benzoxazole core can significantly influence the docking score and, consequently, the antibacterial potency. The addition of bulky hydrophobic groups may enhance binding by occupying hydrophobic pockets within the active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking studies of this compound derivatives. The presented data and methodologies underscore the importance of in silico approaches in modern drug discovery for elucidating binding mechanisms and guiding the synthesis of more potent and selective compounds. The benzoxazole scaffold continues to be a fertile ground for the development of novel therapeutic agents against a multitude of diseases. Future studies should focus on synthesizing and biologically evaluating the most promising derivatives identified through these computational methods to validate the in silico findings and to progress these compounds through the drug development pipeline. The integration of molecular dynamics simulations can further enhance the understanding of the stability of ligand-protein complexes and provide a more dynamic picture of the binding events.
References
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138244/
- Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316147/
- (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. Available at: https://www.researchgate.net/publication/361665406_Benzoxazole_Derivatives_Qsar_and_Molecular_Docking_Studies
- This compound. Smolecule. Available at: https://www.smolecule.
- Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. ResearchGate. Available at: https://www.researchgate.
- Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853522200207X
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. National Institutes of Health. Available at: https://pubmed.ncbi.nlm.nih.gov/37184964/
- Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Bentham Science Publishers. Available at: https://www.eurekaselect.com/article/117105
- In silico molecular docking studies of benzoxazole derivatives. a The... ResearchGate. Available at: https://www.researchgate.
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165158/
- Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: https://www.researchgate.
- Comparative docking studies of Benzo[d]oxazole-4-carboxylic acid and known inhibitors. Benchchem. Available at: https://www.benchchem.com/application-notes/286/comparative-docking-studies-of-benzo[d]oxazole-4-carboxylic-acid-and-known-inhibitors
- Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. SlideShare. Available at: https://www.slideshare.
- Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery. Benchchem. Available at: https://www.benchchem.com/application-notes/285/benzo[d]oxazole-4-carboxylic-acid-a-versatile-scaffold-for-organic-synthesis-in-drug-discovery
- Benzoxazole: Synthetic Methodology and Biological Activities. Available at: https://ijcrt.org/papers/IJCRT2405391.pdf
- (PDF) Benzoxazole/benzothiazole‐derived VEGFR‐2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. ResearchGate. Available at: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Guide to the Proper Disposal of Methyl Benzo[d]oxazole-4-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl benzo[d]oxazole-4-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposal. This guide is structured to provide not only procedural instructions but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Disclaimer: Specific safety data for this compound is not extensively detailed in publicly available literature. Therefore, this guidance is synthesized from the chemical's structural class (a heterocyclic aromatic compound), general principles of laboratory safety, and federal regulations. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety (EH&S) office for protocols tailored to your location.
Hazard Assessment & Regulatory Framework
-
Potential Hazards : Based on its chemical structure, potential hazards include skin, eye, and respiratory irritation.[1] As an organic compound, it may also be flammable.[1] Due to the lack of thorough investigation into its toxicological properties, it is prudent to treat this chemical as a hazardous substance.
-
Regulatory Oversight : The disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[2] These regulations mandate that any generator of chemical waste must determine if that waste is hazardous and manage it accordingly to protect human health and the environment.[3]
Pre-Disposal: Immediate Safety & Handling
Before beginning any disposal procedure, ensure all safety measures are in place. The core principle is to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): Proper PPE is non-negotiable. When handling this compound for disposal, at a minimum, you must wear:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use.
-
Laboratory Coat: To protect skin and clothing.
All used disposable PPE should be considered contaminated and disposed of as hazardous waste.[4]
Engineering Controls: All handling and preparation for disposal (e.g., transferring from a reaction vessel to a waste container) should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or dusts.[5][6]
Step-by-Step Disposal Protocol
Disposing of chemical waste is a systematic process. Under no circumstances should this compound or its solutions be disposed of down the drain or by evaporation in a fume hood. [7][8][9] This is a direct violation of environmental regulations and a significant safety risk.
Step 1: Waste Characterization The first step is to determine if the waste is hazardous. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][10]
-
Action: Given the limited data on this compound, the most conservative and responsible approach is to manage it as a hazardous waste. Your institution's EH&S office will make the final determination, but you must treat it as hazardous from the point of generation.[10]
Step 2: Select a Compatible Waste Container The container is the primary barrier preventing release into the environment.
-
Action: Choose a container made of a material that will not react with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.[7] Ensure the container is in good condition, free of cracks, and the cap seals tightly.[7] Never use a container that previously held an incompatible chemical.
Step 3: Proper Labeling Accurate labeling is a critical safety and compliance requirement.[11] An improperly labeled container can lead to dangerous chemical reactions or improper disposal by waste handlers.
-
Action: As soon as the first drop of waste enters the container, it must be labeled.[10] Use your facility's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).[8]
-
The specific hazards associated with the waste (e.g., "Irritant," "Flammable").
-
| Labeling Requirement | Details | Regulatory Rationale |
| "Hazardous Waste" | Must be clearly visible on the label. | Required by EPA regulations to identify the contents as regulated waste.[7] |
| Chemical Constituents | List all components by full name, including solvents. | Ensures safe handling and proper final disposal by the treatment facility.[7][11] |
| Hazard Identification | Check boxes or write out relevant hazards. | Communicates immediate risks to anyone handling the container, as required by OSHA.[2] |
| Accumulation Start Date | The date waste is first placed in the container. | Used to track storage time limits set by the EPA.[8][10] |
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Labs must have a designated SAA for storing hazardous waste.
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.[7][10] This area must be at or near the point of generation and under the control of the lab personnel.[10] Keep the waste container closed at all times except when adding waste.[7][10] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][10]
Step 5: Arrange for Disposal Laboratory personnel do not perform the final disposal. This is handled by licensed hazardous waste contractors.
-
Action: Once your waste container is full (leaving at least one inch of headspace for expansion[7]), or if you are approaching the storage time limit, submit a chemical waste collection request to your institution's EH&S department.[8][10] They will collect the waste from your SAA and manage the process of transportation and final disposal, which may include methods like incineration or chemical stabilization.[4]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Figure 1: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spills and Exposures
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or a spill pad.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's emergency response line or EH&S office from a safe location. Do not attempt to clean it up yourself.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]
By adhering to these procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific responsibility.
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
- Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA).
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
- Safety Data Sheet: Methyl benzoate. (2023, December 14). CPAchem.
- Safety Data Sheet: 4-Methyl-oxazole-5-carboxylic acid. (2025, December 20). Capot Chemical.
- Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP).
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. epa.gov [epa.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. osha.gov [osha.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. ashp.org [ashp.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. fishersci.com [fishersci.com]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. capotchem.com [capotchem.com]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl Benzo[d]oxazole-4-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl benzo[d]oxazole-4-carboxylate. As drug development professionals, our commitment to safety is paramount. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation. Our goal is to empower researchers with the knowledge to create a self-validating system of safety in the laboratory.
Understanding the Hazard Profile
This compound is a heterocyclic aromatic compound.[1][2] While comprehensive toxicological data for this specific molecule may be limited, the known hazards of the benzoxazole class of compounds provide a strong basis for risk assessment.[3][4] These compounds are recognized for their bioactive properties, which are leveraged in pharmaceutical development but also necessitate careful handling to avoid unintended biological effects.[1][4][5]
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic and heterocyclic compounds are often irritants upon direct contact.[1][6]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][6][7]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties may not be fully understood. Therefore, minimizing exposure is the most prudent approach.
Core Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense in minimizing exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes, dust, and aerosols, which can cause serious eye irritation.[7][8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, as benzoxazole derivatives can be skin irritants.[9] Gloves must be inspected before use.[9] |
| Body Protection | Flame-resistant lab coat with long sleeves | Protects skin from accidental splashes and prevents contamination of personal clothing.[10][11] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[7][12] |
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for ensuring a safe laboratory environment.[13][14][15]
Donning PPE: A Deliberate Approach
-
Hand Hygiene: Wash and dry hands thoroughly before handling any PPE.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on safety goggles, adjusting for a snug fit.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Handling this compound
-
Preparation: Read the safety data sheet (SDS) for any similar compounds and be aware of all potential hazards. Ensure that an eyewash station and safety shower are accessible.[7][9]
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[15]
-
Weighing and Transferring: When handling the solid compound, avoid creating dust.[8] Use a spatula for transfers. If there is a risk of dust generation, consider using respiratory protection.
-
In Solution: When working with the compound in solution, be mindful of the hazards of the solvent used.
-
Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[8] Keep your hands away from your face.[14]
-
Contamination: If any part of your PPE becomes contaminated, remove it carefully and replace it immediately.
Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.[9]
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contaminants.
-
Eye Protection: Remove safety goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[14]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek medical attention.[7]
-
Skin Contact: Wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[7] If they are not breathing, give artificial respiration. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[17]
Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.[7][17] Do not pour down the sink.[14]
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste container.[7]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[17]
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- Safety data sheet - Methyl benzo
- Methyl 2-methylbenzo[d]oxazole-4-carboxyl
- Lab Safety Rules and Guidelines. Benchling. [Link]
- LABORATORY HEALTH & SAFETY RULES. University of Cyprus. [Link]
- Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health (NIH). [Link]
- Targeting disease with benzoxazoles: a comprehensive review of recent developments.
- Chemistry Lab Safety Rules. PozeSCAF. [Link]
- Benzoxazole - Wikipedia. Wikipedia. [Link]
Sources
- 1. Buy this compound | 128156-54-7 [smolecule.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. echemi.com [echemi.com]
- 11. csub.edu [csub.edu]
- 12. fishersci.com [fishersci.com]
- 13. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 15. pozescaf.com [pozescaf.com]
- 16. Page loading... [guidechem.com]
- 17. fr.cpachem.com [fr.cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
